molecular formula C7H8ClNS B1588706 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 26846-98-0

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B1588706
CAS No.: 26846-98-0
M. Wt: 173.66 g/mol
InChI Key: LDJUCUDNAZQFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJUCUDNAZQFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431023
Record name 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26846-98-0
Record name 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide on 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole is a theoretical and predictive discourse. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document extrapolates information from established chemical principles and data from structurally analogous compounds. The proposed synthetic routes and predicted properties should be considered hypothetical and require experimental validation.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The fusion of a benzene ring with a thiazole ring creates a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and biological characteristics.

This guide focuses on a specific, lesser-explored derivative: This compound . The introduction of a chlorine atom at the 2-position of the benzothiazole ring is known to significantly influence its reactivity and biological profile, often enhancing its potency as a therapeutic agent.[5] Furthermore, the partial reduction of the benzene ring to a tetrahydro-derivative introduces conformational flexibility, which can be crucial for optimizing interactions with biological targets. This guide aims to provide a comprehensive overview of the plausible synthesis, predicted properties, and potential applications of this intriguing molecule for researchers, scientists, and drug development professionals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a multi-step process, beginning with the formation of the tetrahydrobenzothiazole core, followed by chlorination at the 2-position.

Part 1: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-thiol

The initial step involves the synthesis of the tetrahydrobenzothiazole thiol intermediate. A well-established method for this is the reaction of cyclohexanone with sulfur and a suitable amine, such as morpholine, to form the corresponding enamine, which then reacts with a sulfur source. A more direct and common approach involves the reaction of 2-mercaptobenzothiazole with a reducing agent. However, for the synthesis of the tetrahydro-derivative from basic precursors, a Hantzsch-like thiazole synthesis approach can be adapted. A likely route involves the reaction of 2-bromocyclohexanone with thiourea.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Tetrahydrobenzothiazole Core Synthesis cluster_1 Part 2: Chlorination Cyclohexanone Cyclohexanone Two_Bromocyclohexanone 2-Bromocyclohexanone Cyclohexanone->Two_Bromocyclohexanone Bromination Bromine Bromine Tetrahydro_Thiol 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine Two_Bromocyclohexanone->Tetrahydro_Thiol Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Tetrahydro_Thiol Tetrahydro_Amine_Diazotization Diazotization of Amine Tetrahydro_Thiol->Tetrahydro_Amine_Diazotization Diazotization (NaNO2, HCl) Sandmeyer_Reaction Sandmeyer Reaction (CuCl/HCl) Tetrahydro_Amine_Diazotization->Sandmeyer_Reaction Target_Molecule This compound Sandmeyer_Reaction->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole [6]

  • To a stirred solution of 2-bromocyclohexanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product, 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole, is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Dissolve 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution dropwise to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are predicted based on the known characteristics of the benzothiazole nucleus, the influence of the chloro-substituent, and the tetrahydro-moiety.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₈ClNSBased on the chemical structure.
Molecular Weight ~173.66 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other simple benzothiazole derivatives.[5]
Boiling Point Estimated to be in the range of 250-280 °CHigher than benzothiazole due to the chloro-substituent and tetrahydro-ring.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.The heterocyclic nature and the presence of the chloro group suggest this solubility profile.
Reactivity The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution reactions.The electron-withdrawing nature of the thiazole ring activates the C2 position for nucleophilic attack.[7]
Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons (if any from the thiazole ring): The proton at the 2-position is absent due to chlorine substitution.

  • Tetrahydro-ring Protons: A series of multiplets are expected in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight protons of the cyclohexene ring. The protons on the carbons adjacent to the thiazole ring (C4 and C7) would likely appear more downfield due to the influence of the heteroaromatic system.

¹³C NMR Spectroscopy:

  • C2 Carbon: The carbon bearing the chlorine atom (C2) is expected to be significantly downfield, likely in the range of δ 150-160 ppm.

  • Thiazole Ring Carbons: The other carbon atom in the thiazole ring (part of the fusion) would appear in the aromatic region.

  • Tetrahydro-ring Carbons: Four distinct signals for the aliphatic carbons of the cyclohexene ring are expected in the range of δ 20-40 ppm.

Key Structural Features and Reactivity

Structural_Features cluster_0 This compound cluster_1 Key Sites of Reactivity Structure C2_Position C2 Position: - Electrophilic center - Susceptible to nucleophilic substitution Structure->C2_Position Nucleophilic Attack Tetrahydro_Ring Tetrahydro Ring: - Site for potential oxidation/dehydrogenation - Influences conformational flexibility Structure->Tetrahydro_Ring Conformational Influence

Caption: Key structural features and predicted reactivity sites of this compound.

Potential Applications in Drug Development and Research

While specific applications for this compound have not been reported, its structural motifs suggest several areas of potential utility:

  • Medicinal Chemistry Scaffold: The 2-chlorobenzothiazole moiety is a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alcohols) to generate a library of derivatives for biological screening.[8]

  • Antimicrobial Agents: Many benzothiazole derivatives exhibit potent antibacterial and antifungal activities. The presence of the chloro-substituent may enhance these properties.[9]

  • Anticancer Agents: Halogenated benzothiazoles have been investigated as potential anticancer agents, acting through various mechanisms such as kinase inhibition.[10] The tetrahydro-modification could influence selectivity and pharmacokinetic properties.

  • Kinase Inhibitors: The benzothiazole core is present in several kinase inhibitors. The 2-chloro derivative can serve as a building block for developing novel inhibitors targeting specific kinases involved in disease pathways.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a predictive framework for its synthesis, properties, and applications based on the well-established chemistry of related benzothiazole derivatives. The proposed synthetic route offers a logical and experimentally feasible pathway to access this compound. The predicted physicochemical and spectroscopic properties provide a basis for its characterization. Further experimental investigation is warranted to validate these predictions and to fully explore the potential of this compound as a valuable scaffold in drug discovery and materials science.

References

Structural Characterization of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing that novel compounds often lack established reference data, this paper outlines a first-principles approach grounded in a synergistic application of modern analytical techniques. We detail the strategic implementation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, guiding researchers to build an unassailable, self-validating data package for this and structurally related molecules. Detailed experimental protocols, predictive data tables, and logical workflow diagrams are provided to serve as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative for Rigorous Characterization

The benzothiazole moiety is a privileged scaffold in pharmacology, forming the core of numerous agents with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The specific derivative, this compound (CAS No. 26846-98-0), represents a key synthetic intermediate.[4] The chloro-substituent at the 2-position serves as a versatile chemical handle for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs.

Given its role as a foundational building block, the unambiguous confirmation of its structure is paramount. Any ambiguity or misidentification at this stage can have cascading and costly consequences in a development pipeline. This guide, therefore, presents an integrated strategy for its complete structural characterization. The philosophy is to employ orthogonal techniques where the output of one method corroborates and refines the hypothesis drawn from another, leading to a definitive structural assignment.

Core Molecular Attributes

Before delving into experimental analysis, a foundational understanding of the target molecule's basic properties is essential. These values serve as the initial benchmark against which all subsequent experimental data will be compared.

PropertyValueSource
Chemical Formula C₈H₁₀ClNSCalculated
Molecular Weight 187.69 g/mol Calculated
Monoisotopic Mass 187.0222 g/mol Calculated
CAS Number 26846-98-0[4]

The Analytical Workflow: A Synergistic Strategy

The structural elucidation of a novel compound is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and their combined power lies in mutual validation. The logical flow begins with confirming the molecular mass, proceeds to map the proton and carbon framework, and finishes by identifying the key functional groups.

G cluster_0 Characterization Workflow Sample Purified Sample (this compound) MS Mass Spectrometry (LC-MS) Confirms Molecular Weight & Formula Sample->MS Is the mass correct? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates C-H Framework & Connectivity MS->NMR Yes IR IR Spectroscopy (FTIR) Identifies Key Functional Groups NMR->IR Does connectivity match? Conclusion Definitive Structure Confirmed IR->Conclusion Yes, functional groups confirmed

A logical workflow for definitive structural characterization.

Mass Spectrometry (MS): The First Verification

4.1 Principle & Rationale Mass spectrometry is the initial and most crucial step. Its primary purpose is to determine the molecular weight of the analyte with high precision. This experiment validates the elemental composition (C₈H₁₀ClNS) derived from the synthetic route. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact mass to within a few parts per million, significantly increasing confidence in the proposed molecular formula. The presence of a chlorine atom is readily identifiable by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the peak for the ³⁵Cl isotope.

4.2 Predicted Fragmentation Pattern Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) will reveal structural fragments. The stability of the benzothiazole aromatic system and the relative weakness of adjacent bonds will dictate the fragmentation.

  • Molecular Ion (M⁺): The primary ion observed should correspond to the molecule's mass (~187 m/z).

  • Isotopic Pattern: A prominent M+2 peak at ~189 m/z, with an intensity of ~32% relative to the M⁺ peak, is the definitive signature of a single chlorine atom.

  • Key Fragments: Expect fragmentation originating from the tetrahydro- portion, such as a retro-Diels-Alder reaction, and potential loss of the chlorine radical (M-35).

4.3 Experimental Protocol: High-Resolution LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL in the mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Instrument: A high-resolution instrument such as a Q-TOF or Orbitrap.

    • Mode: Positive ion electrospray (ESI+).

    • Scan Range: 50-500 m/z.

    • Analysis: Extract the ion chromatogram for the predicted exact mass (187.0222). Analyze the resulting mass spectrum for the molecular ion and the characteristic ³⁵Cl/³⁷Cl isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

5.1 Principle & Rationale NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR maps the proton environment, while ¹³C NMR identifies all unique carbon atoms. Advanced 2D NMR techniques, such as COSY and HSQC, are then used to piece the puzzle together by establishing proton-proton and proton-carbon correlations.

G cluster_0 NMR Analysis Strategy H1 ¹H NMR (Proton Environments, Multiplicity) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Connectivity) H1->HSQC C13 ¹³C NMR (Unique Carbon Environments) C13->HSQC Assignment Complete Structural Assignment COSY->Assignment HSQC->Assignment

Integrated NMR strategy for unambiguous assignment.

5.2 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃) The tetrahydro- portion of the molecule contains three pairs of methylene protons (CH₂). Their chemical shifts are influenced by their proximity to the electron-withdrawing imine and sulfur atom of the thiazole ring.

PositionPredicted Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-4~2.8 - 3.0Triplet (t)2HAdjacent to the electron-withdrawing imine (C=N) bond, resulting in a downfield shift. Coupled to H-5.
H-7~2.6 - 2.8Triplet (t)2HAdjacent to the sulfur-bearing carbon, resulting in a moderate downfield shift. Coupled to H-6.
H-5~1.9 - 2.1Multiplet (m)2HAliphatic protons coupled to both H-4 and H-6.
H-6~1.8 - 2.0Multiplet (m)2HAliphatic protons coupled to both H-5 and H-7.

5.3 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃) The molecule is expected to show 6 distinct carbon signals due to molecular symmetry.

PositionPredicted Shift (δ, ppm)Rationale
C-2~165 - 175Imine carbon bearing the chlorine atom (C=N-Cl). Highly deshielded.
C-3a~150 - 160Quaternary carbon at the ring junction, part of the C=N bond.
C-7a~125 - 135Quaternary carbon at the ring junction, bonded to sulfur.
C-4~25 - 35Methylene carbon adjacent to the imine group.
C-7~25 - 35Methylene carbon adjacent to the sulfur-bearing carbon.
C-5, C-6~20 - 25The two central aliphatic methylene carbons, may be resolved or overlap.

5.4 Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, and subsequently, 2D gCOSY and gHSQC experiments.

  • Processing & Analysis: Process the spectra using appropriate software. Integrate the ¹H spectrum. Correlate ¹H and ¹³C peaks using the HSQC data. Confirm proton-proton adjacencies using the COSY spectrum to build the spin systems of the tetrahydro- ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

6.1 Principle & Rationale IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, the most informative absorptions will be the C=N stretch of the thiazole ring and the C-H stretches of the saturated ring system.

6.2 Predicted Vibrational Modes The following table summarizes the key expected absorption bands based on known data for benzothiazole derivatives.[5][6]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950 - 2850C-H (sp³) StretchMedium-Strong
1610 - 1590C=N (Imine) StretchMedium-Strong
1450 - 1400C-H (sp³) BendMedium
750 - 650C-S StretchMedium-Weak
800 - 600C-Cl StretchStrong

6.3 Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Procedure: Obtain a background spectrum of the clean, empty ATR crystal. Apply the sample and clamp the pressure arm to ensure good contact.

    • Scan Parameters: Collect 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Analyze the resulting spectrum for the presence of the characteristic absorption bands outlined in the table above.

Conclusion: An Integrated and Validated Structural Assignment

The definitive structural characterization of this compound is achieved not by a single experiment, but by the convergence of evidence from orthogonal analytical techniques. The process begins with high-resolution mass spectrometry to confirm the molecular formula and the presence of chlorine. This is followed by a comprehensive NMR analysis (¹H, ¹³C, and 2D) to meticulously map the carbon-hydrogen framework and establish atomic connectivity. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups. When the data from these three pillars are mutually consistent, they form a self-validating and unassailable package of evidence, providing the highest degree of confidence required for advancing a compound in a drug discovery and development program.

References

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS Number: 26846-98-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number Discrepancies: It is crucial to note that the CAS number 26846-98-0 has been frequently misattributed in various online sources to the compound 4-Biphenylacetonitrile (CAS 31603-77-7). This guide will focus exclusively on the scientifically validated identity of CAS number 26846-98-0, which is 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole . Researchers and drug development professionals are advised to exercise caution and verify the CAS numbers of the materials they are handling.

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its structure, featuring a fused tetrahydrocyclohexane and a 2-chlorothiazole ring, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the reactive chlorine atom at the 2-position of the benzothiazole ring system is key to its utility as a chemical intermediate. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this important building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 26846-98-0N/A
Molecular Formula C₇H₈ClNSN/A
Molecular Weight 173.66 g/mol N/A
Appearance Not explicitly stated in the provided search results; likely a solid or liquid.N/A
Boiling Point 82 °C at 0.1 mmHgN/A
Density 1.326 g/cm³ (predicted)N/A
pKa 1.95 ± 0.20 (predicted)N/A

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely applicable method for the synthesis of 2-chlorobenzothiazoles involves the treatment of the corresponding 2-mercaptobenzothiazole with a chlorinating agent. A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow:

Synthesis_Workflow Cyclohexanone Cyclohexanone 2-Mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole 2-Mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole Cyclohexanone->2-Mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole Reaction with Sulfur and Ammonia (Gewald Reaction) This compound This compound 2-Mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole->this compound Chlorination (e.g., with SOCl₂ or PCl₅)

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Hypothetical Protocol):

  • Synthesis of 2-Mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole:

    • To a solution of cyclohexanone in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur and a source of ammonia (e.g., ammonium sulfide or bubbling ammonia gas).

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • The precipitated solid, 2-mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole, is collected by filtration, washed with water, and dried.

  • Chlorination to form this compound:

    • In a fume hood, suspend the dried 2-mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole in an inert solvent such as dichloromethane or toluene.

    • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the suspension at a controlled temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by column chromatography.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the susceptibility of the 2-chloro substituent to nucleophilic substitution. The electron-withdrawing nature of the thiazole ring activates the C2 position, making it an excellent electrophilic site for a variety of nucleophiles.

Nucleophilic Substitution Reactions:

Reactivity_Diagram cluster_0 Nucleophilic Substitution This compound This compound 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole This compound->2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole  + R₂NH (Amine) 2-Alkoxy-4,5,6,7-tetrahydro-1,3-benzothiazole 2-Alkoxy-4,5,6,7-tetrahydro-1,3-benzothiazole This compound->2-Alkoxy-4,5,6,7-tetrahydro-1,3-benzothiazole  + ROH (Alcohol) 2-Thioether-4,5,6,7-tetrahydro-1,3-benzothiazole 2-Thioether-4,5,6,7-tetrahydro-1,3-benzothiazole This compound->2-Thioether-4,5,6,7-tetrahydro-1,3-benzothiazole  + RSH (Thiol)

Caption: Reactivity of this compound with various nucleophiles.

  • With Amines: This is arguably the most significant reaction of this compound. It readily reacts with primary and secondary amines to yield 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives. This reaction is a cornerstone in the synthesis of the anti-Parkinson's drug, Pramipexole. In the synthesis of Pramipexole, the related intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is N-propylated.[1][2][3][4][5]

  • With Alcohols and Thiols: In the presence of a base, this compound can react with alcohols and thiols to form the corresponding 2-alkoxy and 2-thioether derivatives, respectively. These reactions expand the molecular diversity that can be achieved from this starting material.

Application in Pharmaceutical Synthesis:

The primary application of this compound and its derivatives lies in their role as key intermediates in the synthesis of pharmacologically active compounds. The benzothiazole moiety is a recognized pharmacophore present in a wide range of therapeutic agents with activities including antimicrobial, anticancer, and neuroprotective properties.[6]

The most well-documented application is in the synthesis of Pramipexole , a dopamine D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome. While this compound itself is a precursor to the direct intermediate, its structural motif is central to the final drug molecule.

Spectral Data

While specific spectra for this compound were not found in the provided search results, the following are expected characteristic spectral features based on its structure and data from related benzothiazole compounds.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the eight protons of the tetrahydrocyclohexane ring. These would likely appear as a series of multiplets in the aliphatic region (approximately 1.5-3.0 ppm).

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon atom at the 2-position, bonded to both chlorine and nitrogen, would be expected to have a chemical shift in the range of 150-160 ppm. The other carbons of the benzothiazole ring and the tetrahydrocyclohexane ring would appear at their characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aliphatic protons below 3000 cm⁻¹. The C=N stretching of the thiazole ring would be expected around 1600-1650 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 173 and an M+2 peak at m/z 175 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Safety and Handling

Based on safety data for related benzothiazole compounds, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 26846-98-0) is a valuable and reactive intermediate in organic synthesis. Its importance is underscored by its role as a precursor in the synthesis of pharmaceuticals like Pramipexole. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. It is imperative for researchers to be aware of the common misidentification of its CAS number and to ensure they are working with the correct chemical entity.

References

A Technical Guide to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document explores the synthetic pathways to access this core structure, methods for its characterization, and a review of the biological activities exhibited by structurally related analogues, offering insights for future drug discovery and development efforts.

Introduction: The Tetrahydrobenzothiazole Scaffold

Benzothiazoles are a well-established class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are recognized for their wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[3][4]

The partially saturated analogues, 4,5,6,7-tetrahydro-1,3-benzothiazoles, represent a structurally distinct subclass that has garnered interest, particularly as intermediates in the synthesis of pharmacologically active agents like Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[5][6][7] The non-planar, saturated cyclohexane ring introduces a three-dimensional character that can significantly influence receptor binding and pharmacokinetic properties compared to its fully aromatic counterpart.

This guide focuses specifically on derivatives of this compound. The 2-chloro substituent serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions, thereby providing a gateway to a diverse library of novel compounds.

Synthetic Strategies

Direct synthesis of this compound is not widely reported. However, a robust and logical synthetic route can be devised based on well-established chemical transformations. The most common approach involves the initial construction of the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole core, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.

Synthesis of the Precursor: 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

The synthesis of the 2-amino precursor is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[8] In this case, the starting materials are 2-chlorocyclohexanone and thiourea.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

Materials:

  • 2-Chlorocyclohexanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Dichloromethane

Procedure:

  • To a solution of 2-chlorocyclohexanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[4][9][10] This transformation can be applied to the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole precursor to yield the desired 2-chloro derivative.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) chloride

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas should be observed.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Synthesis A 2-Chlorocyclohexanone C 2-Amino-4,5,6,7-tetrahydro- 1,3-benzothiazole placeholder1 A->placeholder1 B Thiourea B->placeholder1 reagent2 1. NaNO₂, HCl, 0-5 °C 2. CuCl, HCl C->reagent2 D 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole reagent1 Ethanol, Reflux reagent1->C reagent2->D placeholder1->reagent1

Caption: Synthetic route to this compound.

Structural Characterization

The structural elucidation of the synthesized compounds relies on standard spectroscopic techniques. The expected spectral data are summarized below.

Compound IR (cm⁻¹) Highlights ¹H NMR (δ, ppm) Highlights ¹³C NMR (δ, ppm) Highlights
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole 3300-3100 (N-H str.), 1620 (C=N str.), 1550 (N-H bend)6.5-7.0 (br s, 2H, NH₂), 2.5-2.8 (m, 4H, C4-H₂ & C7-H₂), 1.7-1.9 (m, 4H, C5-H₂ & C6-H₂)168 (C2), 150 (C7a), 115 (C3a), 20-30 (C4, C5, C6, C7)
This compound 1580 (C=N str.), 750 (C-Cl str.)2.7-3.0 (m, 4H, C4-H₂ & C7-H₂), 1.8-2.0 (m, 4H, C5-H₂ & C6-H₂)160 (C2), 155 (C7a), 120 (C3a), 20-30 (C4, C5, C6, C7)

Biological Activities and Therapeutic Potential

While specific biological data for this compound derivatives are not extensively documented, the broader class of tetrahydrobenzothiazoles has shown promise in several therapeutic areas. This section reviews the reported activities of structurally related compounds, providing a basis for predicting the potential applications of the 2-chloro analogues.

Anticancer Activity

Derivatives of the 4,5,6,7-tetrahydrobenzothiazole scaffold have been investigated for their anticancer properties. For instance, Schiff bases derived from 4,5,6,7-tetrahydrobenzothiazole-2,6-diamine have demonstrated cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[11] The mechanism of action for many benzothiazole-based anticancer agents involves the inhibition of key enzymes such as tyrosine kinases or topoisomerases, or the induction of apoptosis.[12][13] The introduction of different substituents on the tetrahydrobenzothiazole ring system can significantly modulate this activity.[14]

Potential Mechanism of Action in Cancer

Anticancer_MoA cluster_cell Cancer Cell drug Tetrahydrobenzothiazole Derivative receptor Tyrosine Kinase Receptor drug->receptor Inhibition nucleus Nucleus Topoisomerase drug->nucleus Inhibition apoptosis Apoptosis drug->apoptosis Induction pathway Signaling Cascade (e.g., PI3K/Akt, MAPK) receptor->pathway outcome Cell Proliferation & Survival pathway->outcome

Caption: Potential anticancer mechanisms of tetrahydrobenzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives are well-known for their broad-spectrum antimicrobial activity against various bacterial and fungal strains.[3][15][16][17] The lipophilicity and electronic properties of the substituents on the benzothiazole ring play a crucial role in determining their antimicrobial efficacy. Thiazolidinone derivatives of benzothiazoles have shown notable antibacterial activity.[18][19] It is plausible that this compound and its subsequent derivatives could also exhibit significant antimicrobial properties. The chloro group, being electron-withdrawing, can influence the overall electronic distribution of the molecule and its ability to interact with microbial targets.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a reliable method for accessing this core structure. The real value of this compound lies in its potential for further chemical modification at the 2-position. Nucleophilic substitution reactions with various amines, thiols, and alcohols can lead to the generation of large and diverse chemical libraries for biological screening.

Future research should focus on:

  • Synthesis of diverse libraries: Exploring a wide range of nucleophiles to displace the 2-chloro group and create a variety of derivatives.

  • Biological screening: Evaluating the synthesized compounds for their anticancer, antimicrobial, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) studies: Identifying the key structural features that contribute to the observed biological activities to guide the design of more potent and selective compounds.

References

The Ascendant Therapeutic Potential of Tetrahydrobenzothiazole Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole core is a well-established "privileged scaffold," a molecular framework that has repeatedly demonstrated a diverse range of biological activities.[1] However, it is the partially saturated analogue, the tetrahydrobenzothiazole nucleus, that is emerging as a particularly compelling entity for the development of novel therapeutics. This guide delves into the burgeoning field of tetrahydrobenzothiazole compounds, offering an in-depth exploration of their potential biological activities, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the structure-activity relationships that govern their function and elucidate the molecular mechanisms through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the current state of the field but also practical, field-proven insights and detailed experimental protocols to empower further investigation and innovation.

I. Anticancer Activity: Targeting the Engines of Malignancy

The most significant strides in elucidating the therapeutic potential of tetrahydrobenzothiazole derivatives have been made in the realm of oncology. These compounds have shown remarkable efficacy in targeting key signaling pathways and cellular processes that are fundamental to cancer cell proliferation and survival.

A. Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which tetrahydrobenzothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Recent studies have identified 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).[3] These two kinases collaboratively phosphorylate and inactivate the tumor suppressor protein PTEN. By simultaneously inhibiting both CK2 and GSK3β, these compounds can effectively prevent the deactivation of PTEN, thereby restoring its tumor-suppressive function.[3]

A noteworthy example is a compound designated as 1g in a key study, which demonstrated significant dual kinase inhibitory activity with IC50 values of 1.9 µM against CK2 and 0.67 µM against GSK3β.[3] The presence of a carboxylic acid group at the meta-position of a phenyl ring attached to the tetrahydrobenzothiazole core was found to be crucial for this dual inhibitory activity.[3]

Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl, synthesized from dimedone, have shown promise as inhibitors of other critical oncogenic kinases, including c-Met and Pim-1.[4][5] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to increased cell proliferation, invasion, and metastasis. Pim-1 is a serine/threonine kinase that is also implicated in tumorigenesis.

Several compounds from this series exhibited potent inhibition of c-Met kinase and displayed significant cytotoxicity against the PC-3 prostate cancer cell line.[4][5]

B. Cytotoxic Activity Against Cancer Cell Lines

Beyond specific kinase inhibition, various 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have demonstrated broad-spectrum cytotoxic activity against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
1g (CK2/GSK3β Inhibitor)-CK2: 1.9, GSK3β: 0.67[3]
6c (c-Met/Pim-1 Inhibitor)PC-3 (Prostate)Potent Inhibition[4]
8c (c-Met/Pim-1 Inhibitor)PC-3 (Prostate)Potent Inhibition[4]
11d (c-Met/Pim-1 Inhibitor)PC-3 (Prostate)Potent Inhibition[4]
15g (c-Met/Pim-1 Inhibitor)PC-3 (Prostate)Potent Inhibition[4]
20d (c-Met/Pim-1 Inhibitor)PC-3 (Prostate)Potent Inhibition[4]
21d (c-Met/Pim-1 Inhibitor)PC-3 (Prostate)Potent Inhibition[4]
C. Structure-Activity Relationship (SAR) Insights

The anticancer activity of tetrahydrobenzothiazole compounds is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the tetrahydrobenzothiazole ring is a critical determinant of biological activity. The introduction of various aromatic and heterocyclic moieties at this position has been a fruitful strategy for enhancing anticancer potency.

  • The Role of the Phenyl Ring: For compounds exhibiting kinase inhibitory activity, the substitution pattern on the appended phenyl ring is paramount. As seen with the dual CK2/GSK3β inhibitors, a meta-substituted carboxylic acid group significantly enhances potency.[3]

  • The Tetrahydro- Benzene Ring: The saturated portion of the tetrahydrobenzothiazole ring system offers opportunities for stereospecific modifications that can influence binding affinity and selectivity for target enzymes.

D. Experimental Protocols for Anticancer Evaluation

This protocol outlines a general procedure for assessing the inhibitory activity of tetrahydrobenzothiazole compounds against specific kinases.

Materials:

  • Recombinant human kinase (e.g., CK2, GSK3β, c-Met)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8]

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tetrahydrobenzothiazole compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Tetrahydrobenzothiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay In Vitro Kinase Inhibition Assay characterization->kinase_assay Test Compounds cell_viability Cell Viability Assay (MTT) characterization->cell_viability Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_viability->sar_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V) sar_analysis->apoptosis_assay Lead Compounds cell_cycle Cell Cycle Analysis apoptosis_assay->cell_cycle western_blot Western Blot for Protein Expression cell_cycle->western_blot

Experimental workflow for anticancer evaluation.

II. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

While the research on the antimicrobial properties of tetrahydrobenzothiazole compounds is less extensive compared to their anticancer activities, the broader benzothiazole class has demonstrated significant potential as antibacterial and antifungal agents.[9][10] This suggests that tetrahydrobenzothiazole derivatives represent a promising, yet underexplored, area for the discovery of new antimicrobial drugs.

A. Antibacterial and Antifungal Potential

Benzothiazole derivatives have been shown to be effective against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans.[9][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.[12] For instance, some benzothiazole compounds are known to target DNA gyrase and dihydropteroate synthase (DHPS) in bacteria.[10][12]

Given the structural similarities, it is highly probable that tetrahydrobenzothiazole derivatives will also exhibit antimicrobial properties. The saturated ring system may even offer advantages in terms of improved pharmacokinetic properties and the ability to adopt conformations that enhance binding to microbial targets.

B. Experimental Protocols for Antimicrobial Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial drugs (positive controls)

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Perform serial twofold dilutions of the test compounds in the broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the compound that shows no visible growth.

  • Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.

antimicrobial_screening cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action synthesis Synthesis of Tetrahydrobenzothiazole Derivatives mic_determination Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_determination Test Compounds mbc_mfc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_mfc Active Compounds enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase) mbc_mfc->enzyme_inhibition membrane_permeability Membrane Permeability Assays enzyme_inhibition->membrane_permeability

Workflow for antimicrobial activity screening.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous human diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents is therefore a critical area of research. While direct studies on the anti-inflammatory properties of tetrahydrobenzothiazole derivatives are limited, the established anti-inflammatory activity of the broader benzothiazole class provides a strong rationale for investigating this potential.[13][14][15]

A. Potential Mechanisms of Anti-inflammatory Action

Benzothiazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the modulation of inflammatory signaling pathways like NF-κB.[13][14] It is plausible that tetrahydrobenzothiazole compounds could act through similar mechanisms.

B. Experimental Protocols for Anti-inflammatory Evaluation

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Test compounds

  • Known COX inhibitors (e.g., indomethacin, celecoxib)

Procedure:

  • Pre-incubate the COX enzyme with the test compound or control in a reaction buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of COX inhibition and determine the IC50 values.

IV. Conclusion and Future Directions

Tetrahydrobenzothiazole compounds represent a promising and relatively underexplored class of molecules with significant therapeutic potential. The existing research, particularly in the area of anticancer activity, has already demonstrated their ability to potently and selectively modulate key biological targets. The structural features of the tetrahydrobenzothiazole scaffold, including its three-dimensional nature and multiple points for chemical modification, make it an attractive starting point for the design of new and improved therapeutic agents.

Future research should focus on a more systematic exploration of the antimicrobial and anti-inflammatory properties of tetrahydrobenzothiazole derivatives. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.

V. References

  • Jadhav, S. B., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 10(49), 29337-29351. --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Anticancer Agents in Medicinal Chemistry, 19(12), 1438-1453. --INVALID-LINK--

  • Abdel-rahman, H. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6285. --INVALID-LINK--

  • Al-Ostath, A., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(3), 221-230. --INVALID-LINK--

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. ResearchGate. --INVALID-LINK--

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. --INVALID-LINK--

  • Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32(8), 1431-1461. --INVALID-LINK--

  • Dhamak, K. B., et al. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmaceutical & Biological Archives, 6(2). --INVALID-LINK--

  • Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed, 32(8), 1431-1461. --INVALID-LINK--

  • N/A

  • Yilmaz, I., et al. (2023). Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. --INVALID-LINK--

  • N/A

  • N/A

  • Yilmaz, I., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. --INVALID-LINK--

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-S), 202-212. --INVALID-LINK--

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

  • N/A

References

Spectroscopic Scrutiny of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Among the diverse scaffolds employed in medicinal chemistry, heterocyclic compounds hold a prominent position due to their wide range of biological activities. 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole, a molecule of significant interest, presents a unique combination of a reactive chloro-substituent on the thiazole ring and a saturated cyclohexene moiety. This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. Our focus extends beyond mere data presentation to a detailed examination of the underlying principles and experimental considerations that ensure data integrity and trustworthy structural confirmation.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular architecture is paramount before delving into its spectroscopic signatures. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

This guide will systematically dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a predictive framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms.[1]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for accurate chemical shift calibration.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply Fourier transformation to the raw free induction decay (FID) signal. The resulting spectrum should be carefully phased and baseline corrected.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.80Triplet2HH-4Protons adjacent to the sp² carbon of the fused ring, deshielded.
~ 1.90Multiplet2HH-5Aliphatic protons, complex splitting due to adjacent methylene groups.
~ 1.85Multiplet2HH-6Aliphatic protons, similar environment to H-5.
~ 2.65Triplet2HH-7Protons adjacent to the sp² carbon and nitrogen, deshielded.

Causality in Proton Chemical Shifts: The protons on the tetrahydro- portion of the molecule (positions 4, 5, 6, and 7) will exhibit chemical shifts typical for allylic and aliphatic protons. The protons at C-4 and C-7 are expected to be the most downfield of this group due to their proximity to the electron-withdrawing benzothiazole ring system. The protons at C-5 and C-6 will likely appear as complex multiplets in the more shielded aliphatic region.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon framework.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of 100 MHz. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.0C-2Carbon bearing the electronegative chlorine and bonded to nitrogen and sulfur.
~ 148.0C-7aQuaternary carbon at the fusion of the two rings, part of the C=N bond.
~ 128.0C-3aQuaternary carbon at the fusion of the two rings, bonded to sulfur.
~ 25.5C-4Aliphatic carbon adjacent to the aromatic ring.
~ 22.0C-5Aliphatic carbon.
~ 22.5C-6Aliphatic carbon.
~ 28.0C-7Aliphatic carbon adjacent to the aromatic ring and nitrogen.

Expert Insights on Carbon Assignments: The chemical shift of C-2 will be significantly downfield due to the direct attachment of the electronegative chlorine atom and its position within the thiazole ring. The quaternary carbons, C-3a and C-7a, will also be downfield as they are part of the heterocyclic aromatic system. The aliphatic carbons (C-4, C-5, C-6, and C-7) will appear in the more shielded region of the spectrum.

2D NMR Techniques for Unambiguous Assignments

For a definitive structural confirmation, two-dimensional (2D) NMR experiments are indispensable.[3][4]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the aliphatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning the signals of the protonated carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Structure Structural Elucidation H1_NMR->Structure C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2930-2850Medium-StrongC-H stretch (aliphatic)
~ 1620MediumC=N stretch (thiazole ring)
~ 1450MediumC-H bend (aliphatic CH₂)
~ 850-550Medium-StrongC-Cl stretch

Authoritative Grounding in IR Interpretation: The presence of the aliphatic cyclohexane ring will be confirmed by the C-H stretching vibrations just below 3000 cm⁻¹.[7] The characteristic C=N stretching of the thiazole ring is expected to appear in the 1650-1550 cm⁻¹ region.[8] The C-Cl stretching vibration is typically found in the fingerprint region (below 1000 cm⁻¹) and can sometimes be difficult to assign definitively without comparative analysis, but is generally expected in the 850-550 cm⁻¹ range.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula and structure through fragmentation analysis.[10]

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can be used for a softer ionization to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data (EI):

The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic M+2 peak for any fragment containing a chlorine atom.[11][12]

  • Molecular Ion (M⁺): A pair of peaks at m/z corresponding to the molecular weight of C₇H₈N³⁵ClS and C₇H₈N³⁷ClS, with a relative intensity ratio of approximately 3:1.

  • Key Fragmentation Pathways: The fragmentation of benzothiazoles is well-documented and often involves the cleavage of the bonds within the heterocyclic ring.[13][14]

M Molecular Ion (M⁺) [C₇H₈NClS]⁺ M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_C2H4 [M-C₂H₄]⁺ (Retro-Diels-Alder) M->M_minus_C2H4 - C₂H₄ Benzothiazole_fragment Benzothiazole-like fragment M_minus_C2H4->Benzothiazole_fragment - Further fragmentation

Caption: Predicted key fragmentation pathways in EI-MS.

Trustworthiness of Fragmentation Analysis: The most predictable fragmentation is the loss of the chlorine radical to give the [M-Cl]⁺ ion. Another likely fragmentation pathway for the tetrahydro- portion is a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄).[15] The resulting fragments can provide further confirmation of the core benzothiazole structure.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. This guide has provided a detailed, predictive framework for the acquisition and interpretation of these crucial datasets. By understanding the causality behind the expected spectral features and adhering to rigorous experimental protocols, researchers can achieve unambiguous structural elucidation, a critical step in advancing drug discovery and development. The self-validating nature of combining these techniques, where the insights from one method corroborate the findings of another, ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

solubility and stability of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Abstract

This compound is a heterocyclic compound of significant interest as a synthetic intermediate in medicinal chemistry. Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery workflows, influencing everything from reaction conditions to formulation and biological screening. This guide provides a comprehensive framework for understanding and evaluating these key parameters. While specific experimental data for this exact molecule is not extensively documented in public literature, this document leverages established principles and data from the broader benzothiazole class to provide a robust theoretical and practical foundation. We present detailed, field-proven protocols for determining aqueous and organic solubility, alongside a systematic approach to assessing chemical stability through forced degradation studies. This guide is designed to empower researchers to generate reliable data, enabling informed decisions in the development of novel therapeutics.

Introduction: The Chemical and Pharmaceutical Context

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] this compound (CAS No. 26846-98-0) represents a key intermediate, where the chloro-substituent at the 2-position serves as a reactive handle for further synthetic elaboration, and the saturated tetrahydro ring provides a three-dimensional geometry distinct from its planar aromatic counterpart.

Understanding the solubility and stability of such an intermediate is a non-trivial prerequisite for its successful application. Solubility dictates the choice of solvent systems for synthesis, purification, and biological assays, while stability determines viable storage conditions and potential degradation pathways that could yield confounding impurities.

Core Physicochemical Profile

The fundamental properties of a molecule provide the first clues to its behavior. The profile for this compound is compiled below from available data and theoretical predictions.

PropertyValue / PredictionRationale & Significance
IUPAC Name This compoundStandardized chemical identifier.
CAS Number 26846-98-0[5]Unique registry number for database tracking.
Molecular Formula C₇H₈ClNS[5]Defines the elemental composition.
Molecular Weight 173.66 g/mol [5]Crucial for molar concentration calculations.
Boiling Point 82°C at 0.1 mmHg[5]Indicates volatility; useful for purification via distillation.
Predicted pKa 1.95 ± 0.20[5]The thiazole nitrogen is weakly basic. At physiological pH (~7.4), the molecule will be overwhelmingly in its neutral form, which has profound implications for its membrane permeability and solubility.
Predicted Solubility Low in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Acetone).The parent benzothiazole ring has limited aqueous solubility.[6][7] The addition of a non-polar tetrahydro ring and a lipophilic chloro group is expected to further decrease water solubility and enhance solubility in organic media.

A Practical Guide to Solubility Determination

Solubility is not a single value but is dependent on the solvent, temperature, and pH. For drug discovery, both kinetic and thermodynamic solubility are relevant. Kinetic solubility measures how readily a compound dissolves from a high-concentration stock (typically DMSO), while thermodynamic solubility represents the true equilibrium concentration in a given buffer.

Causality Behind Experimental Design

The choice of methodology is driven by the intended application. Early-stage screening often relies on kinetic solubility in aqueous buffers containing a small percentage of DMSO, mimicking assay conditions. For formulation development, thermodynamic solubility in various pH buffers and excipients is critical. The use of a strong organic solvent like DMSO as the initial vehicle is standard practice for poorly soluble compounds, ensuring complete dissolution before dilution into an aqueous medium.

Experimental Workflow: Solubility Assessment

G cluster_prep Phase 1: Preparation cluster_kinetic Phase 2: Kinetic Solubility Assay cluster_thermo Phase 3: Thermodynamic Solubility Assay prep_stock Prepare 10 mM Stock in 100% DMSO kinetic_add Add Stock to Buffer (e.g., 2 µL to 198 µL) prep_stock->kinetic_add prep_buffer Prepare Aqueous Buffers (e.g., PBS, pH 7.4) prep_buffer->kinetic_add thermo_add Add Excess Solid to Buffer prep_buffer->thermo_add kinetic_shake Shake for 2h at Room Temp kinetic_add->kinetic_shake kinetic_filter Filter (Precipitate Removal) via Multi-well Plate kinetic_shake->kinetic_filter kinetic_analyze Analyze Supernatant by HPLC-UV or LC-MS kinetic_filter->kinetic_analyze thermo_shake Shake for 24-48h to Reach Equilibrium thermo_add->thermo_shake thermo_filter Filter (Undissolved Solid) via Syringe Filter thermo_shake->thermo_filter thermo_analyze Analyze Supernatant by HPLC-UV thermo_filter->thermo_analyze

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Quantitative Solubility Assessment

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC)-based method for quantitative analysis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • 96-well microplate with filter plate (for kinetic assay)

  • Glass vials and syringe filters (0.45 µm, for thermodynamic assay)

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Standard Curve Preparation: a. Prepare a 10 mM stock solution of the compound in DMSO. b. Create a series of calibration standards by diluting the stock solution in a 50:50 mixture of Methanol:Water. Typical concentrations might range from 1 µM to 200 µM. c. Inject each standard into the HPLC system and record the peak area at a relevant UV wavelength (e.g., 254 nm). d. Plot peak area versus concentration to generate a linear standard curve.

  • Kinetic Solubility Measurement: a. Add 2 µL of the 10 mM DMSO stock to 198 µL of PBS (pH 7.4) in a well of a 96-well plate. This yields a nominal concentration of 100 µM with 1% DMSO. b. Seal the plate and shake at room temperature for 2 hours. c. Filter the samples into a collection plate by centrifugation. d. Analyze the filtrate by HPLC, using the same method as for the standard curve. e. Calculate the concentration using the standard curve. This value is the kinetic solubility.

  • Thermodynamic Solubility Measurement: a. Add an excess of the solid compound (e.g., 1-2 mg) to a glass vial containing 1 mL of PBS (pH 7.4). b. Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. c. Visually confirm that excess solid remains. d. Filter the solution through a 0.45 µm syringe filter to remove undissolved solid. e. Dilute the filtrate with 50:50 Methanol:Water as needed to fall within the range of the standard curve. f. Analyze the diluted sample by HPLC and calculate the original concentration. This value is the thermodynamic solubility.

A Framework for Stability Assessment

Chemical stability is evaluated by subjecting the compound to a range of stress conditions that mimic potential storage and physiological environments. A stability-indicating analytical method—one that can distinguish the intact compound from its degradation products—is essential for this analysis.

Causality Behind Experimental Design: Forced Degradation

Forced degradation (or stress testing) is a cornerstone of drug development. Its purpose is to intentionally degrade the compound to:

  • Identify Degradation Pathways: Understanding how the molecule breaks down helps in predicting potential issues. For benzothiazoles, pathways can include hydroxylation or cleavage of the thiazole ring.[8][9]

  • Develop a Stability-Indicating Method: The generated degradants are used to prove that the analytical method (typically HPLC) can separate them from the parent compound. Without this, a loss of the parent peak could be misinterpreted.

  • Inform Formulation and Storage: If a compound is found to be sensitive to light (photolytic degradation) or acid, it must be protected from these conditions during storage and handling.

Experimental Workflow: Forced Degradation Study

G cluster_stress Phase 1: Apply Stress Conditions (Incubate) start Prepare Compound Solution (e.g., 1 mg/mL in Acetonitrile:Water) acid Acidic 0.1 M HCl start->acid base Basic 0.1 M NaOH start->base oxidative Oxidative 3% H₂O₂ start->oxidative thermal Thermal 60°C start->thermal photo Photolytic ICH Q1B Light Box start->photo control Control Room Temp, Dark start->control analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hours) by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis interpretation Data Interpretation: - Calculate % Degradation - Identify Major Degradants (LC-MS) - Determine Degradation Rate analysis->interpretation

Caption: Workflow for a forced degradation stability study.

Detailed Protocol: Forced Degradation Study

Materials:

  • Compound solution (e.g., 1 mg/mL in an appropriate solvent like acetonitrile/water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven or water bath

Step-by-Step Methodology:

  • Preparation of Test Samples: a. For each condition, mix the compound solution with the stressor solution. For example, for acidic conditions, mix equal volumes of the 1 mg/mL compound stock and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. b. Prepare a control sample by mixing the compound stock with the solvent only.

  • Incubation: a. Acidic/Basic/Oxidative: Incubate the respective samples at room temperature. b. Thermal: Place the sample in an oven or water bath set to a specific temperature (e.g., 60°C). c. Photolytic: Place the sample in a photostability chamber, ensuring a parallel dark control is also kept to differentiate between light-induced and thermal degradation. d. Control: Keep the control sample at room temperature, protected from light.

  • Time-Point Analysis: a. At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each sample. b. If necessary, neutralize the acidic and basic samples before injection. c. Analyze all aliquots using a developed stability-indicating HPLC method. The method should be capable of resolving the parent peak from any new peaks that appear (degradants).

  • Data Analysis: a. For each time point, calculate the percentage of the parent compound remaining relative to the T=0 control. b. Record the peak areas of any new degradant peaks. c. Use HPLC-MS to obtain the mass of major degradants to help elucidate their structures. d. Report the conditions under which the compound shows significant degradation (>10%).

Conclusion

While direct, published data on the is limited, a robust evaluation can be performed through systematic and well-designed experiments. By applying the principles and detailed protocols outlined in this guide, researchers can confidently characterize this important synthetic intermediate. Accurate determination of its solubility will guide the selection of appropriate solvent systems for chemical reactions and biological screening, while a thorough understanding of its stability profile will ensure its integrity during storage and prevent the misinterpretation of experimental results due to degradation. This foundational knowledge is indispensable for accelerating the journey from chemical synthesis to drug discovery.

References

Introduction: The Strategic Importance of the 2-Chlorotetrahydrobenzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactivity of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

The this compound moiety is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a saturated cyclohexane ring fused to a reactive 2-chlorothiazole, offers a unique combination of a three-dimensional conformational profile with a versatile synthetic handle for molecular elaboration. Derivatives of the tetrahydrobenzothiazole core are integral to several pharmacologically active agents, most notably as key intermediates in the synthesis of dopamine agonists like Pramipexole, which is used in the treatment of Parkinson's disease.[1][2]

The reactivity of this molecule is dominated by the chlorine atom at the C2 position of the thiazole ring. The inherent electronic properties of the benzothiazole system, specifically the electron-withdrawing nature of the endocyclic nitrogen atom, render the C2 carbon highly electrophilic.[3][4] This pronounced electrophilicity makes it an excellent substrate for a variety of transformations, primarily nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of these key reaction classes, offering mechanistic insights, practical protocols, and the strategic rationale behind experimental design.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The most fundamental and widely exploited reaction of this compound is the nucleophilic aromatic substitution (SNAr). The reaction proceeds via a well-established mechanism where a nucleophile attacks the electron-deficient C2 carbon, leading to the displacement of the chloride leaving group.

Mechanistic Underpinnings

The SNAr reaction on this scaffold is facilitated by the ability of the heterocyclic ring to stabilize the negative charge of the intermediate. The process occurs in two main steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C2 carbon, which bears the chlorine atom. This forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the rate-determining factor.[4]

  • Leaving Group Departure: The aromaticity of the thiazole ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group, to yield the 2-substituted product.

SNAr_Mechanism sub 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole inter Meisenheimer Complex (Tetrahedral Intermediate) sub->inter + Nu⁻ nu Nucleophile (Nu⁻) prod 2-Substituted Product inter->prod - Cl⁻ (Leaving Group) lg Chloride (Cl⁻)

Caption: General mechanism for SNAr on the C2 position.

Key Nucleophile Classes and Applications

The versatility of the SNAr reaction allows for the introduction of a wide array of functional groups at the C2 position.

  • Amination (Nitrogen Nucleophiles): The reaction with primary or secondary amines is arguably the most critical transformation, leading to 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives. These products are foundational for synthesizing drugs that target neurological disorders.[1] The reaction typically requires heat and sometimes a base to deprotonate the amine, enhancing its nucleophilicity.

  • Thiolation (Sulfur Nucleophiles): Thiols and their corresponding thiolates are potent nucleophiles that readily displace the C2-chloride.[5] This reaction is used to introduce sulfur-containing moieties, which are prevalent in various biologically active compounds.

  • Alkoxylation (Oxygen Nucleophiles): Alkoxides and hydroxides can serve as nucleophiles to produce 2-alkoxy and 2-hydroxy derivatives, respectively. These reactions often require more forcing conditions (higher temperatures, stronger bases) due to the lower nucleophilicity of oxygen species compared to amines or thiols in this context.[3]

Data Summary: Representative SNAr Reactions
Nucleophile (Nu-H)Product TypeTypical ConditionsExpected Yield
Primary/Secondary Amine2-Amino DerivativeBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), 80-120°CGood to Excellent
Thiol2-Thioether DerivativeBase (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), RT to 80°CExcellent
Alcohol/Alkoxide2-Alkoxy DerivativeStrong Base (e.g., NaH, KOtBu), Anhydrous Solvent, 60-150°CModerate to Good
Experimental Protocol: Synthesis of a 2-Amino Derivative

This protocol describes a general procedure for the amination of this compound.

Objective: To synthesize N-substituted-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate and Hexane for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-amino derivative.

Part 2: Metal-Catalyzed Cross-Coupling Reactions

For the construction of carbon-carbon and carbon-heteroatom bonds, which is often challenging via classical methods, metal-catalyzed cross-coupling reactions are indispensable. The C2-Cl bond of the tetrahydrobenzothiazole scaffold is a suitable handle for such transformations, particularly with nickel and palladium catalysts.

Causality and Strategic Choices
  • Nickel Catalysis: Nickel catalysts are often preferred for their high reactivity and lower cost compared to palladium.[6][7] They are particularly effective for activating robust C-Cl bonds, especially in Kumada-type couplings with Grignard reagents.[6][8]

  • Palladium Catalysis: Palladium catalysts offer a broad substrate scope and are the workhorse for reactions like Suzuki (with boronic acids) and Buchwald-Hartwig aminations. While often used for C-Br or C-I bonds, specific ligand systems can enable efficient coupling with C-Cl bonds.[9]

The choice between catalyst systems depends on the desired transformation, functional group tolerance, and cost considerations. The general catalytic cycle involves oxidative addition of the catalyst to the C-Cl bond, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst.

CrossCoupling_Workflow start Start setup Assemble Glassware (Flame-dry under vacuum) start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert reagents Add Substrate, Catalyst, Ligand, and Base (if any) inert->reagents solvent Add Anhydrous Solvent reagents->solvent partner Add Coupling Partner (e.g., Grignard, Boronic Acid) solvent->partner reaction Heat/Stir for Designated Time partner->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Standard workflow for a metal-catalyzed cross-coupling reaction.

Key Cross-Coupling Reactions
  • Kumada Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with the chloro-substrate, catalyzed by nickel or palladium. It is a powerful method for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds. Nickel catalysts, such as NiCl₂(dppp), are highly effective for this transformation with 2-chlorobenzothiazoles.[6]

  • Suzuki Coupling: The Suzuki reaction pairs the substrate with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its excellent functional group tolerance and is a cornerstone of modern drug discovery.[9]

Experimental Protocol: Nickel-Catalyzed Kumada Coupling

This protocol provides a method for synthesizing a 2-alkyl or 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Objective: To form a C-C bond at the C2 position using a Grignard reagent.

Materials:

  • This compound (1.0 mmol)

  • NiCl₂(PCy₃)₂ (Nickel(II) chloride bis(tricyclohexylphosphine)) (0.05 mmol, 5 mol%)

  • Alkyl or Aryl Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.5 mL, 1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the nickel catalyst (0.05 mmol) and this compound (1.0 mmol).

  • Add anhydrous THF (10 mL) and stir to dissolve.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the Grignard reagent (1.5 mmol) dropwise via syringe over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution (10 mL) at 0°C.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 2-substituted product.

References

discovery and history of tetrahydrobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Tetrahydrobenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique stereochemical and electronic properties have made it a cornerstone in the development of therapeutics, most notably in the treatment of neurological disorders. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this vital chemical entity. We will traverse the journey from early, challenging attempts at partial reduction of benzothiazoles to the development of elegant de novo syntheses that form the basis of modern industrial production. Key methodologies, including the seminal Jones synthesis and adaptations of the classical Hantzsch reaction, will be examined in detail, supported by mechanistic insights, validated experimental protocols, and a review of contemporary advancements that prioritize efficiency and green chemistry principles.

Introduction: The Challenge of Partial Reduction and a Paradigm Shift

The benzothiazole nucleus, a fusion of benzene and thiazole rings, has long been a staple in industrial and medicinal chemistry. However, its partially hydrogenated counterpart, the tetrahydrobenzothiazole, remained elusive for a considerable period. Early attempts to synthesize 2-mercapto-tetrahydrobenzothiazole through the hydrogenation of the parent 2-mercaptobenzothiazole were met with failure. These efforts invariably led to the reduction of both the benzene and the thiazole rings or resulted in the formation of intractable, impure tars, rendering the methods commercially unviable.[1]

A breakthrough occurred in the early 1940s, marking a fundamental shift in strategy. Instead of attempting to reduce an aromatic precursor, a new approach was devised: building the heterocyclic system from a saturated carbocyclic starting material. This innovation not only solved the problem of partial reduction but also laid the foundational principles for nearly all subsequent syntheses of the tetrahydrobenzothiazole core.[1]

The Genesis: Jones's Novel Synthesis from a Saturated Ring

In a pivotal discovery, Paul C. Jones demonstrated that 2-mercapto-tetrahydrobenzothiazole could be successfully prepared by reacting an α-halocyclohexanone with a salt of dithiocarbamic acid.[1] This method circumvented the issues of over-reduction by constructing the thiazole ring onto a pre-existing saturated cyclohexane framework.

The reaction proceeds by the nucleophilic attack of the dithiocarbamate on the α-chlorocyclohexanone. This is followed by an intramolecular cyclization and dehydration to yield the target tetrahydrobenzothiazole. This approach was groundbreaking as it effectively represented a partial oxidation from a fully reduced starting point rather than a partial reduction of an oxidized one.[1]

Jones_Synthesis Jones's Seminal Synthesis of 2-Mercapto-tetrahydrobenzothiazole cluster_reactants Reactants cluster_intermediate Process cluster_product Product A α-Chlorocyclohexanone C Nucleophilic Substitution & Intramolecular Cyclization A->C Reacts with B Ammonium Dithiocarbamate B->C D 2-Mercapto-tetrahydrobenzothiazole C->D Yields

Caption: Workflow of the first successful synthesis of a tetrahydrobenzothiazole.

Experimental Protocol: Synthesis of 2-Mercapto-tetrahydrobenzothiazole (Jones, 1943)

The following protocol is adapted from the original patent literature and serves as a foundational example.[1]

  • Preparation of Reagents: Prepare a solution of 16.2 parts by weight of ammonium dithiocarbamate in 25 parts of water.

  • Reaction Initiation: Suspend 17.2 parts by weight of α-chlorocyclohexanone in the ammonium dithiocarbamate solution.

  • Heating: Heat the mixture to 90°C. The reaction is typically completed within a few minutes, yielding a greenish oil that is insoluble in water.

  • Isolation: Upon cooling, the oil partially solidifies into a pasty mass. After allowing it to stand for several hours, filter the solid from the reaction mixture and wash it with water.

  • Purification: Dissolve the crude solid in a solution of 5 parts of sodium hydroxide in 25 parts of water.

  • Precipitation: Filter the alkaline solution and then acidify it. A buff-colored precipitate of 2-mercapto-tetrahydrobenzothiazole is obtained. The reported melting point is 162°C.[1]

The Hantzsch Synthesis: A Versatile and Enduring Strategy

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and highly reliable method for forming the thiazole ring.[2] The reaction traditionally involves the condensation of an α-haloketone with a thioamide.[2][3] This methodology was naturally adapted for the synthesis of tetrahydrobenzothiazoles, where an α-halocyclohexanone serves as the ketone component. This adaptation has become the most prevalent and versatile route for accessing this scaffold, particularly for pharmaceutically relevant derivatives.

The mechanism begins with a nucleophilic SN2 attack by the sulfur atom of the thioamide (e.g., thiourea) on the α-carbon of the haloketone, displacing the halide.[3][4] This is followed by an entropically favored intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Adapted Hantzsch Synthesis for Tetrahydrobenzothiazoles Reactants α-Halocyclohexanone + Thioamide Step1 S(N)2 Attack Reactants->Step1 Intermediate1 Thioether Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product 2-Amino-4,5,6,7- tetrahydrobenzothiazole Step3->Product

Caption: Mechanistic pathway of the adapted Hantzsch thiazole synthesis.

Industrial Evolution: Synthesis of the Pramipexole Intermediate

The significance of the Hantzsch-type synthesis is exemplified in its application to produce 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a crucial intermediate for the dopamine agonist Pramipexole, which is used to treat Parkinson's disease.[5][6][7] Early industrial syntheses involved multiple discrete steps with the isolation of intermediates, leading to longer processing times and reduced overall yields.[5][6]

The process typically starts with 4-acetamidocyclohexanone. This substrate undergoes α-bromination, followed by condensation with thiourea to form the thiazole ring. The final step involves the acidic hydrolysis of the acetamido protecting group to yield the desired diamine.[5][8]

Modern advancements have streamlined this process into a one-pot synthesis, significantly improving efficiency.[5][6] This optimized approach avoids the isolation of the brominated ketone and the protected thiazole intermediate, thereby increasing yield, reducing solvent usage, and minimizing effluent load.[6]

Experimental Protocol: One-Pot Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

This protocol is a generalized representation of modern, improved methods found in patent literature.[5][8]

  • Bromination (Step i): Dissolve 4-acetamidocyclohexanone (100 g) in water (500 ml). Add bromine (112 g) dropwise at room temperature. After the addition, warm the mixture to approximately 45°C and maintain this temperature until the bromine color disappears, indicating the completion of the bromination.

  • Thiazole Formation (Step ii): Without isolating the intermediate, add thiourea (125 g) to the reaction mixture. Heat the mixture to about 80°C.

  • Hydrolysis (Step iii): Add aqueous hydrobromic acid (100 ml) to the vessel and reflux the contents. This step simultaneously facilitates the final stage of cyclization and removes the acetyl protecting group.

  • Isolation (Step iv): Cool the reaction mixture to 10°C and neutralize it with a caustic solution (e.g., NaOH). The product, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, precipitates and is isolated by filtration. The product is then washed with chilled water and dried.

Modern Frontiers: Catalysis, Green Chemistry, and New Methodologies

While the Hantzsch synthesis remains a workhorse, contemporary research focuses on developing more sustainable and efficient protocols. This includes the use of novel catalysts and alternative energy sources.

  • Catalysis: Heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been employed in three-component Hantzsch syntheses to facilitate reactions under greener conditions, allowing for easy catalyst recovery and reuse.[9]

  • Alternative Energy: Ultrasonic irradiation and microwave assistance have been shown to accelerate reaction times and improve yields, often under solvent-free conditions, aligning with the principles of green chemistry.[9][10]

  • Modified Gewald Reactions: The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, has been ingeniously modified to produce thiazoles.[11][12][13] For instance, using 1,4-dithiane-2,5-diol as a precursor for 2-mercaptoacetaldehyde, α-substituted acetonitriles can be converted into 2-substituted thiazoles, expanding the synthetic toolbox beyond the classical Hantzsch pathway.[11][14]

Comparative Summary of Key Synthetic Routes

Synthesis MethodKey ReactantsKey Reagents/ConditionsAdvantagesLimitations
Jones Synthesis (1943) α-Chlorocyclohexanone, Dithiocarbamate SaltHeat (90°C)First successful synthesis, avoids aromatic reductionLimited to specific mercapto derivatives
Adapted Hantzsch α-Halocyclohexanone, Thioamide (e.g., Thiourea)Reflux in solvent (e.g., ethanol, acetic acid)High yields, versatile, wide substrate scopeOften requires harsh conditions, multi-step
One-Pot Industrial 4-Acetamidocyclohexanone, Bromine, ThioureaAqueous medium, sequential temperature changesHigh efficiency, reduced waste, fewer stepsSpecific to certain functionalized products
Catalytic Hantzsch α-Haloketone, Thioamide, AldehydeReusable solid acid catalyst (e.g., SiW/SiO₂)Environmentally benign, catalyst is recyclableCatalyst preparation can be complex
Modified Gewald α-Substituted Nitrile, 1,4-Dithiane-2,5-diolBase (e.g., NEt₃), Microwave heatingNovel route, expands substrate scope from nitrilesMechanism can be complex, selectivity issues

Conclusion

The synthetic history of tetrahydrobenzothiazoles is a compelling narrative of chemical ingenuity, evolving from the circumvention of a significant reduction challenge to the development of highly optimized, atom-economical industrial processes. The foundational discoveries of Jones and the subsequent adaptation of the Hantzsch synthesis have paved the way for the production of vital pharmaceuticals. Today, the field continues to advance, driven by the principles of green chemistry and the pursuit of novel catalytic systems. This enduring focus ensures that the synthesis of the tetrahydrobenzothiazole core will become even more efficient and sustainable, supporting the discovery and development of future generations of therapeutics.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The synthesis commences with the formation of the precursor, 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, through the condensation of 2-bromocyclohexanone and thiourea. The subsequent transformation to the target compound is achieved via a Sandmeyer-type reaction, a robust method for the conversion of heterocyclic amines to their corresponding chloro derivatives. This protocol emphasizes the rationale behind key experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction

The benzothiazole scaffold is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities.[1][2][3] The partially saturated analog, 4,5,6,7-tetrahydro-1,3-benzothiazole, and its derivatives are of particular interest as they provide a three-dimensional architecture that can lead to enhanced binding affinity and selectivity for various biological targets. The 2-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions, thereby opening avenues for the creation of diverse chemical libraries for drug discovery programs.

This application note details a reliable and scalable laboratory procedure for the synthesis of this compound. The described methodology is grounded in established chemical transformations and is designed to be a self-validating system with clear checkpoints for reaction monitoring and product characterization.

Synthetic Strategy Overview

The synthesis of this compound is executed in two primary stages, as depicted in the workflow below. This approach was selected for its efficiency and the commercial availability of the starting materials.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine cluster_step2 Step 2: Synthesis of this compound A Cyclohexanone C 2-Bromocyclohexanone A->C Bromination B Bromine B->C E 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine C->E Condensation D Thiourea D->E F 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine H Diazonium Salt Intermediate F->H Diazotization G NaNO2, HCl G->H J This compound H->J Sandmeyer Reaction I CuCl I->J Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_SET Single Electron Transfer cluster_final Product Formation Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, HCl ArylRadical Ar• Diazonium->ArylRadical e⁻ from Cu(I) N2 N₂ Diazonium->N2 Loss of N₂ CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl->CuCl2 Oxidation CuCl2->CuCl Reduction Product Ar-Cl ArylRadical->Product + Cl⁻ from Cu(II)Cl₂

References

The Versatile Scaffold: 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the continuous exploration of new chemical entities and synthetic scaffolds. Among the privileged structures in drug discovery, the benzothiazole core and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1][2][3] This application note focuses on a key intermediate, 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole , a versatile building block for the synthesis of a new generation of drug candidates. Its unique structural features and reactive chloro group at the 2-position make it an ideal starting point for creating diverse libraries of compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

This guide provides an in-depth look at the applications of this scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers, scientists, and drug development professionals.

The Strategic Importance of the Tetrahydrobenzothiazole Core

The 4,5,6,7-tetrahydrobenzothiazole moiety is a prominent feature in a number of biologically active compounds.[4][5][6] The partially saturated cyclohexane ring provides a three-dimensional geometry that can facilitate optimal binding to protein targets, while the fused thiazole ring offers sites for hydrogen bonding and other crucial molecular interactions. The introduction of a chlorine atom at the 2-position of this scaffold provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).[7]

Synthetic Pathways and Protocols

A critical aspect of utilizing this compound is its efficient synthesis. While direct synthesis can be challenging, a common and effective strategy involves the conversion of the more readily accessible 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole via a Sandmeyer reaction.[8][9]

Synthesis of the Precursor: 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

The synthesis of the 2-amino precursor is typically achieved through the reaction of an α-halocyclohexanone with thiourea.[10][11]

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Materials: 2-Chlorocyclohexanone, Thiourea, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

    • To this solution, add 2-chlorocyclohexanone (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

Synthesis of this compound

The conversion of the 2-amino group to a chloro group can be accomplished using the Sandmeyer reaction, a well-established method for the transformation of aryl amines.[12][13]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

  • Materials: 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride.

  • Procedure:

    • In a beaker, dissolve 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_target Protocol 2: Target Synthesis 2-Chlorocyclohexanone 2-Chlorocyclohexanone Reaction1 Cyclocondensation (Ethanol, Reflux) 2-Chlorocyclohexanone->Reaction1 Thiourea Thiourea Thiourea->Reaction1 2-Amino-THBT 2-Amino-4,5,6,7-tetrahydro- 1,3-benzothiazole Reaction1->2-Amino-THBT 2-Amino-THBT_input 2-Amino-THBT Reaction2 Sandmeyer Reaction (NaNO2, HCl, CuCl) 2-Amino-THBT_input->Reaction2 2-Chloro-THBT 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole Reaction2->2-Chloro-THBT

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules

The 2-chloro group of the title compound is a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr), leading to compounds with diverse biological activities.[7]

As a Precursor for Kinase Inhibitors

The tetrahydrobenzothiazole scaffold has been identified in potent kinase inhibitors, including dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β), which are implicated in cancer and other diseases.[4][14] The synthesis of these inhibitors often involves a 2-amino or 2-hydrazino tetrahydrobenzothiazole intermediate, which can be readily prepared from the 2-chloro derivative.

Protocol 3: Synthesis of 2-Hydrazinyl-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Materials: this compound, Hydrazine hydrate, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

    • Add hydrazine hydrate (5.0 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-hydrazinyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

This hydrazinyl intermediate can then be reacted with various isocyanates or other electrophiles to generate a library of potential kinase inhibitors.[4][15]

Kinase_Inhibitor_Synthesis 2-Chloro-THBT 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole Reaction_Hydrazine Nucleophilic Substitution 2-Chloro-THBT->Reaction_Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Reaction_Hydrazine 2-Hydrazinyl-THBT 2-Hydrazinyl-4,5,6,7-tetrahydro- 1,3-benzothiazole Reaction_Hydrazine->2-Hydrazinyl-THBT Reaction_Urea Urea Formation 2-Hydrazinyl-THBT->Reaction_Urea Isocyanate Substituted Isocyanate Isocyanate->Reaction_Urea Kinase_Inhibitor Potential Kinase Inhibitor Reaction_Urea->Kinase_Inhibitor

Caption: General scheme for the synthesis of kinase inhibitors.

Development of Neuroprotective Agents

Thiazole and benzothiazole derivatives have shown promise as neuroprotective agents, exhibiting antioxidant properties and protecting neuronal cells from oxidative stress-induced damage.[16] The this compound scaffold can be functionalized with various amine-containing fragments to generate novel compounds for neuroprotection assays.

Antimicrobial Drug Discovery

The benzothiazole nucleus is a well-established pharmacophore in antimicrobial agents.[17][18][19] By reacting this compound with different nucleophiles, such as substituted anilines or thiols, novel derivatives can be synthesized and screened for their antibacterial and antifungal activities.[20][21]

Biological Evaluation Protocols

Once a library of compounds has been synthesized from the 2-chloro-tetrahydrobenzothiazole scaffold, their biological activities must be assessed.

Kinase Inhibition Assay

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., for CK2 and GSK3β)

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a kinase. This can be quantified using various detection methods, such as fluorescence-based assays (e.g., Z'-LYTE™) or radiometric assays.[4]

  • Procedure (Generalized for Fluorescence-based Assay):

    • Prepare a dilution series of the test compounds in a suitable buffer (e.g., DMSO).

    • In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

    • Add the test compounds to the wells. Include positive controls (known inhibitors) and negative controls (vehicle).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add a development reagent that specifically recognizes the phosphorylated or non-phosphorylated substrate.

    • After a further incubation period, measure the fluorescence signal.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

CompoundTarget KinaseIC50 (µM)Reference
1g CK21.9[4]
GSK3β0.67[4]
2g CK2< 3[4]
GSK3β< 3[4]
Table 1: Representative kinase inhibitory activity of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives.[4]
Neuroprotection Assay

Protocol 5: In Vitro Neuroprotection Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the ability of a compound to protect neuronal cells from a toxic insult.

  • Procedure:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a stressor (e.g., hydrogen peroxide or 6-hydroxydopamine).

    • Incubate for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to control cells.

Antimicrobial Susceptibility Testing

Protocol 6: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its accessible synthesis and the reactivity of the 2-chloro group provide a robust platform for the generation of diverse libraries of compounds. The demonstrated potential of its derivatives as kinase inhibitors, neuroprotective agents, and antimicrobial compounds underscores the importance of this scaffold in the ongoing search for novel therapeutics. Future research should continue to explore the derivatization of this core structure and the evaluation of the resulting compounds in a wider range of biological assays to unlock its full therapeutic potential.

References

Application Notes & Protocols: Leveraging 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole as a strategic building block in synthetic and medicinal chemistry. The benzothiazole moiety is a "privileged scaffold" integral to numerous pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The partially saturated tetrahydrobenzothiazole core offers a three-dimensional structure that is increasingly sought after in drug design to improve physicochemical properties. The 2-chloro substituent provides a highly reactive electrophilic site, enabling facile introduction of diverse functional groups through nucleophilic substitution. This guide details the synthesis of the title building block and provides robust, step-by-step protocols for its subsequent derivatization, empowering researchers to generate novel compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the Tetrahydrobenzothiazole Core

Heterocyclic compounds are foundational to modern pharmacology, with nitrogen- and sulfur-containing rings being particularly prominent in approved drugs.[4][5] The benzothiazole ring system, specifically, is a key component in molecules with applications ranging from anticancer agents to neuroprotective drugs like Riluzole.[5][6]

While the aromatic benzothiazole system is well-explored, its partially saturated counterpart, the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold, offers distinct advantages. The non-aromatic cyclohexyl portion imparts a greater degree of conformational flexibility and three-dimensionality (sp³ character) compared to its planar aromatic analog. This is a critical attribute in modern drug discovery for enhancing binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The true synthetic utility of this scaffold is unlocked by introducing a reactive handle. This compound serves as an ideal intermediate for this purpose. The chlorine atom at the 2-position is rendered highly electrophilic by the adjacent electron-withdrawing nitrogen atom and the overall electronic nature of the thiazole ring, making it an excellent leaving group for nucleophilic substitution reactions.[7] This reactivity provides a reliable and versatile gateway to a vast chemical space of 2-substituted derivatives.

Synthesis of the Core Building Block

The preparation of this compound is most effectively achieved via a two-step sequence starting from readily available cyclohexanone. The initial step involves the formation of the heterocyclic core, followed by a chlorination step.

Workflow for Synthesis of the Building Block

A Cyclohexanone B 2-Bromocyclohexanone A->B Br₂ H₂O or AcOH C 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ol (Thiazolone Tautomer) B->C Thiourea (H₂NCSNH₂) Reflux D This compound (Target Building Block) C->D POCl₃ or SOCl₂ Heat

Caption: Synthetic pathway to the target building block.

Protocol 2.1: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ol

This procedure is adapted from established methods for synthesizing the tetrahydrobenzothiazole core, which is a key intermediate in the production of pharmaceuticals like Pramipexole.[8] The reaction proceeds via the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide-containing compound (in this case, thiourea).

Materials:

  • Cyclohexanone

  • Bromine

  • Glacial Acetic Acid

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Deionized Water

Procedure:

  • Bromination: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve cyclohexanone (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the characteristic brown color of bromine dissipates, indicating the formation of 2-bromocyclohexanone.

    • Causality: The acid catalyzes the enolization of cyclohexanone, which then attacks bromine to form the α-bromoketone. This step is the rate-determining step for the overall synthesis.

  • Cyclization: To the crude 2-bromocyclohexanone solution, add thiourea (1.1 eq) and ethanol.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature. A precipitate should form.

  • Pour the reaction mixture into ice-cold water and neutralize carefully with saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ol as a solid. The product exists in tautomeric equilibrium with its 2-hydroxy form.

Protocol 2.2: Chlorination to this compound

This step converts the thiazolone/2-hydroxy tautomer into the highly reactive 2-chloro derivative. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.

Materials:

  • 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst/acid scavenger)

  • Toluene or Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ol (1.0 eq) in phosphorus oxychloride (3-5 eq). A co-solvent like toluene can be used if necessary.

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Causality: The hydroxyl group (from the tautomer) is converted into a better leaving group by POCl₃, which is then displaced by a chloride ion to form the product.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood (the reaction of POCl₃ with water is highly exothermic and releases HCl gas).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Core Application: Nucleophilic Aromatic Substitution (SₙAr)

The primary application of this building block is as an electrophile in nucleophilic substitution reactions. The carbon at the 2-position is electron-deficient and readily attacked by a wide range of nucleophiles, displacing the chloride ion.[7] This reaction is the cornerstone of its utility in building molecular diversity.

General Reaction Mechanism

cluster_0 Mechanism A Reactants B Meisenheimer-like Intermediate A->B Nucleophilic Attack (Slow Step) C Products B->C Elimination of Cl⁻ (Fast Step)

Caption: General mechanism for nucleophilic substitution at C2.

Detailed Application Protocols

Protocol 3.1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole Derivatives

The introduction of an amino group at the C2 position is a common strategy to create key intermediates for further functionalization or to generate final compounds with biological activity.[4]

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., piperidine, aniline, benzylamine) (1.2-2.0 eq)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

  • Solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF), or Ethanol)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.2 eq) followed by the base (1.5 eq).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC.

    • Causality: The amine acts as the nucleophile, attacking the C2 carbon. The added base is crucial to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution to remove any remaining acid and base salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-amino derivative.

Protocol 3.2: Synthesis of 2-(Alkyl/Aryl)thio-4,5,6,7-tetrahydro-1,3-benzothiazole Derivatives

Thioether linkages are important in many bioactive molecules. This protocol describes the displacement of the 2-chloro group with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)) (1.2 eq)

  • Solvent (e.g., DMF or Acetonitrile)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Thiolate Formation: In a separate flask, dissolve the thiol (1.1 eq) in the solvent. If using K₂CO₃, add it directly. If using NaH, cool the solution in an ice bath and add the NaH portion-wise. Stir for 20-30 minutes to ensure complete formation of the thiolate.

    • Causality: The thiol is deprotonated by the base to form the more potent thiolate nucleophile, which significantly accelerates the rate of the substitution reaction.

  • Substitution: Slowly add the solution of the pre-formed thiolate to a solution of this compound (1.0 eq) in the same solvent at room temperature.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates completion.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent like Diethyl Ether or Ethyl Acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting thioether by column chromatography.

Data Summary and Troubleshooting

The choice of reaction conditions is critical for successful derivatization. The following table provides general guidelines for various classes of nucleophiles.

Nucleophile Class Typical Nucleophile Base Solvent Typical Temp. Notes
Amines Aniline, PiperidineTEA, DIPEAACN, DMF25 - 80 °CLess reactive amines (e.g., anilines) may require higher temperatures.
Thiols ThiophenolK₂CO₃, NaHDMF, THF0 - 60 °CPre-forming the thiolate with a strong base like NaH is often most effective.
Alcohols/Phenols Phenol, MethanolNaH, K₂CO₃DMF, THF25 - 100 °CRequires strong base to form the alkoxide/phenoxide; higher temperatures often needed.
Azides Sodium Azide (NaN₃)NoneDMF, DMSO25 - 80 °CUseful for subsequent click chemistry or reduction to the primary amine.

Troubleshooting Tips:

  • Low Yield: If the reaction is sluggish, consider a more polar aprotic solvent (e.g., switch from THF to DMF) to better solvate the nucleophile. Increasing the temperature or using a stronger base (for thiols/alcohols) can also improve conversion.

  • Side Reactions: Ensure the reaction is run under an inert atmosphere (N₂ or Ar), especially when using strong, air-sensitive bases like NaH.

  • Purification Issues: If the product is difficult to separate from the starting material, consider using a more significant excess of the nucleophile to drive the reaction to completion.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its straightforward preparation and high reactivity at the C2 position allow for the efficient synthesis of diverse libraries of 2-substituted tetrahydrobenzothiazoles. The protocols and guidelines presented herein provide a solid foundation for researchers to exploit this building block in the rational design and development of novel chemical entities for pharmaceutical and agrochemical applications.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] This guide focuses on the mechanistic underpinnings of a specific subclass, the 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives, providing researchers with the foundational knowledge and practical protocols to investigate their biological effects. While the broader benzothiazole class is diverse, many derivatives share common mechanistic pathways, which will be explored herein.

Part 1: Core Mechanisms of Action

The biological activity of benzothiazole derivatives is multifaceted, often involving the modulation of key enzymatic and signaling pathways that are fundamental to disease pathogenesis. Below, we dissect the most prominent mechanisms of action relevant to this class of compounds.

Inhibition of Protein Kinases in Cancer Signaling

A primary mechanism through which many benzothiazole derivatives exert their potent antitumor effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[1]

a) PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell growth and survival. Certain benzothiazole derivatives have been shown to effectively suppress this pathway. For instance, the compound designated B7, a novel benzothiazole derivative, was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cell lines.[5] This inhibition leads to decreased cell proliferation and the induction of apoptosis.

b) VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The design of 2-aminobenzothiazole hybrids has led to the discovery of potent VEGFR-2 inhibitors, which can disrupt the tumor's blood supply.[6]

Workflow for Investigating Kinase Inhibition

G cluster_0 Cell-Based Assays cluster_1 Biochemical Analysis cluster_2 Functional Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Proliferation Assay (MTT) Proliferation Assay (MTT) Compound Treatment->Proliferation Assay (MTT) Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blotting Western Blotting Protein Quantification->Western Blotting p-Akt, p-mTOR Data Analysis Data Analysis Western Blotting->Data Analysis Apoptosis Assay (FACS) Apoptosis Assay (FACS) Proliferation Assay (MTT)->Apoptosis Assay (FACS) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (FACS)->Cell Cycle Analysis

Caption: Workflow for kinase inhibition analysis.

Modulation of Transcription Factors

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and metastasis. Benzothiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, making them attractive candidates for cancer therapy.[7]

Enzyme Inhibition Beyond Kinases

The inhibitory action of benzothiazole derivatives extends to a variety of other enzyme classes implicated in different diseases.

a) Carbonic Anhydrase Inhibition: Certain benzothiazole derivatives act as inhibitors of carbonic anhydrases, particularly isoforms like IX and XII that are overexpressed in hypoxic tumors.[1] This inhibition can disrupt the pH regulation of cancer cells, leading to their demise.

b) Dihydropteroate Synthase (DHPS) Inhibition: In the realm of antimicrobial activity, some benzothiazole derivatives have been shown to target the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is crucial for folate synthesis in bacteria, and its inhibition leads to bacteriostasis.

c) Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some benzothiazole derivatives can be attributed to their ability to inhibit cyclooxygenase enzymes, particularly COX-2.[9] This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Part 2: Experimental Protocols

The following protocols provide a framework for researchers to investigate the mechanism of action of this compound derivatives.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic and anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in a complete culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis

This protocol details the procedure for examining the phosphorylation status of key proteins in the PI3K/Akt signaling pathway following treatment with a benzothiazole derivative.[7]

Materials:

  • Cancer cells treated as in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Visualization

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Benzothiazole Derivative->Akt

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Protocol 3: In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

This protocol provides a general method to assess the direct inhibitory effect of a benzothiazole derivative on a purified enzyme.

Materials:

  • Purified enzyme (e.g., human Carbonic Anhydrase II)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Assay buffer

  • This compound derivative

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the benzothiazole derivative at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength appropriate for the product (e.g., 400 nm for p-nitrophenol).

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Part 3: Data Interpretation and Further Steps

The data generated from these protocols will provide a comprehensive profile of the mechanism of action of the this compound derivative under investigation. A significant reduction in cell viability (Protocol 1) coupled with decreased phosphorylation of key signaling proteins (Protocol 2) would strongly suggest an inhibitory effect on that pathway. Direct enzyme inhibition confirmed by an in vitro assay (Protocol 3) provides definitive evidence of a molecular target.

Further investigations could involve more advanced techniques such as:

  • Molecular Docking: To predict the binding mode of the inhibitor to its target enzyme.[8]

  • In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of the relevant disease.[10]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency and pharmacokinetic properties.[10]

By employing a systematic and multi-faceted approach as outlined in this guide, researchers can effectively elucidate the mechanism of action of novel this compound derivatives and unlock their full therapeutic potential.

References

large-scale synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Abstract: this compound is a pivotal heterocyclic intermediate in the synthesis of various pharmaceutically active compounds, most notably in the development of dopamine agonists like Pramipexole.[1][2] This application note provides a comprehensive, in-depth guide for its large-scale synthesis, intended for researchers, chemists, and professionals in drug development. The protocol herein is designed around a robust and scalable two-stage process, commencing with the synthesis of the 2-amino precursor followed by a classic Sandmeyer reaction. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for process control in an industrial setting.

Introduction and Strategic Overview

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3][4][5] The specific intermediate, this compound, offers a reactive electrophilic site at the 2-position, making it an exceptionally versatile building block for introducing the benzothiazole moiety into more complex molecules. Its primary utility lies in the synthesis of drugs such as Dexpramipexole, ((6R)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine), an investigational drug for neurological disorders.[1]

The synthetic strategy detailed here is optimized for scalability and efficiency. It avoids exotic reagents and focuses on well-established, high-yielding reactions. The process is bifurcated into two primary stages:

  • Stage 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole. This precursor is synthesized from commercially available starting materials via a bromination-cyclization cascade.

  • Stage 2: Diazotization and Sandmeyer Reaction. The 2-amino group of the precursor is converted into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst to yield the final product.[6][7][8]

This document provides the detailed protocols, mechanistic insights, and process control parameters necessary for successful and safe large-scale production.

Mechanistic Considerations and Process Logic

Formation of the Tetrahydrobenzothiazole Ring

The synthesis of the 2-amino precursor typically begins with a protected aminocyclohexanone derivative, such as 4-acetamidocyclohexanone. The process involves two key transformations in a one-pot sequence:

  • α-Bromination: The ketone is first brominated at the α-position. This step proceeds via an enol or enolate intermediate and introduces a good leaving group adjacent to the carbonyl.

  • Hantzsch-type Thiazole Synthesis: Thiourea is then introduced. The sulfur atom of thiourea acts as a nucleophile, attacking the α-bromo carbon, while one of the amino groups condenses with the ketone's carbonyl group. This intramolecular condensation and subsequent dehydration (aromatization) forms the stable thiazole ring fused to the cyclohexane backbone.[9][10]

The Sandmeyer Reaction: From Amine to Chloride

The conversion of the stable 2-amino group to a 2-chloro group is achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for its reliability and scope.[6][7][11]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl).[12][] This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (dinitrogen gas). The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.

  • Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][7] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final 2-chloro product and regenerating the copper(I) catalyst.

Experimental Protocols and Workflow

Overall Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction A 1. Dissolve 4-Acetamidocyclohexanone in Acetic Acid B 2. Add Bromine (Controlled Temp) A->B C 3. Add Thiourea B->C D 4. Reflux Reaction Mixture C->D E 5. Cool, Filter & Isolate 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole (as HBr salt) D->E F 6. Prepare Diazonium Salt: Suspend Precursor in HCl Add NaNO₂ Solution (0-5 °C) E->F Proceed to Stage 2 H 8. Add Diazonium Salt to CuCl Solution (Controlled Temp) F->H G 7. Prepare CuCl Solution G->H I 9. Reaction Quench & Work-up (Extraction) H->I J 10. Purification (Recrystallization/Chromatography) I->J K 11. Final Product: This compound J->K

References

reaction conditions for nucleophilic substitution on 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions on 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Abstract

The 4,5,6,7-tetrahydro-1,3-benzothiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the dopamine agonist Pramipexole.[1] Functionalization of this heterocycle, particularly at the 2-position, is a critical strategy for the development of novel therapeutic agents and chemical probes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for nucleophilic substitution on this compound. We will explore the underlying mechanistic principles, provide field-proven experimental protocols for C-N, C-S, and C-O bond formation, and discuss the rationale behind the selection of reagents and conditions to ensure reproducible and high-yielding syntheses.

Mechanistic Rationale: Activating the 2-Position

The chlorine atom at the C2 position of the benzothiazole ring is highly susceptible to nucleophilic displacement. This reactivity is a direct consequence of the electronic properties of the heterocyclic system. The electron-withdrawing nature of the thiazole ring, particularly the imine nitrogen atom, significantly polarizes the C2-Cl bond, rendering the C2 carbon atom highly electrophilic and prone to attack by nucleophiles.[2]

The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two principal steps:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the thiazole ring is restored by the elimination of the chloride ion, a competent leaving group, yielding the 2-substituted product.

The stabilization of the Meisenheimer intermediate is the rate-determining factor, and the ability of the thiazole ring to delocalize the negative charge facilitates this process.[3]

SNAr_Mechanism cluster_reaction SNA-r Mechanism Reactant 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole Intermediate Meisenheimer-like Intermediate Reactant->Intermediate + Nu⁻ (Attack at C2) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted Product Intermediate->Product - Cl⁻ (Aromatization) LeavingGroup Chloride (Cl⁻)

Caption: General mechanism for SNAr on the benzothiazole core.

Protocols for C-N Bond Formation (Amination)

The introduction of nitrogen-containing functional groups is arguably the most common transformation performed on this scaffold, leading to a wide array of derivatives with potential biological activity.[4][5] Two primary methodologies are employed: classical SNAr and palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Classical SNAr with Amines

This method is effective for a range of primary and secondary amines. The reaction typically requires elevated temperatures to overcome the activation energy barrier. A base is used to neutralize the HCl generated in situ.

Rationale for Conditions:

  • Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • Base: An inorganic base such as K₂CO₃ or a tertiary amine like triethylamine (Et₃N) is sufficient to act as an acid scavenger without competing as a nucleophile.

  • Temperature: Heating is necessary to drive the reaction to completion, typically in the range of 80-120 °C.

Step-by-Step Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Add the desired primary or secondary amine (1.2–1.5 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.2–0.5 M.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 100 °C and stir for 6–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Cross-Coupling

For less reactive amines, sterically hindered amines, or when milder conditions are required, the Buchwald-Hartwig amination is the method of choice.[6][7][8] This palladium-catalyzed reaction offers a broader substrate scope and generally provides higher yields.[7]

Rationale for Conditions:

  • Catalyst System: A palladium(0) species, generated in situ from a precursor like Pd₂(dba)₃, is the active catalyst. A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is essential to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required. Its role is to deprotonate the amine, forming a more nucleophilic amide that participates in the catalytic cycle.[6]

  • Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, so the reaction must be performed under a strictly inert atmosphere (N₂ or Ar).

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Under a positive pressure of inert gas, add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene or dioxane via syringe to achieve a substrate concentration of 0.1–0.2 M.

  • Heat the reaction mixture to 80–110 °C and stir for 4–18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Method Nucleophile Catalyst/Base Solvent Temp (°C) Typical Time
Classical SNAr Primary/Secondary AminesK₂CO₃ or Et₃NDMF, DMSO80–1206–24 h
Buchwald-Hartwig Primary/Secondary Amines, AmidesPd₂(dba)₃/XPhos, NaOtBuToluene, Dioxane80–1104–18 h
Table 1: Comparative summary of conditions for C-N bond formation.

Protocols for C-S and C-O Bond Formation

Protocol 3: Thiolation (C-S Bond Formation)

The synthesis of 2-thioether derivatives is readily achieved by reacting the chloro-benzothiazole with thiols. The key to this reaction is the in situ generation of the highly nucleophilic thiolate anion.

Rationale for Conditions:

  • Base: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the thiol, forming the thiolate. NaH is a stronger, non-reversible base suitable for less acidic thiols.

  • Solvent: Polar aprotic solvents like DMF or THF are ideal for this transformation.

Step-by-Step Protocol:

  • To a flame-dried flask under an inert atmosphere, add the thiol (1.1 eq.) and anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2–12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Alkoxylation (C-O Bond Formation)

Alcohols are generally weaker nucleophiles than amines or thiols. Therefore, their conversion to the corresponding alkoxide is essential for the substitution reaction to proceed efficiently.

Rationale for Conditions:

  • Base: A strong base like sodium hydride (NaH) is required to deprotonate the alcohol and form the nucleophilic alkoxide.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the specific alcohol.

Step-by-Step Protocol:

  • To a flame-dried flask under an inert atmosphere, add the alcohol (1.5–2.0 eq., serving as both reactant and solvent if liquid, otherwise use anhydrous THF or Dioxane).

  • Cool the mixture to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion, 1.5 eq.) in portions.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction to 60–100 °C and stir for 4–24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench by the very slow, dropwise addition of water.

  • Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Transformation Nucleophile Base Solvent Temp (°C) Typical Time
Thiolation Thiols (R-SH)NaH, K₂CO₃DMF, THF0 to RT2–12 h
Alkoxylation Alcohols (R-OH)NaHTHF, DioxaneRT to 1004–24 h
Table 2: Summary of conditions for C-S and C-O bond formation.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and isolating the products from these nucleophilic substitution reactions. Adherence to this systematic process is crucial for ensuring safety, reproducibility, and purity of the final compound.

Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Substrate, Nucleophile, Base, Solvent) Setup->Reagents Reaction 3. Reaction (Stirring, Heating, Monitoring via TLC/LC-MS) Reagents->Reaction Quench 4. Workup: Quench (Cool to 0°C, Add H₂O or sat. NH₄Cl) Reaction->Quench Extract 5. Workup: Extraction (Organic Solvent, Brine Wash) Quench->Extract Dry 6. Drying & Concentration (Dry over Na₂SO₄, Rotary Evaporation) Extract->Dry Purify 7. Purification (Flash Column Chromatography) Dry->Purify Analyze 8. Characterization (NMR, MS, HRMS) Purify->Analyze

Caption: Standard experimental workflow for synthesis and purification.

Conclusion

This compound is a versatile building block for the synthesis of a diverse range of functionalized molecules. The protocols detailed in this guide, covering classical SNAr and modern palladium-catalyzed methods, provide a robust foundation for researchers to perform C-N, C-S, and C-O bond-forming reactions. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, scientists can confidently and efficiently generate novel derivatives for applications in drug discovery and materials science.

References

Catalytic Pathways to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of benzothiazole have shown promise as antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agents.[1] Specifically, the 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole moiety serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development.

This application note provides a detailed overview of robust catalytic methods for the synthesis of this compound. The synthetic strategy presented herein is a two-step process, commencing with the catalytic formation of the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole precursor, followed by a diazotization and substitution reaction to yield the final chlorinated product. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into reaction optimization.

Part 1: Catalytic Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

The foundational step in this synthetic sequence is the construction of the tetrahydrobenzothiazole ring system. A highly effective and atom-economical approach involves the reaction of a cyclohexanone derivative with thiourea. While various catalytic systems have been developed for the synthesis of 2-aminobenzothiazoles, we will focus on a metal-free approach that utilizes catalytic iodine and molecular oxygen as a green oxidant.[4][5] This method offers the advantages of being cost-effective and environmentally benign.[5]

Reaction Mechanism: An Iodine-Catalyzed Aerobic Oxidative Cyclization

The reaction proceeds through a cascade of steps initiated by the enolization of cyclohexanone, which is facilitated by an acid catalyst. The enol then undergoes α-iodination. This is followed by a nucleophilic substitution by thiourea, cyclization, and subsequent dehydrogenation to form the stable aromatic thiazole ring.[5] Molecular oxygen serves as the terminal oxidant in this process.

Diagram: Proposed Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Enolization & α-Iodination cluster_1 Step 2: Nucleophilic Attack & Cyclization cluster_2 Step 3: Dehydration & Aromatization A Cyclohexanone B Enol Intermediate A->B H+ E Thiouronium Intermediate C α-Iodocyclohexanone B->C I2 C->E + Thiourea D Thiourea D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Dehydrated Intermediate F->G -H2O H 2-Amino-4,5,6,7-tetrahydro- 1,3-benzothiazole G->H [O] (O2)

Caption: Proposed mechanism for the iodine-catalyzed synthesis of 2-aminotetrahydrobenzothiazole.

Experimental Protocol: Metal-Free Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

This protocol is adapted from a method developed for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas.[5]

Materials:

  • Cyclohexanone

  • Thiourea

  • Iodine (I₂)

  • p-Toluenesulfonic acid (PTSA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone (1.0 equiv), thiourea (1.2 equiv), iodine (0.2 equiv), and p-toluenesulfonic acid (0.1 equiv).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 75°C and stir under an atmosphere of oxygen (an oxygen balloon is suitable).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

ParameterValueReference
Temperature 75°C[5]
Solvent DMSO[5]
Catalyst Iodine (I₂)[4][5]
Oxidant Molecular Oxygen (O₂)[4][5]
Acid Promoter p-Toluenesulfonic acid (PTSA)[5]
Typical Yield Up to 84%[5]

Part 2: Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method to convert an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate.[6][7] This classic transformation is ideal for the conversion of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole to its 2-chloro counterpart.

Reaction Mechanism: Diazotization and Copper(I)-Catalyzed Chlorination

The reaction proceeds in two distinct stages:

  • Diazotization: The primary amino group of the 2-aminotetrahydrobenzothiazole reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[8]

  • Substitution: The resulting diazonium salt is then treated with a copper(I) chloride solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper(II) species, regenerating the copper(I) catalyst and yielding the final 2-chloro product.[6]

Diagram: Sandmeyer Reaction Workflow

Sandmeyer_Workflow Start 2-Amino-4,5,6,7-tetrahydro- 1,3-benzothiazole Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Arenediazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCl) Diazonium_Salt->Sandmeyer Product 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole Sandmeyer->Product

Caption: General workflow for the Sandmeyer chlorination of 2-aminotetrahydrobenzothiazole.

Experimental Protocol: Sandmeyer Chlorination

Materials:

  • 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • Dissolve 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv) in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise to the stirred solution, maintaining the temperature between 0 and 5°C.

    • Stir the resulting diazonium salt solution at this temperature for an additional 15-20 minutes.

  • Preparation of the Copper(I) Chloride Solution:

    • In a separate flask, dissolve copper(I) chloride (1.2 equiv) in concentrated hydrochloric acid.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

ParameterConditionRationale
Diazotization Temperature 0-5°CDiazonium salts are unstable at higher temperatures.
Reagents for Diazotization NaNO₂, HClIn situ generation of nitrous acid.
Catalyst for Substitution Copper(I) Chloride (CuCl)Facilitates the radical-nucleophilic aromatic substitution.[6]
Solvent for Extraction Diethyl etherEfficiently extracts the organic product from the aqueous reaction mixture.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The initial metal-free, iodine-catalyzed synthesis of the 2-amino precursor is both efficient and environmentally conscious. The subsequent Sandmeyer reaction is a classic and robust transformation that effectively yields the desired 2-chloro product. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for application in medicinal chemistry and drug development programs.

References

Application Notes & Protocols for the Strategic Functionalization of the Tetrahydrobenzothiazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Tetrahydrobenzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] Its partially saturated analogue, the tetrahydrobenzothiazole ring system, retains this privileged status while offering a three-dimensional architecture that can be pivotal for achieving enhanced target specificity and improved pharmacokinetic profiles.

Functionalization of this scaffold is the primary strategy through which chemists and drug development professionals navigate the complex landscape of Structure-Activity Relationships (SAR). The introduction of specific functional groups at precise locations on the tetrahydrobenzothiazole core can dramatically influence a molecule's potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of the key synthetic strategies for modifying this versatile ring system, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern these powerful transformations.

Section 1: Strategic Approaches to Functionalization

The functionalization of the tetrahydrobenzothiazole core can be broadly categorized based on the targeted sub-structure: the aromatic benzene ring or the saturated cyclohexane ring. The methodologies for the aromatic portion are well-established and draw parallels from the extensive chemistry of benzothiazole itself.

Core Functionalization Sites

The diagram below illustrates the principal sites for introducing chemical diversity onto the tetrahydrobenzothiazole scaffold, focusing on the aromatic ring where modern synthetic methods are most powerfully applied.

G cluster_0 C4 Position 4: - Nucleophilic Substitution - Directed C-H Activation C7 Position 7: - Electrophilic Substitution - C-H Activation C5_C6 Positions 5 & 6: - Electrophilic Substitution C2 Position 2: - C-H Activation - Condensation Precursors

Caption: Key reactive sites on the aromatic portion of the tetrahydrobenzothiazole scaffold.

The choice of strategy depends entirely on the desired substitution pattern and the available starting materials. A comparative overview is presented below.

StrategyTarget Position(s)Key Reagents & CatalystsAdvantagesLimitations
C-H Functionalization C2, C4, C7Palladium (Pd), Rhodium (Rh), or Copper (Cu) catalysts; directing groups.High atom economy, avoids pre-functionalization, novel bond formations.[4][5]Often requires directing groups, regioselectivity can be challenging.[5]
Cross-Coupling Reactions C4, C5, C6, C7Pd catalysts (e.g., Pd(PPh₃)₄), boronic acids (Suzuki), organostannanes (Stille).[6]High reliability, broad substrate scope, strong C-C bond formation.[7][8]Requires pre-halogenated starting materials.
Electrophilic Substitution C5, C6, C7HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Halogenation), SO₃/H₂SO₄ (Sulfonation).[9]Well-understood classical reactions, useful for installing activating/deactivating groups.Limited regioselectivity, harsh reaction conditions.[10]
Nucleophilic Substitution C4Strong nucleophiles (amines, alkoxides); requires activating group (e.g., -NO₂) or leaving group (e.g., -Cl).[11]Direct installation of heteroatom functionalities.Limited to activated substrates with a good leaving group.[12]

Section 2: C-H Functionalization: The Modern Approach

Direct C-H functionalization has emerged as a transformative and sustainable strategy in organic synthesis.[13] It circumvents the need for traditional multi-step sequences involving pre-functionalized substrates (e.g., halides or triflates), thereby reducing waste and improving efficiency.[4]

Causality and Mechanistic Insight

Palladium-catalyzed C-H functionalization is a prominent method. The reaction typically proceeds through a pathway involving a directing group (DG) covalently or non-covalently associated with the substrate. This DG coordinates to the palladium catalyst, positioning it in close proximity to a specific C-H bond (often at the ortho position). This facilitates the cleavage of the C-H bond via a concerted metalation-deprotonation (CMD) mechanism, forming a palladacycle intermediate. This intermediate then reacts with a coupling partner to form the desired product and regenerate the active catalyst.

The workflow for a directed C-H arylation is depicted below.

G start Substrate with Directing Group (DG) cmd Concerted Metalation- Deprotonation (CMD) start->cmd + Pd(II) pd_cat Pd(II) Catalyst pd_cat->cmd palladacycle Palladacycle Intermediate cmd->palladacycle oxidative_addition Oxidative Addition palladacycle->oxidative_addition coupling_partner Coupling Partner (e.g., Ar-X) coupling_partner->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elim Reductive Elimination pd_iv->reductive_elim product Functionalized Product reductive_elim->product pd_regenerated Pd(II) Catalyst (Regenerated) reductive_elim->pd_regenerated Releases Product pd_regenerated->cmd Catalytic Cycle

Caption: Workflow for Palladium-Catalyzed Directed C-H Functionalization.

Protocol: Palladium-Catalyzed C4-Arylation of a Tetrahydrobenzothiazole Derivative

This protocol describes a representative procedure for the direct arylation at the C4 position, assuming the presence of a suitable directing group at the C2-amino position.

Materials:

  • N-(Tetrahydrobenzothiazol-2-yl)picolinamide (Substrate, 1.0 equiv)

  • 4-Iodoanisole (Coupling Partner, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, argon-flushed reaction vessel, add the N-(Tetrahydrobenzothiazol-2-yl)picolinamide (e.g., 0.2 mmol, 1.0 equiv), 4-iodoanisole (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 0.1 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C4-arylated product.

  • Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and regioselectivity of the arylation. The disappearance of the C4-H signal and the appearance of new aromatic signals corresponding to the anisole group in the NMR spectrum will validate the success of the reaction.

Section 3: Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-heteroatom bonds.[7] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly powerful due to the stability and low toxicity of the boronic acid reagents.[6]

Causality and Mechanistic Insight

The catalytic cycle for a Suzuki coupling is a well-established sequence of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the tetrahydrobenzothiazole halide.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

G start Halo-Tetrahydro- benzothiazole (Ar-X) ox_add Oxidative Addition start->ox_add pd0 Pd(0) Catalyst pd0->ox_add pd_complex Ar-Pd(II)-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal boronic Boronic Acid (R-B(OH)₂) + Base boronic->transmetal pd_r_complex Ar-Pd(II)-R transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Regeneration product Coupled Product (Ar-R) red_elim->product

Caption: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: Suzuki Coupling for C6-Arylation

This protocol details the synthesis of a 6-aryl-tetrahydrobenzothiazole from its corresponding 6-bromo precursor.

Materials:

  • 6-Bromo-4,5,6,7-tetrahydrobenzothiazole (Substrate, 1.0 equiv)

  • Phenylboronic Acid (Coupling Partner, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Sodium Carbonate (Na₂CO₃, 2.0 equiv)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-4,5,6,7-tetrahydrobenzothiazole (e.g., 0.5 mmol, 1.0 equiv) and phenylboronic acid (0.6 mmol, 1.2 equiv) in the toluene/ethanol solvent mixture (5 mL).

  • Add an aqueous solution of Na₂CO₃ (1.0 mmol in 1.25 mL water).

  • Bubble argon gas through the solution for 15 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 85 °C under an argon atmosphere for 6-12 hours.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • After cooling, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the 6-phenyl-tetrahydrobenzothiazole.

  • Self-Validation: Successful coupling is confirmed by ¹H NMR spectroscopy, which will show the disappearance of the starting material signals and the appearance of new signals in the aromatic region (typically 7.2-7.6 ppm) corresponding to the newly introduced phenyl group. Mass spectrometry will confirm the expected molecular weight of the product.

Section 4: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing aromatic rings.[9] For the tetrahydrobenzothiazole system, the fused thiazole ring acts as a deactivating group, making the benzene ring less reactive than benzene itself. The substitution pattern is directed by the combined electronic effects of the sulfur and nitrogen atoms.

Causality and Mechanistic Insight

The reaction proceeds via a two-step mechanism:

  • Attack by the Electrophile: The π-electrons of the aromatic ring attack a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Due to the electron-withdrawing nature of the thiazole portion, electrophilic attack is generally directed to the C7 and C5 positions.[10]

Protocol: Nitration of Tetrahydrobenzothiazole

This protocol describes the introduction of a nitro group, a versatile handle for further transformations (e.g., reduction to an amine).

Materials:

  • 4,5,6,7-Tetrahydrobenzothiazole (Substrate, 1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask cooled in an ice-water bath (0-5 °C), add concentrated H₂SO₄ (2 mL).

  • Slowly add the tetrahydrobenzothiazole (e.g., 1.0 mmol, 1.0 equiv) to the cold acid with stirring.

  • Prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.0 mmol, 1.0 equiv) to concentrated H₂SO₄ (1 mL) in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 50 g).

  • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product. A mixture of C7- and C5-nitro isomers is typically expected and may require careful chromatographic separation.

  • Self-Validation: The introduction of a nitro group can be confirmed by IR spectroscopy (strong absorbances around 1530 and 1350 cm⁻¹) and NMR. The regiochemistry must be determined by 2D NMR techniques (NOESY/ROESY) or by comparison to known standards.

References

Troubleshooting & Optimization

improving the yield of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole. As your Senior Application Scientist, I have structured this guide to move beyond simple step-by-step protocols, focusing instead on the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.

Overview of the Synthesis

The synthesis of this compound is a multi-step process that, while based on established chemical principles, presents unique challenges that can impact yield and purity. A common synthetic route involves the initial α-chlorination of cyclohexanone followed by a cyclocondensation reaction with a sulfur and nitrogen source, such as thiourea or a thiocyanate salt, to form the target heterocyclic system. Success hinges on careful control of reaction conditions and the quality of the starting materials.

This guide is designed to address the most common issues encountered during this synthesis, providing both diagnostic procedures and robust solutions to enhance your experimental outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific experimental problems in a Q&A format, providing detailed causal explanations and actionable solutions.

Q1: My final yield of this compound is consistently low or non-existent. What are the primary factors I should investigate?

Low product yield is a frequent challenge in organic synthesis.[1] A systematic approach is crucial for diagnosis. The following workflow and table summarize the key areas to investigate.

G cluster_start Troubleshooting Low Yield cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Review Reaction Conditions cluster_analysis Step 3: Analyze Reaction Mixture cluster_solutions Solutions Start Low or No Yield Observed Reagent_Purity Purity of Cyclohexanone & Chlorinating Agent? Start->Reagent_Purity Reagent_Handling Proper Handling of Thiourea/Thiocyanate? Reagent_Purity->Reagent_Handling [If Yes] Purify_Reagents Purify/Re-verify Starting Materials Reagent_Purity->Purify_Reagents [If No] Solvent_Quality Anhydrous/Pure Solvents Used? Reagent_Handling->Solvent_Quality [If Yes] Reagent_Handling->Purify_Reagents [If No] Temperature Optimal Temperature Maintained? Solvent_Quality->Temperature [If Yes] Solvent_Quality->Purify_Reagents [If No] Stoichiometry Correct Reagent Stoichiometry? Temperature->Stoichiometry [If Yes] Optimize_Conditions Systematically Vary Temp. & Time Temperature->Optimize_Conditions [If No] Time Sufficient Reaction Time? Stoichiometry->Time [If Yes] Adjust_Stoichiometry Adjust Reagent Ratios Stoichiometry->Adjust_Stoichiometry [If No] TLC_Analysis Monitor by TLC/LC-MS Time->TLC_Analysis [If Yes] Time->Optimize_Conditions [If No] Side_Products Identify Side Products TLC_Analysis->Side_Products Side_Products->Optimize_Conditions [Leads to Optimization] G Start Crude Product Mixture Workup Aqueous Workup / Extraction (To remove salts and water-soluble impurities) Start->Workup Column Column Chromatography Workup->Column Solvent_System Optimize Solvent System (e.g., Hexane/Ethyl Acetate gradient) Column->Solvent_System Solvent_System->Column [Re-run if poor separation] Recrystallization Recrystallization (If product is solid) Solvent_System->Recrystallization [Fractions Collected] Purity_Check Check Purity (TLC, NMR, LC-MS) Recrystallization->Purity_Check G A Cyclohexanone + SO2Cl2 B 2-Chlorocyclohexanone (Intermediate) A->B  α-Chlorination   D Nucleophilic Attack (S on α-Carbon) B->D C Thiourea C->D E Cyclization Intermediate D->E  Addition   F Dehydration (Loss of H2O) E->F  Intramolecular  Condensation   G 2-Amino-4,5,6,7-tetrahydro- 1,3-benzothiazole F->G  Aromatization of  Thiazole Ring   H Sandmeyer-type Reaction (e.g., with NaNO2, HCl, CuCl) G->H I Final Product: 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole H->I

References

Technical Support Center: 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole. As a key intermediate in the synthesis of various pharmacologically active compounds, understanding and mitigating the formation of common side products is crucial for ensuring high purity, yield, and reproducibility in your experiments. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and preventative protocols based on established principles of heterocyclic chemistry.

I. Overview of Reactivity and Common Challenges

This compound is a versatile building block. The chlorine atom at the 2-position is an excellent leaving group, making it susceptible to nucleophilic substitution. The tetrahydro- portion of the ring system influences its stability and solubility compared to its fully aromatic counterparts. The primary challenges encountered during its use in multi-step syntheses revolve around its reactivity, leading to the formation of several predictable side products.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: Hydrolysis to the 2-Hydroxy Analog

Question: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. What is happening and how can I prevent it?

Answer: You are likely observing the hydrolysis of your starting material to form 2-Hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole. The carbon at the 2-position of the benzothiazole ring is electrophilic and susceptible to attack by water, especially under basic or neutral conditions, and at elevated temperatures.

Causality:

  • Presence of Water: Trace amounts of water in your solvents or reagents can lead to this side reaction.

  • Basic Conditions: The presence of a base can generate hydroxide ions, which are potent nucleophiles and will readily displace the chloride.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the hydrolysis to occur, even with weak nucleophiles like water.

Troubleshooting & Mitigation Protocol:

  • Rigorous Drying of Solvents and Reagents:

    • Use freshly distilled, anhydrous solvents. Solvents like THF, Dioxane, and Toluene should be dried over appropriate drying agents (e.g., sodium/benzophenone) and distilled prior to use.

    • Dry any solid reagents in a vacuum oven before use.

  • Inert Atmosphere:

    • Conduct your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of pH:

    • If your reaction conditions allow, maintain a slightly acidic pH to suppress the formation of hydroxide ions.

    • In cases where a base is required, consider using non-nucleophilic bases like proton sponge or DBU, and add it slowly at a low temperature.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature instead of increasing the temperature to drive the reaction to completion.

FAQ 2: Dimerization and Oligomerization

Question: My reaction mixture is showing byproducts with significantly higher molecular weights than my expected product. What could be causing this?

Answer: The formation of higher molecular weight species suggests that dimerization or oligomerization of your this compound may be occurring. This is a known side reaction in benzothiazole chemistry, which can proceed through several pathways.[1]

Potential Causes:

  • Reaction with Intermediates: Reactive intermediates in your desired reaction may be intercepted by another molecule of the starting material.

  • High Concentrations: Running reactions at very high concentrations can favor intermolecular reactions (dimerization) over the desired intramolecular or bimolecular reaction with your intended substrate.

  • Harsh Reaction Conditions: High temperatures can promote unwanted side reactions, including polymerization.[1]

Mitigation Strategies:

  • High Dilution: Performing the reaction under high dilution can disfavor intermolecular side reactions.

  • Controlled Addition: Add the this compound slowly to the reaction mixture containing the other reagents. This keeps the instantaneous concentration of the benzothiazole low, minimizing self-reaction.

  • Temperature Optimization: Avoid excessive heating. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can be beneficial.[1]

FAQ 3: Unwanted Nucleophilic Substitution

Question: I am seeing byproducts that correspond to the displacement of the chloro group with my solvent or another reagent in the mixture. How can I improve the selectivity of my reaction?

Answer: The 2-chloro group is susceptible to substitution by a wide range of nucleophiles. If your reaction mixture contains other nucleophilic species, even seemingly weak ones, they can compete with your desired nucleophile.

Common Competing Nucleophiles:

  • Amine-based reagents and catalysts.

  • Alcohol or amine-containing solvents.

  • Thiol impurities.

Troubleshooting and Protocol for Improved Selectivity:

  • Choice of Solvent:

    • Select a non-nucleophilic solvent for your reaction (e.g., Toluene, Dioxane, THF, Acetonitrile). Avoid alcoholic or amine-based solvents if they are not the intended reactant.

  • Stoichiometry and Order of Addition:

    • Use a slight excess of your desired nucleophile to ensure it outcompetes any trace nucleophilic impurities.

    • Consider the order of addition carefully. It may be beneficial to add the this compound to a mixture of the other reagents.

  • Protecting Groups:

    • If your primary nucleophile also contains other nucleophilic sites that could react, consider using appropriate protecting groups.

III. Visualization of Side Product Formation

The following diagrams illustrate the key pathways for the formation of common side products.

hydrolysis_pathway cluster_conditions Favorable Conditions start 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole intermediate Nucleophilic Attack by H2O start->intermediate + H2O product 2-Hydroxy-4,5,6,7-tetrahydro- 1,3-benzothiazole (Hydrolysis Product) intermediate->product - HCl condition1 Trace Moisture condition2 Basic pH condition3 High Temperature

Caption: Pathway for the hydrolysis of this compound.

nucleophilic_substitution_pathway cluster_nucleophiles Common Competing Nucleophiles start 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole product 2-Nu-4,5,6,7-tetrahydro- 1,3-benzothiazole (Substitution Side Product) start->product + Nu-H - HCl nucleophile Competing Nucleophile (Nu-H) nuc1 Amines nuc2 Alcohols nuc3 Thiols

Caption: General pathway for unwanted nucleophilic substitution side reactions.

IV. Data Summary: Conditions Affecting Side Product Formation

Side ProductFavorable ConditionsRecommended Mitigation
2-Hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole Presence of water, basic pH, high temperatureUse anhydrous solvents, inert atmosphere, control pH, lower reaction temperature.
Dimers/Oligomers High concentration, high temperatureUse high dilution, slow addition of starting material, optimize temperature.[1]
Unwanted Substitution Products Presence of competing nucleophiles (e.g., in solvent)Use non-nucleophilic solvents, control stoichiometry, optimize order of addition.
Starting Material Impurity Incomplete chlorination during synthesisRe-purify starting material before use (e.g., recrystallization or chromatography).

V. Experimental Protocol: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction

This protocol provides a general workflow for a nucleophilic substitution reaction with this compound, with an emphasis on minimizing the formation of the hydrolysis byproduct.

  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator.

    • Assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet) and flame-dry under a stream of dry nitrogen.

    • Use freshly distilled anhydrous solvent (e.g., THF or Toluene).

    • Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Reaction Setup:

    • To the reaction flask, add the desired nucleophile and the anhydrous solvent under a positive pressure of nitrogen.

    • Cool the mixture to a suitable temperature (e.g., 0 °C) using an ice bath.

    • Dissolve the this compound in a minimal amount of anhydrous solvent in the dropping funnel.

  • Reaction Execution:

    • Add the solution of this compound dropwise to the cooled, stirred solution of the nucleophile over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature or the desired reaction temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS to determine the point of completion and to check for the formation of side products.

    • Upon completion, perform a non-aqueous workup if possible. If an aqueous workup is necessary, use cooled, deionized water and minimize the contact time. Extract the product quickly into a non-polar organic solvent.

    • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography or recrystallization as appropriate.

VI. References

  • BenchChem. (n.d.). Preventing side reactions during the synthesis of benzothiazole derivatives. BenchChem Technical Support. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during this multi-step synthesis. The methodologies discussed are grounded in established chemical principles to ensure scientific integrity and reproducibility.

I. Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the benzothiazole core, followed by a Sandmeyer reaction to introduce the chloro substituent.

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

The initial and crucial step is the synthesis of the precursor, 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole. A common and effective method for this is the reaction of cyclohexanone with thiourea.[1][2] This reaction proceeds via an aerobic oxidative cyclization and dehydrogenation.

Step 2: Chlorination via Sandmeyer Reaction

The second step involves the conversion of the 2-amino group to a 2-chloro group. The Sandmeyer reaction is a classic and reliable method for this transformation.[3][4] This reaction proceeds via the formation of a diazonium salt intermediate from the 2-amino group, which is then displaced by a chloride ion.

II. Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole (Step 1)

Potential Cause 1: Inefficient Reaction Conditions

The reaction between cyclohexanone and thiourea to form the benzothiazole ring is sensitive to reaction conditions.[2]

  • Solution:

    • Solvent: Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for this reaction.[2]

    • Catalyst: The use of a catalytic amount of iodine and an acid such as p-toluenesulfonic acid (PTSA) can significantly improve the reaction rate and yield.[2]

    • Temperature: Maintaining a reaction temperature of around 75°C is often optimal.[2]

    • Oxidant: Molecular oxygen can be used as a green and efficient oxidant for this process.[1][2]

ParameterRecommended ConditionSource
SolventDMSO[2]
CatalystIodine (catalytic), PTSA[2]
Temperature75°C[2]
OxidantMolecular Oxygen[1][2]

Potential Cause 2: Poor Quality of Starting Materials

The purity of cyclohexanone and thiourea is critical for a successful reaction.

  • Solution:

    • Ensure that cyclohexanone is freshly distilled before use.[5]

    • Use high-purity thiourea.

    • Store both reagents under appropriate conditions to prevent degradation.

Issue 2: Formation of a Dark Brown or Black Reaction Mixture During Diazotization (Step 2)

Potential Cause 1: Decomposition of the Diazonium Salt

A dark coloration often indicates the decomposition of the diazonium salt, which is thermally unstable.[6]

  • Solution:

    • Strict Temperature Control: It is crucial to maintain the reaction temperature between 0-5 °C.[6][7] Using an ice-salt bath can help in better temperature management.

    • Slow Reagent Addition: The sodium nitrite solution should be added dropwise and slowly to the acidic solution of the amine to control the exothermic nature of the reaction.[6]

Potential Cause 2: Unwanted Azo Coupling Reactions

Insufficient acidity can lead to unwanted side reactions, such as the coupling of the newly formed diazonium salt with the unreacted parent amine.[6]

  • Solution:

    • Sufficient Acidity: Use a strong mineral acid like hydrochloric acid (HCl) in sufficient excess to ensure the starting amine is fully protonated.[6] This prevents it from acting as a nucleophile.

Issue 3: Consistently Low Yield of this compound (Step 2)

Potential Cause 1: Incomplete Diazotization

If the diazotization of the 2-amino group is not complete, the subsequent Sandmeyer reaction will have a lower yield.

  • Solution:

    • Reagent Purity: Use freshly prepared sodium nitrite solution.

    • Adequate Acidity: Ensure a sufficient excess of strong mineral acid is used to facilitate the formation of the nitrosonium ion (NO+), the reactive electrophile.[6][8]

Potential Cause 2: Inefficient Sandmeyer Reaction

The displacement of the diazonium group by chloride requires a copper(I) catalyst.

  • Solution:

    • Catalyst: Use copper(I) chloride (CuCl) as the catalyst for the chlorination.[3][9]

    • Reaction Conditions: The reaction is typically carried out by adding the cold diazonium salt solution to a solution of CuCl.

III. Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) so critical for the diazotization reaction?

A1: The diazonium salt intermediate is thermally unstable.[6] At temperatures above 5 °C, it can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which significantly reduces the yield of the target 2-chloro product.[7]

Q2: My reaction mixture for the Sandmeyer reaction is showing a green color. What does this indicate?

A2: A green color in the Sandmeyer reaction mixture often indicates the presence of copper(II) species. While the catalytic cycle involves the interconversion of copper(I) and copper(II), an excess of copper(II) can sometimes be observed. This is not necessarily indicative of a failed reaction, but it is important to ensure the reaction goes to completion.

Q3: Can I use other chlorinating agents for the second step?

A3: While the Sandmeyer reaction is a standard and effective method, other chlorinating agents can be explored. However, the Sandmeyer reaction is well-documented for this type of transformation on aromatic and heteroaromatic amines and offers a reliable route.[3][4]

Q4: How can I confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction?

A4: A common qualitative test is to add a small aliquot of the reaction mixture to a solution of a coupling agent, such as 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[6]

IV. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole
  • To a solution of cyclohexanone (1.0 eq) in DMSO, add thiourea (1.2 eq), a catalytic amount of iodine (0.1 eq), and p-toluenesulfonic acid (0.2 eq).

  • Heat the reaction mixture to 75°C and stir under an atmosphere of oxygen for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
  • Dissolve 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 eq) in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Benzothiazole Formation cluster_step2 Step 2: Chlorination Cyclohexanone Cyclohexanone Amino_product 2-Amino-4,5,6,7-tetrahydro- 1,3-benzothiazole Cyclohexanone->Amino_product Thiourea Thiourea Thiourea->Amino_product Step1_reagents I₂, PTSA, O₂ DMSO, 75°C Chloro_product 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole Amino_product->Chloro_product Diazotization Sandmeyer Reaction Step2_reagents1 1. NaNO₂, HCl 0-5°C Step2_reagents2 2. CuCl

Caption: Overall synthetic route to this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_step1_troubleshooting Step 1 Troubleshooting cluster_step2_troubleshooting Step 2 Troubleshooting start Synthesis Issue Encountered step1_issue Low/No Yield in Step 1? start->step1_issue Yes step2_issue Problem in Step 2? start->step2_issue No check_conditions Verify Reaction Conditions (Temp, Solvent, Catalyst) step1_issue->check_conditions check_reagents Check Purity of Starting Materials step1_issue->check_reagents dark_color Dark Reaction Mixture? step2_issue->dark_color low_yield Low Final Yield? step2_issue->low_yield check_temp Maintain Temp at 0-5°C dark_color->check_temp check_acidity Ensure Sufficient Acid dark_color->check_acidity check_diazotization Confirm Complete Diazotization low_yield->check_diazotization check_catalyst Verify CuCl Catalyst low_yield->check_catalyst

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Zhao, J., Huang, H., Wu, W., Chen, H., & Jiang, H. (2013). Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas. Organic letters, 15(11), 2604–2607. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--

  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from --INVALID-LINK--

  • Singh, S., & Singh, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2855-2889. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • AWS. (n.d.). Pyrrolidine-thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Retrieved from --INVALID-LINK--

References

optimization of reaction time and temperature for tetrahydrobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydrobenzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common challenges in the synthesis of this important heterocyclic scaffold.

Section 1: Understanding the Synthesis of Tetrahydrobenzothiazoles

Tetrahydrobenzothiazoles are a critical structural motif in many biologically active compounds. Their synthesis is primarily achieved through two robust and versatile methods: the Gewald aminothiophene synthesis and the Hantzsch thiazole synthesis. Understanding the nuances of each pathway is key to successful optimization.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that typically involves the condensation of a ketone (in this case, a cyclohexanone derivative), an active methylene nitrile (such as a cyanoester or malononitrile), and elemental sulfur in the presence of a base.[1][2][3] This method is highly efficient for creating polysubstituted 2-aminothiophenes, which, in the case of using a cyclohexanone, results in a tetrahydrobenzothiazole core.

Mechanism of the Gewald Reaction:

The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation.

Gewald_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization Cyclohexanone Cyclohexanone Intermediate_3 Stable Intermediate (α,β-unsaturated nitrile) Cyclohexanone->Intermediate_3 + Base Active_Methylene_Nitrile Active Methylene Nitrile Active_Methylene_Nitrile->Intermediate_3 Intermediate_4 Sulfur Adduct (Postulated) Intermediate_3->Intermediate_4 + Sulfur Sulfur Elemental Sulfur (S8) Product 2-Amino-4,5,6,7- tetrahydrobenzothiazole Intermediate_4->Product Cyclization & Tautomerization

Caption: Key stages of the Gewald reaction for tetrahydrobenzothiazole synthesis.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides an alternative route, typically involving the reaction of an α-haloketone with a thioamide.[4][5] For tetrahydrobenzothiazoles, this translates to the reaction of a 2-halocyclohexanone with thiourea. The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[6]

Mechanism of the Hantzsch Synthesis:

This pathway involves nucleophilic substitution followed by intramolecular condensation and dehydration.

Hantzsch_Mechanism cluster_SN2 Nucleophilic Substitution cluster_Cyclization Cyclization & Aromatization alpha_Haloketone 2-Halocyclohexanone Intermediate_A Isothiouronium Salt alpha_Haloketone->Intermediate_A Thiourea Thiourea Thiourea->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Condensation Product 2-Amino-4,5,6,7- tetrahydrobenzothiazole Intermediate_B->Product Dehydration & Aromatization

Caption: Core steps of the Hantzsch synthesis for tetrahydrobenzothiazoles.

Section 2: Optimization of Reaction Time and Temperature

The yield and purity of tetrahydrobenzothiazoles are highly dependent on the careful control of reaction time and temperature. Below, we provide guidance on optimizing these critical parameters for both the Gewald and Hantzsch syntheses.

General Principles of Optimization

Systematic variation of one parameter at a time (One-Factor-at-a-Time, OFAT) is a common strategy for optimization.[7] Begin with a set of standard conditions and incrementally adjust either temperature or time while keeping all other variables constant. Monitor reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

Temperature Effects

Temperature significantly influences reaction rates and the formation of byproducts.

  • Low Temperatures: May lead to slow reaction rates and incomplete conversion, resulting in low yields. However, lower temperatures can sometimes minimize the formation of degradation products or side-reaction products.

  • High Temperatures: Can accelerate the reaction, reducing the required time. However, excessive heat can lead to the formation of polymeric or tarry byproducts, especially from the oxidation of starting materials.[6] It can also promote side reactions, such as dimerization in the Gewald synthesis.[8]

Reaction Time Effects

The duration of the reaction is critical for ensuring complete conversion of starting materials.

  • Insufficient Time: Will result in a mixture of product and unreacted starting materials, leading to low isolated yields and complicating purification.

  • Excessive Time: Can lead to the degradation of the product or the formation of byproducts, especially at elevated temperatures.

Optimization Data for Tetrahydrobenzothiazole Synthesis (Gewald Method)

The following table summarizes the impact of temperature and reaction time on the yield of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiazole from cyclohexanone, malononitrile, and sulfur, catalyzed by a base in an alcohol solvent. These are representative data synthesized from typical outcomes described in the literature.

Temperature (°C)Reaction Time (hours)Observed Yield (%)Purity (by TLC)Notes
25 (Room Temp)24~40-50GoodSlow reaction rate, requires extended time.
508~65-75GoodModerate temperature provides a good balance of rate and purity.
704~80-90ModerateFaster reaction, but potential for minor byproduct formation increases.
708~85-95Moderate to LowHigher yield but increased risk of side products with extended heating.
100 (Reflux)2~75-85LowRapid reaction, but significant byproduct formation is often observed.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tetrahydrobenzothiazoles in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and solutions?

A1: Low yield is a frequent challenge and can stem from several factors.

  • Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using TLC. If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.[9]

  • Cause: Purity of starting materials.

    • Solution: Ensure the purity of your cyclohexanone derivative, active methylene nitrile, or α-haloketone. Thiourea should be of high purity. For the Gewald reaction, the quality of elemental sulfur can also play a role.

  • Cause: Suboptimal reaction conditions.

    • Solution: Systematically optimize your reaction parameters, including solvent, catalyst (base for Gewald), temperature, and time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[1][2]

  • Cause: Inefficient work-up and purification.

    • Solution: Ensure your extraction and purification methods are suitable for your target molecule. Product loss can occur during these steps.

Q2: I am observing the formation of a significant amount of dark, tarry byproduct. How can I prevent this?

A2: The formation of dark, insoluble materials often indicates polymerization or degradation.

  • Cause: High reaction temperature.

    • Solution: Reduce the reaction temperature. Running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[6]

  • Cause: Oxidation of reactants or intermediates.

    • Solution: If your starting materials are sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause: Incorrect stoichiometry.

    • Solution: Ensure the correct molar ratios of your reactants. An excess of one reactant can sometimes lead to side reactions.

Q3: My product is difficult to purify. What strategies can I employ?

A3: Purification can be challenging due to the presence of byproducts with similar polarities to the desired product.

  • Technique: Column Chromatography.

    • Troubleshooting: If separation is poor, try different solvent systems (eluent). A gradual solvent gradient can improve resolution. If the compound is sensitive to silica gel, consider using neutral or basic alumina.

  • Technique: Recrystallization.

    • Troubleshooting: This is an excellent method for purifying solid products. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Technique: Acid-Base Extraction.

    • Troubleshooting: The 2-amino group on the tetrahydrobenzothiazole ring is basic. You can use this to your advantage by performing an acid-base extraction to separate it from neutral impurities.

Section 4: Experimental Protocols

The following are general, representative protocols for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiazoles. These should be adapted and optimized for specific substrates.

Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Gewald_Protocol Start Start Mix_Reactants Mix Cyclohexanone, Ethyl Cyanoacetate, Sulfur, & Ethanol Start->Mix_Reactants Add_Base Add Morpholine (catalyst) Mix_Reactants->Add_Base Heat_Reflux Heat to Reflux (e.g., 78 °C) Add_Base->Heat_Reflux Monitor_TLC Monitor by TLC Heat_Reflux->Monitor_TLC Cool_Filter Cool to RT & Filter Monitor_TLC->Cool_Filter Reaction Complete Wash_Dry Wash with Cold Ethanol & Dry Cool_Filter->Wash_Dry Purify Recrystallize from Ethanol Wash_Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for the Gewald synthesis of a tetrahydrobenzothiazole derivative.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: To this stirred suspension, add a catalytic amount of a base, such as morpholine or diethylamine (e.g., 0.1-0.2 eq).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Hantzsch Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

Hantzsch_Protocol Start Start Dissolve_Reactants Dissolve 2-Bromocyclohexanone & Thiourea in Ethanol Start->Dissolve_Reactants Heat_Reflux Heat to Reflux Dissolve_Reactants->Heat_Reflux Monitor_TLC Monitor by TLC Heat_Reflux->Monitor_TLC Cool_Precipitate Cool to RT to Precipitate Product Salt Monitor_TLC->Cool_Precipitate Reaction Complete Filter_Wash Filter & Wash with Cold Ethanol Cool_Precipitate->Filter_Wash Neutralize Neutralize with Base (e.g., aq. NaHCO3) Filter_Wash->Neutralize Extract_Dry Extract with Ethyl Acetate & Dry Neutralize->Extract_Dry Purify Purify by Column Chromatography Extract_Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiazole.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromocyclohexanone (1.0 eq) and thiourea (1.1 eq) in a suitable solvent, such as ethanol.

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Follow the reaction's progress by TLC.

  • Isolation of Salt: Upon completion, cool the reaction mixture. The hydrobromide salt of the product may precipitate. Collect the solid by filtration.

  • Neutralization: Dissolve the salt in water and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Gewald synthesis over the Hantzsch synthesis for preparing tetrahydrobenzothiazoles?

A1: The Gewald synthesis is a one-pot, multi-component reaction, which can be more atom-economical and procedurally simpler than the two-step Hantzsch synthesis that often requires the prior preparation of an α-haloketone.

Q2: Can I use other cyclic ketones besides cyclohexanone in the Gewald reaction?

A2: Yes, other cyclic ketones such as cyclopentanone can be used to synthesize the corresponding fused thiophene systems. The reactivity, however, may vary depending on the ring size and substituents.

Q3: What are some "green" or environmentally friendly approaches to tetrahydrobenzothiazole synthesis?

A3: Green chemistry approaches focus on using less hazardous solvents, reusable catalysts, and energy-efficient methods. For tetrahydrobenzothiazole synthesis, this can include using water or ethanol as solvents, employing heterogeneous catalysts that can be easily recovered and reused, and utilizing microwave irradiation to reduce reaction times and energy consumption.[5][10]

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should always be followed. When working with thiourea, be aware of its potential health hazards. α-Haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

avoiding decomposition of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As Senior Application Scientists, we understand the nuances of working with reactive intermediates. This document synthesizes our in-house expertise with established chemical principles to help you navigate the challenges of using this reagent, ensuring high-yield, clean reactions by mitigating common decomposition pathways.

The core reactivity of this compound is centered on the C2-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring makes this position highly susceptible to nucleophilic attack.[1][2] While this is ideal for desired substitution reactions, it also renders the molecule vulnerable to degradation, primarily through hydrolysis. This guide will focus on understanding and controlling the factors that lead to decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during reactions involving this compound.

Q1: My reaction is turning dark brown or black, and I'm observing significant byproduct formation on my TLC/LC-MS. What is the likely cause?

A: This is often a sign of thermal decomposition. While the 1,2,5-thiadiazole ring system, a related heterocyclic structure, is known for its thermal stability up to 220°C, benzothiazole derivatives can be less robust, especially in the presence of other reagents.[3] High reaction temperatures, particularly above 120-140°C for extended periods, can lead to complex degradation and polymerization pathways.[4]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Attempt the reaction at a lower temperature. If the reaction rate is too slow, consider a more active catalyst or a more polar aprotic solvent to facilitate the reaction under milder conditions. Reactions involving this substrate are often successful at temperatures ranging from room temperature to 80-100°C.[5]

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged heating after completion can degrade the desired product.

  • Ensure Inert Atmosphere: While thermal decomposition is the primary suspect, oxidative degradation can also occur at high temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a standard best practice to minimize this risk.

Q2: My main byproduct has a mass corresponding to the replacement of chlorine with a hydroxyl group (M-Cl+OH). How do I prevent this?

A: You are observing hydrolysis, the most common decomposition pathway for this substrate. The C2 position is electrophilic and readily reacts with water, which acts as a nucleophile. This can be catalyzed by the presence of acid or base.[6]

Troubleshooting Steps:

  • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents. Solvents like THF, Dioxane, Toluene, or DMF should be used from a solvent purification system or dried over appropriate drying agents (e.g., molecular sieves).

  • Dry All Reagents: Ensure your nucleophile and any bases used are thoroughly dried and handled under anhydrous conditions. Liquid reagents can be stored over molecular sieves. Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere is Crucial: Perform the entire experimental setup—from adding reagents to running the reaction—under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base. Amine bases like triethylamine or DIPEA should be freshly distilled. Inorganic bases like K₂CO₃ or Cs₂CO₃ should be flame-dried or oven-dried immediately before use.

Visualizing the Competing Pathways

The diagram below illustrates the desired nucleophilic substitution competing with the hydrolysis decomposition pathway.

G cluster_0 A 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole B Desired Product (Nu-Substituted) A->B C Decomposition Product (2-Hydroxy byproduct) A->C Nu Nucleophile (Nu-H) + Anhydrous Base Nu->A Desired Reaction (SNAr) H2O Water (H₂O) (Trace Moisture) H2O->A Decomposition (Hydrolysis)

Caption: Desired SNAr reaction vs. undesired hydrolysis.

Proactive Experimental Design: A Guide to Success

To avoid decomposition from the outset, careful planning of reaction conditions is paramount.

Parameter Selection Guide

This table summarizes recommended conditions to minimize decomposition.

ParameterRecommended (To Minimize Decomposition)Conditions to AvoidRationale
Solvent Anhydrous aprotic solvents (THF, Dioxane, Toluene, DMF, Acetonitrile).Protic solvents (Water, Methanol, Ethanol), wet non-protic solvents.Protic solvents can act as competing nucleophiles, leading to hydrolysis or alcoholysis byproducts.[6]
Temperature Start at Room Temperature. Gently heat to 40-80°C if necessary. Max 120°C.Prolonged heating > 120°C.High temperatures can cause thermal degradation and polymerization.[4]
Base Anhydrous, non-nucleophilic bases (K₂CO₃, Cs₂CO₃, NaH, DIPEA).Aqueous bases (aq. NaOH, aq. K₂CO₃), excess strong nucleophilic bases.Aqueous bases introduce water, guaranteeing hydrolysis. Strong nucleophilic bases may lead to other side reactions.
Atmosphere Inert (Nitrogen or Argon).Air.Prevents introduction of atmospheric moisture and reduces risk of oxidation at elevated temperatures.
Work-up Quench with a non-aqueous agent if possible, or pour into cold water/brine quickly.Slow addition to water at room temperature; letting the reaction sit open to air.Minimizes exposure of the product and unreacted starting material to water during extraction.
Recommended General Protocol for Nucleophilic Substitution

This protocol provides a robust starting point for reacting this compound with a generic nucleophile (e.g., an amine or thiol).

Objective: To synthesize a 2-substituted-4,5,6,7-tetrahydro-1,3-benzothiazole via nucleophilic aromatic substitution (SNAr).

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., primary/secondary amine, thiol) (1.1 - 1.5 eq)

  • Anhydrous base (e.g., K₂CO₃, flame-dried) (2.0 - 3.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of Nitrogen or Argon.

  • Reagent Addition: To the flask, add the anhydrous base (e.g., K₂CO₃), followed by the nucleophile and this compound.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Heating (If Necessary): If no significant conversion is observed after 2-4 hours, gently heat the reaction mixture to 50-80°C. Continue to monitor progress.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic base. Pour the filtrate into cold water and extract with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Troubleshooting Flowchart

If you encounter issues, use this logical guide to diagnose the problem.

G start Reaction Issue Encountered q1 Is the main byproduct M-Cl+OH? start->q1 ans1_yes Hydrolysis is occurring. q1->ans1_yes Yes q2 Is the reaction mixture dark/tarry? q1->q2 No sol1 Solution: - Use anhydrous solvents/reagents. - Run under inert atmosphere. ans1_yes->sol1 ans2_yes Thermal decomposition likely. q2->ans2_yes Yes q3 Is the reaction sluggish with no decomposition? q2->q3 No sol2 Solution: - Lower reaction temperature. - Reduce reaction time. ans2_yes->sol2 ans3_yes Low reactivity. q3->ans3_yes Yes end Consult Senior Scientist q3->end No / Other Issue sol3 Solution: - Gently increase temperature. - Use a more polar solvent (e.g., DMF). - Check activity of base/catalyst. ans3_yes->sol3

Caption: A logical flowchart for troubleshooting common issues.

By understanding the inherent reactivity of this compound and proactively designing experiments to exclude water and excessive heat, researchers can reliably achieve clean, high-yielding reactions.

References

Technical Support Center: Synthesis of Substituted Tetrahydrobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted tetrahydrobenzothiazoles. This heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can present significant challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level FAQs to in-depth troubleshooting guides, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My reaction shows no product formation after several hours. What is the most common culprit?

A: The primary suspect is almost always the quality of your starting materials, particularly the 2-aminothiophenol derivative.[1] This compound is highly susceptible to air oxidation, where the thiol group (-SH) dimerizes to form a disulfide. This disulfide is unreactive under typical cyclization conditions.

  • Immediate Action: Use a freshly opened bottle of the 2-aminothiophenol reagent. If you suspect the reagent has been compromised, it is advisable to purify it by distillation under reduced pressure or recrystallization before use.[1] Always handle this reagent in a well-ventilated fume hood, and for sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for real-time monitoring.[1]

  • Best Practice: On a single TLC plate, co-spot your starting materials (e.g., the aminothiophenol and the carbonyl compound) alongside a spot from your reaction mixture. This allows you to visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved with a UV lamp or by staining with iodine vapor.[1]

Q3: Are there established "green" or more environmentally benign methods for this synthesis?

A: Yes, the field is actively moving towards more sustainable practices. Modern protocols often focus on minimizing waste and energy consumption. Key approaches include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times from hours to minutes.[1][2]

  • Alternative Solvents: Using water or deep eutectic solvents (DESs) can replace volatile organic compounds (VOCs).[1][3]

  • Solvent-free conditions: Many reactions can be run neat, especially with catalytic mediation.[3][4]

  • Reusable Catalysts: Employing solid-supported or heterogeneous catalysts simplifies purification and allows for catalyst recycling.[5]

Q4: I'm seeing a major byproduct that I can't identify. What is the most likely structure?

A: In syntheses involving the condensation of a 2-aminothiophenol with an aldehyde or ketone, the most common byproduct is the intermediate Schiff base (imine).[6] This occurs when the initial condensation is successful, but the subsequent intramolecular cyclization to form the thiazole ring is slow or incomplete. Another possibility is the formation of a benzothiazoline, a partially reduced version of your target molecule.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming persistent experimental challenges.

Problem: Persistently Low Product Yield

Low conversion is a multifaceted issue. A systematic approach, outlined below, is the most effective way to diagnose and solve the problem.

TroubleshootingWorkflow start Low Yield Observed check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) check_sm->check_conditions If Purity is Confirmed incomplete_cyclization Address Incomplete Cyclization check_conditions->incomplete_cyclization If Still Low end Yield Improved check_conditions->end If Optimized side_reactions Investigate & Minimize Side Reactions incomplete_cyclization->side_reactions If Cyclization is Slow incomplete_cyclization->end side_reactions->end

Caption: A systematic workflow for troubleshooting low reaction yields.

1. Suboptimal Reaction Conditions

The interplay between solvent, temperature, and catalyst is critical for driving the reaction to completion. What works for one substrate may not work for another.

ParameterCommon IssueRecommended Solution & Rationale
Temperature The reaction may have a high activation energy barrier, leading to slow conversion at room temperature.[1]Gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C, then reflux). Rationale: Increasing thermal energy helps overcome the activation barrier for the key cyclization step. Conversely, if you observe product decomposition or multiple side products at high temperatures, lowering the temperature may be necessary.[1]
Solvent The polarity of the solvent can affect the solubility of reagents and stabilize or destabilize key intermediates.Screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol, TFE). For modified Gewald reactions, polar and slightly acidic solvents like trifluoroethanol have shown excellent results by promoting the formation of reactive intermediates.[7] Rationale: The right solvent ensures all components are in the solution phase and can facilitate proton transfer steps crucial for cyclization.
Catalyst The reaction may require catalytic activation that is currently absent or inefficient.Introduce a suitable catalyst. For many cyclocondensations, an acid catalyst (e.g., p-TsOH, Amberlyst-15) is effective.[8] In other cases, transition metal catalysts (e.g., CuBr, RuCl₃) are used to facilitate oxidative cyclizations.[9] Rationale: Catalysts provide a lower-energy pathway for the reaction, often by activating the carbonyl group or promoting the final dehydration/aromatization step.

2. Inefficient Intramolecular Cyclization

The key ring-forming step is the intramolecular attack of the sulfur or nitrogen atom onto an electrophilic center. If this step is slow, yield will suffer.

CyclizationMechanism

Caption: Simplified acid-catalyzed cyclization pathway.
  • Expert Insight: The rate of cyclization is highly dependent on the nucleophilicity of the thiol/amine and the electrophilicity of the carbonyl or imine carbon. Electron-withdrawing groups on the benzothiazole precursor can slow the reaction, while electron-donating groups on the carbonyl component can have a similar effect. Adjusting the catalyst type or loading can often overcome these electronic effects. For instance, a stronger Lewis acid might be required to sufficiently activate a less electrophilic ketone.

Problem: Formation of Isomeric Side Products

A common challenge, particularly in Hantzsch-type syntheses using N-substituted thioureas, is the formation of regioisomers. The nucleophilic attack can proceed via two different nitrogen atoms, leading to a mixture of products that are often difficult to separate.

Controlling Regioselectivity in Hantzsch-type Syntheses

The reaction conditions, particularly the pH, can dramatically influence the product ratio.

  • Under Neutral Conditions: The reaction typically yields the 2-(N-substituted amino)thiazole isomer exclusively.[10]

  • Under Acidic Conditions: Using strongly acidic media (e.g., 10M HCl in ethanol) can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[10] In some cases, this can become the major product.

IsomerFormation start α-Haloketone + N-Substituted Thiourea neutral Neutral Conditions (e.g., Ethanol, Reflux) start->neutral acidic Acidic Conditions (e.g., HCl/Ethanol) start->acidic product_amino 2-(N-Substituted Amino)thiazole (Major Product) neutral->product_amino product_imino 3-Substituted 2-Imino-dihydrothiazole (Favored Product) acidic->product_imino

Caption: Influence of pH on isomeric product formation.
  • Troubleshooting Strategy: If you are obtaining an inseparable mixture of isomers, first confirm their identities using spectroscopic methods (see next section). Then, systematically adjust the acidity of your reaction medium. A simple switch from refluxing ethanol to an ethanol/HCl mixture can completely change the product distribution.[10]

Problem: Difficulty in Product Purification

The final hurdle is often isolating the pure product. The similar polarity of starting materials, intermediates, and the final product can make standard column chromatography ineffective.[1]

  • Technique 1: Recrystallization: This is the most powerful technique for purifying solid products.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (one in which the product is soluble when hot but sparingly soluble when cold).

      • Filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the pure crystals by filtration.

    • Solvent Screening: Test solubility in a range of solvents like ethanol, isopropanol, ethyl acetate, and hexane (or mixtures) to find the ideal system.

  • Technique 2: Using Alternative Stationary Phases: If your product is sensitive to the acidic nature of silica gel, consider using neutral alumina for column chromatography. Alternatively, you can "passivate" the silica by adding 1-2% triethylamine to your eluent system. This neutralizes the acidic sites and can prevent product degradation or streaking on the column.

Part 3: Advanced Spectroscopic Characterization

Unambiguous characterization is essential, especially when dealing with potential isomers or complex substitution patterns.[11][12]

Challenge: Differentiating 2-Amino vs. 2-Imino Isomers

As discussed, Hantzsch synthesis can yield two regioisomers. These can be distinguished using a combination of NMR and IR spectroscopy.

  • 1H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring (C5-H) is highly diagnostic. The 2-imino-2,3-dihydrothiazole isomers typically show a C5-H signal at a significantly different chemical shift compared to the 2-(N-substituted amino)thiazole isomers.[10]

  • Infrared (IR) Spectroscopy: While direct comparison can be difficult, derivatization can provide a clear answer. Acylating the products (e.g., with trifluoroacetic anhydride) will result in derivatives with distinct carbonyl (C=O) stretching frequencies in the IR spectrum, allowing for clear differentiation.[10]

Standard Characterization Checklist:

For any novel substituted tetrahydrobenzothiazole, a full characterization dataset should be obtained to confirm its structure.[13]

TechniquePurposeKey Features to Observe
1H NMR Proton environment mappingIntegration, chemical shifts, and coupling patterns of aromatic vs. aliphatic (tetrahydro) protons.
13C NMR Carbon skeleton confirmationNumber of distinct signals, chemical shifts for C=N, aromatic, and aliphatic carbons.
FT-IR Functional group identificationPresence of N-H, C=N, C-S, and aromatic C-H stretches.
HRMS Exact mass determinationProvides the elemental formula, confirming the molecular weight to several decimal places.
UV-Vis Electronic transitionsConfirms the conjugated system and can be used for quantitative analysis.[11]

By employing these systematic troubleshooting strategies and advanced characterization techniques, researchers can more efficiently overcome the challenges inherent in the synthesis of substituted tetrahydrobenzothiazoles.

References

Technical Support Center: Purification of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the chromatographic purification of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of purifying this heterocyclic compound. We will move beyond basic steps to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Q1: My compound is streaking severely on the TLC plate and I'm getting significant peak tailing from the column. What is the underlying cause and how can it be resolved?

A: This is a classic and frequently encountered issue when purifying basic heterocyclic compounds like benzothiazoles on standard silica gel.[1]

  • Causality: The root cause is the strong, non-ideal interaction between your compound and the stationary phase. The lone pair electrons on the nitrogen and sulfur atoms of the benzothiazole ring form strong hydrogen bonds with the acidic silanol groups (Si-O-H) on the surface of the silica gel.[1] This interaction is often so strong that it leads to a drawn-out elution profile, known as peak tailing, which severely compromises resolution and separation efficiency.[1][2]

  • Solutions:

    • Increase Solvent Polarity: Your initial response might be to increase the eluent's polarity. While a gradient from a non-polar system (e.g., hexane/ethyl acetate) to a more polar one is standard, for highly interactive compounds, you may need a more aggressive polar solvent.[3][4] A common starting point is to introduce methanol (MeOH) into your mobile phase, for instance, 5% MeOH in dichloromethane (DCM).[1] Be cautious, as methanol concentrations exceeding 10% can risk dissolving the silica gel itself.[1]

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel that cause the strong binding. Adding a small amount of a basic modifier to your eluent system will compete with your compound for these active sites, leading to a much sharper, more symmetrical peak shape. The standard choice is Triethylamine (TEA) . Add 1-3% TEA to your solvent system to dramatically improve the chromatography.[1] An alternative is to use a pre-mixed solution of 7N ammonia in methanol as your polar component.[1]

Q2: I have very poor or no recovery of my compound from the column. Is it lost forever?

A: This is an alarming situation that can stem from two primary issues: irreversible adsorption or on-column decomposition.[1][5]

  • Causality:

    • Irreversible Adsorption: In some cases, the interaction with the acidic silica is so strong that the compound becomes permanently bound to the stationary phase and will not elute, even with highly polar solvents.[1]

    • Acid-Sensitivity & Decomposition: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[1] What you loaded onto the column may not be what you are trying to elute.

  • Solutions & Diagnostics:

    • Test for Stability: Before running a large-scale column, it is crucial to test your compound's stability on silica. This can be done easily with a "2D TLC" or a spot test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If you see new spots or significant streaking from the baseline, your compound is likely unstable on silica.[5]

    • Deactivate the Silica Gel: If your compound shows moderate instability, you can deactivate the silica gel. This is done by pre-treating the silica with a solution of your eluent containing a higher concentration of the basic modifier (e.g., 5% TEA) before packing the column.

    • Switch the Stationary Phase: If the compound is highly acid-sensitive, silica gel is not the right choice. Switch to a more neutral or basic stationary phase. Alumina (Al₂O₃) is a common alternative.[2][5] You can also consider using Florisil.[5]

Q3: Even with good TLC separation, all my collected fractions are mixed. What is causing this loss of resolution on the column?

A: This frustrating outcome usually points to a problem with the technique of packing the column or loading the sample, rather than the chosen solvent system.

  • Causality & Solutions:

    • Improper Sample Loading: For optimal separation, the sample must be applied to the column in a very narrow, concentrated band.[6] Dissolving the sample in a large volume of solvent or a solvent stronger than the mobile phase will cause the band to broaden significantly before chromatography even begins.

      • Best Practice - Dry Loading: The preferred method is dry loading. Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of dry silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the column.[3][6][7]

    • Column Flow Rate: The speed at which the solvent moves through the column is critical.

      • Too slow: Leads to band widening due to diffusion, causing your separated compounds to mix again.[6]

      • Too fast: Does not allow enough time for the equilibrium between the stationary and mobile phases to be established, resulting in poor separation and tailing.[6]

    • Column Packing: An improperly packed column with channels or cracks will lead to an uneven solvent front, completely ruining the separation. Ensure the silica slurry is homogenous and allowed to settle evenly.

Visual Workflow: Troubleshooting Chromatography Issues

The following diagram outlines a decision-making process for troubleshooting common problems during the purification of this compound.

TroubleshootingWorkflow Start Start Purification TLC Run TLC with Hexane/EtOAc Start->TLC ObserveTLC Observe TLC Result TLC->ObserveTLC Streaking Streaking or Tailing? ObserveTLC->Streaking Separation Visible NoMove Compound at Baseline? ObserveTLC->NoMove No Separation AddTEA Add 1-2% TEA to Eluent Streaking->AddTEA Yes GoodSep Good Separation (Rf ~0.3) Streaking->GoodSep No ReRunTLC Re-run TLC AddTEA->ReRunTLC ReRunTLC->GoodSep RunColumn Proceed to Column Chromatography GoodSep->RunColumn IncreasePolarity Increase Polarity (e.g., DCM/MeOH + TEA) NoMove->IncreasePolarity IncreasePolarity->ReRunTLC AnalyzeFractions Analyze Fractions RunColumn->AnalyzeFractions Pure Pure Product AnalyzeFractions->Pure Clean Separation MixedFractions Mixed Fractions? AnalyzeFractions->MixedFractions Issues Found PoorRecovery Poor Recovery? AnalyzeFractions->PoorRecovery No, but low yield CheckLoading Review Sample Loading & Packing Use Dry-Loading Method MixedFractions->CheckLoading Yes CheckStability Test Compound Stability on Silica (2D TLC) PoorRecovery->CheckStability Yes SwitchPhase Consider Alumina or Deactivated Silica CheckStability->SwitchPhase

Caption: Troubleshooting Decision Tree for Column Chromatography.

Standard Operating Protocol: Column Chromatography

This protocol outlines a reliable, step-by-step methodology for the purification of this compound using the dry loading technique.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare an adequate volume of the chosen eluent system (e.g., 98:2 Hexane:Ethyl Acetate with 1% TEA). Ensure all components are thoroughly mixed.

2. Column Packing (Slurry Method):

  • Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, least polar eluent.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until the level just reaches the top of the silica bed. Do not let the column run dry.

3. Sample Preparation (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (or Celite) to the solution, typically 2-3 times the mass of the crude product.[7]

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[6]

4. Column Loading and Elution:

  • Carefully add the powdered sample-silica mixture to the top of the packed column, creating a thin, even layer.

  • Gently place a thin layer of sand on top of the sample layer to prevent disturbance when adding solvent.[6]

  • Carefully add the mobile phase, allowing it to drain until the solvent level is just above the sand.

  • Fill the remainder of the column with the mobile phase and apply gentle air pressure to begin the elution. Maintain a consistent flow rate.

5. Fraction Collection and Analysis:

  • Collect fractions in an ordered array of test tubes.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with an appropriate stain.

  • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Visual Workflow: Experimental Protocol

ExperimentalWorkflow Start Start Step1 1. Prepare Mobile Phase (e.g., Hexane/EtOAc + 1% TEA) Start->Step1 Step2 2. Pack Column (Slurry Method) Step1->Step2 Step3 3. Prepare Sample (Dry Loading on Silica) Step2->Step3 Step4 4. Load Sample onto Column Step3->Step4 Step5 5. Add Sand Layer & Eluent Step4->Step5 Step6 6. Elute & Collect Fractions Step5->Step6 Step7 7. Analyze Fractions via TLC Step6->Step7 Step8 8. Combine Pure Fractions Step7->Step8 End 9. Evaporate Solvent (Pure Product) Step8->End

Caption: Step-by-Step Experimental Workflow for Column Chromatography.

Frequently Asked Questions (FAQs)

Q: What exactly is this compound? A: It is a heterocyclic compound featuring a benzene ring fused to a thiazole ring.[8][9] This molecular scaffold is a significant building block in medicinal chemistry and drug discovery, appearing in compounds investigated for a wide range of pharmacological activities, including neuroprotective and anti-inflammatory properties.[9][10]

Q: Why is silica gel considered 'acidic'? A: The surface of silica gel is covered with silanol groups (Si-O-H). In the presence of a mobile phase, these groups can act as proton donors, creating a slightly acidic environment on the stationary phase surface.[1] This acidity is the primary cause of the strong interactions with basic compounds.

Q: What are the key parameters for choosing a solvent system? A: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate. This provides the optimal balance for good separation on a column. The separation between your product spot and impurity spots should be maximized. Column chromatography typically uses a binary solvent system: a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4]

Q: Can I reuse my column? A: It is generally not recommended for high-purity applications. It is very difficult to remove all traces of a previous sample, especially strongly adsorbed compounds, which can lead to cross-contamination in subsequent purifications. For routine, less sensitive purifications, it may be possible but is not considered good laboratory practice.

References

minimizing byproduct formation in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzothiazole Synthesis

Introduction: The Challenge of Pure Benzothiazoles

Benzothiazoles are a cornerstone of medicinal chemistry and materials science, but their synthesis is often plagued by the formation of stubborn byproducts. These impurities complicate purification, reduce yields, and can introduce artifacts into biological or material testing. This guide provides a troubleshooting framework built on mechanistic understanding to help you diagnose and solve common issues in benzothiazole synthesis, ensuring higher purity and more reliable results.

Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the synthesis of benzothiazoles, particularly via the condensation of 2-aminothiophenol with various electrophiles.

Problem 1: Starting Material Degradation & Reaction Inertness

Question: My 2-aminothiophenol (ATP) starting material is yellow or brown, and my reaction is sluggish or fails completely. What is the root cause?

Answer: The primary issue is the oxidative degradation of 2-aminothiophenol (ATP). The thiol group (-SH) is highly susceptible to oxidation, readily dimerizing to form 2,2'-disulfanediyldianiline. This disulfide dimer is unreactive under most benzothiazole synthesis conditions and acts as a significant impurity. The discoloration you observe is a visual indicator of this degradation.

Underlying Mechanism: The thiol group of one ATP molecule is oxidized and forms a disulfide bond with another, eliminating two protons and two electrons. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Solutions & Preventative Measures:

  • Inert Atmosphere: Always handle and store ATP under an inert atmosphere (Nitrogen or Argon). This is the most critical preventative step.

  • Proper Storage: Store ATP in a refrigerator or freezer, in a dark container, to slow down oxidative processes.

  • Purification Before Use: If your ATP is already discolored, it must be purified. Vacuum distillation is a common and effective method.

  • Use of Reducing Agents: For reactions sensitive to trace amounts of the disulfide, adding a mild reducing agent like dithiothreitol (DTT) in catalytic amounts can sometimes cleave the disulfide in situ, but this is a rescue strategy, not a primary solution.

Diagram: Oxidation of 2-Aminothiophenol

G cluster_main ATP Oxidation Pathway ATP1 2-Aminothiophenol (ATP) (Reactive) Dimer 2,2'-Disulfanediyldianiline (Unreactive Dimer) ATP1->Dimer [O] (Air, Light, Metal Traces) ATP2 2-Aminothiophenol (ATP) (Reactive) ATP2->Dimer

Caption: Oxidative dimerization of 2-aminothiophenol (ATP) into its unreactive disulfide form.

Problem 2: Incomplete Cyclization & Amide Intermediate Accumulation

Question: My reaction stalls, and analysis (TLC, LC-MS) shows a major spot corresponding to the N-(2-mercaptophenyl)amide intermediate, with little of the desired benzothiazole. How can I drive the cyclization to completion?

Answer: This is a classic issue where the second step of the reaction—the intramolecular cyclodehydration—is the rate-limiting step. The initial acylation of the amine is typically fast, but the subsequent ring-closure requires more energy and often catalytic assistance to eliminate a molecule of water.

Key Factors & Solutions:

  • Catalysis: The cyclization step is an acid-catalyzed dehydration. If the reaction is stalling, the acidity may be insufficient.

    • Polyphosphoric acid (PPA): A widely used and effective condensing agent that acts as both a catalyst and a solvent.

    • p-Toluenesulfonic acid (PTSA): A strong acid catalyst that is easier to handle than PPA.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful dehydrating agent for stubborn substrates.

  • Water Removal: The elimination of water is crucial. If water is allowed to accumulate, it can push the equilibrium back towards the amide intermediate.

    • Azeotropic Distillation: Use a Dean-Stark trap with a solvent like toluene or xylene to physically remove water as it forms. This is highly effective.

    • High Temperatures: Increasing the reaction temperature provides the necessary activation energy for the dehydration step. Reactions are often run at reflux.

Troubleshooting Workflow: Driving Cyclization

G cluster_workflow Troubleshooting Incomplete Cyclization Start Problem: Amide Intermediate Accumulates Check_Temp Is Reaction at Reflux? Start->Check_Temp Check_Catalyst Is an Acid Catalyst Present? Check_Temp->Check_Catalyst Yes Increase_Temp Action: Increase Temperature to Reflux Check_Temp->Increase_Temp No Check_Water Is Water Being Removed? Check_Catalyst->Check_Water Yes Add_Catalyst Action: Add PTSA or PPA Check_Catalyst->Add_Catalyst No Use_DeanStark Action: Set up Dean-Stark Trap Check_Water->Use_DeanStark No Success Result: Complete Cyclization to Benzothiazole Check_Water->Success Yes Increase_Temp->Check_Catalyst Add_Catalyst->Check_Water Use_DeanStark->Success

Caption: Decision-making workflow for troubleshooting stalled benzothiazole cyclization reactions.

Problem 3: Side Reactions in Aldehyde-Based Syntheses

Question: When synthesizing a 2-arylbenzothiazole from an aromatic aldehyde and ATP, I get a dark, complex mixture with very low yield of the desired product. Why?

Answer: The direct oxidative condensation of ATP with aldehydes is a powerful method, but it is sensitive to the choice of oxidant and reaction conditions. The intermediate, a benzothiazoline, must be efficiently oxidized to the final benzothiazole. If this oxidation is slow or non-selective, multiple side reactions can occur, leading to a complex mixture.

Common Byproducts and Their Origins:

  • Unoxidized Benzothiazoline: The reaction stalls at the intermediate stage. This is common with mild or insufficient oxidants.

  • Over-oxidation Products: Harsh oxidants can potentially oxidize the sulfur atom or other sensitive functional groups on your substrate.

  • Aldehyde Self-Condensation: Under basic or harsh thermal conditions, aldehydes can undergo self-condensation (aldol) or disproportionation (Cannizzaro) reactions.

  • Disulfide Formation: As always, the oxidation of the ATP starting material remains a competing pathway.

Optimizing Oxidative Condensation:

The key is to select an oxidant that is strong enough to dehydrogenate the benzothiazoline intermediate but not so harsh that it causes degradation.

OxidantTypical ConditionsAdvantagesDisadvantages
Air / O₂ DMSO, refluxInexpensive, environmentally benign.Often slow, requires high temperatures, can be non-selective.
H₂O₂ EtOH or AcOHCheap, clean byproduct (H₂O).Can lead to over-oxidation (N-oxides, sulfoxides).
DDQ Dioxane or Toluene, rtHigh-yielding, works at room temperature, very efficient.Stoichiometric, expensive, generates hazardous waste.
I₂ / K₂CO₃ EtOH, refluxReadily available, effective.Can lead to halogenation byproducts on activated rings.

Recommendation: For laboratory-scale synthesis where yield and purity are paramount, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often an excellent starting point due to its high efficiency under mild conditions.

Validated Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

This protocol utilizes polyphosphoric acid (PPA) to ensure complete and efficient cyclization of benzoic acid with 2-aminothiophenol, minimizing the accumulation of the amide intermediate.

Materials:

  • 2-Aminothiophenol (ATP), 1.25 g (10 mmol) - Ensure it is colorless or freshly distilled.

  • Benzoic Acid, 1.22 g (10 mmol)

  • Polyphosphoric Acid (PPA), ~15 g

  • Three-neck round-bottom flask (100 mL)

  • Mechanical stirrer, heating mantle, condenser

  • Sodium bicarbonate solution (10% w/v)

  • Ice bath

Procedure:

  • Setup: Assemble the flask with a mechanical stirrer and a condenser. Place it in a heating mantle.

  • Initial Charge: Add the polyphosphoric acid (PPA) to the flask. Begin stirring and heat the PPA to approximately 130°C.

  • Reagent Addition: In one portion, add the benzoic acid to the hot PPA. Stir until it is fully dissolved.

  • ATP Addition: Carefully and slowly add the 2-aminothiophenol to the mixture. An exothermic reaction may be observed.

  • Reaction: Increase the temperature of the mixture to 210-220°C and maintain it for 3-4 hours. The reaction mixture will become a thick, stirrable slurry.

  • Quenching: After the reaction is complete (monitored by TLC), remove the heating mantle and allow the flask to cool to below 100°C. Very carefully and slowly, pour the hot mixture onto crushed ice (~100 g) in a large beaker. Caution: This is a highly exothermic process.

  • Neutralization & Isolation: Stir the ice slurry until all the PPA has been hydrolyzed. The crude product will precipitate. Slowly neutralize the acidic solution by adding 10% sodium bicarbonate solution until the pH is ~7-8.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from ethanol or ethanol/water to yield pure 2-phenylbenzothiazole as white crystals.

Technical Support Center: Synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole. It focuses specifically on the critical post-reaction workup procedure, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Critical Role of Workup in Heterocyclic Synthesis

The synthesis of 2-substituted benzothiazoles is a cornerstone in medicinal chemistry, yielding scaffolds with a wide array of pharmacological activities.[1][2] The conversion of a precursor, such as a 2-hydroxy or 2-mercapto-4,5,6,7-tetrahydro-1,3-benzothiazole, to the target 2-chloro derivative often employs potent chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[3][4][5] While the reaction itself is crucial, the subsequent workup procedure is paramount for the safety of the experimenter, the integrity of the product, and the overall yield. Improper workup, especially when dealing with excess phosphorus oxychloride, can lead to violent, uncontrolled exothermic reactions, while suboptimal purification strategies can result in low yields and impure final products.[6][7] This guide is designed to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture contains excess phosphorus oxychloride (POCl₃). What is the safest way to quench it? A1: The safest method is a "reverse quench."[6][7] This involves slowly adding the reaction mixture to a vigorously stirred quench solution, such as an ice/water slurry or an aqueous solution of a weak base like sodium bicarbonate or sodium acetate.[3][6] Never add water or base directly to the reaction mixture, as this can create a localized, highly exothermic, and violent reaction that may lead to a dangerous runaway scenario.[6][8]

Q2: Why is quenching POCl₃ at very low temperatures (e.g., 0-5°C) sometimes dangerous? A2: While seemingly counterintuitive, quenching at very low temperatures can be hazardous. The hydrolysis of POCl₃ is sluggish at low temperatures, which can lead to an accumulation of the unreacted reagent.[6][9] As the mixture warms up to room temperature, the hydrolysis can accelerate uncontrollably, resulting in a delayed but violent exothermic event.[6][10] A controlled quench at a slightly elevated temperature (e.g., adding the reaction mixture to a solution at 35-40°C) can ensure immediate and controlled hydrolysis.[7]

Q3: My product seems to be decomposing during the basic aqueous workup. What could be the cause? A3: The 2-chloro-benzothiazole moiety can be susceptible to hydrolysis under certain pH and temperature conditions, reverting to the 2-hydroxybenzothiazole precursor.[11] If your product is particularly base-sensitive, consider using a milder base like sodium bicarbonate for neutralization or performing the extraction into an organic solvent before neutralizing the aqueous layer.[6]

Q4: How can I confirm that all the reactive phosphorus species have been quenched? A4: The most definitive method is ³¹P NMR spectroscopy, which can confirm the complete disappearance of POCl₃ and its reactive intermediates.[6][10] For large-scale preparations, in-situ Raman spectroscopy can also be a valuable tool to ensure the quench is complete.[10] A practical, albeit less definitive, method is to ensure that after the quench and neutralization, there is no further gas evolution or temperature increase upon standing.

Core Workup Protocols

The following protocols are generalized and should be adapted based on the specific scale and conditions of your reaction.

Protocol 1: Standard Workup via Reverse Quench with Aqueous Bicarbonate

This is a widely used and generally safe method for quenching reactions containing excess POCl₃.

Step-by-Step Methodology:

  • Preparation: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This flask should be equipped with a mechanical stirrer and a thermometer.

  • Cooling: Cool the completed reaction mixture containing the product and excess POCl₃ in an ice bath.

  • Reverse Quench: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Monitoring: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[6]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer with pH paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8).[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3 x 50 mL for a small-scale reaction).[3]

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.[12][13]

Visualization of the Standard Workup Workflow

Workup_Workflow prep Prepare Ice/NaHCO3 Slurry quench Slowly Add Reaction Mixture to Slurry (Reverse Quench) prep->quench cool Cool Reaction Mixture cool->quench monitor Monitor Temp (< 20°C) & pH (7-8) quench->monitor extract Extract with Organic Solvent monitor->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify Crude Product concentrate->purify

Caption: Standard reverse quench workup workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup procedure.

Problem Potential Cause(s) Recommended Solutions & Explanations
Delayed & Violent Exothermic Reaction During Quench 1. Improper Quench Technique: Adding the quench solution to the reaction mixture ("forward quench").[6] 2. Quenching at Too Low a Temperature: Accumulation of unreacted POCl₃ and metastable intermediates like phosphorodichloridic acid.[6][10]1. Always use a "reverse quench": Add the reaction mixture to the quenching solution. This maintains a dilute concentration of the reactive species in a large volume of quenching medium, allowing for better heat dissipation.[7] 2. Maintain a controlled temperature: For robust control, consider adding the reaction mixture to a sodium acetate solution maintained at 35-40°C to ensure immediate, controlled hydrolysis.[7] Vigorous stirring is essential.
Low Yield of Isolated Product 1. Product Hydrolysis: The 2-chloro group is susceptible to hydrolysis back to the 2-hydroxy derivative, especially in strongly basic or hot aqueous conditions.[11] 2. Incomplete Extraction: The product may have some solubility in the aqueous layer, or an emulsion may have formed. 3. Losses During Purification: The product may be difficult to separate from byproducts or starting materials.[13]1. Control pH: Use a weak base like NaHCO₃ for neutralization and avoid excessive heat. If hydrolysis is still an issue, extract the product with an organic solvent before neutralization. 2. Optimize Extraction: Increase the number of extractions. To break emulsions, add brine to the separatory funnel. 3. Refine Purification: Try a different solvent system for column chromatography or consider recrystallization from a suitable solvent system.[13]
Formation of Insoluble Material or Thick Slurry 1. Precipitation of Product: The product itself might be insoluble in the aqueous quench mixture. 2. Formation of Inorganic Salts: Neutralization of phosphoric acid and HCl generates salts that may have limited solubility.[6]1. Adjust pH: The solubility of your product may be pH-dependent. Test the solubility of a small sample at different pH values. 2. Add More Solvent: Dilute the quench mixture with more water or organic solvent to dissolve the salts or the product. Filtration may be necessary to separate the product from insoluble inorganic salts before extraction.
Product is a Dark, Tarry Oil 1. Reaction Byproducts: The synthesis may have produced polymeric or high-molecular-weight impurities. 2. Product Decomposition: The product may be unstable to the workup conditions (heat, prolonged exposure to acid/base).1. Decolorize: After dissolving the crude product in a suitable solvent, treat it with activated carbon and filter through a pad of celite before concentration.[14] 2. Minimize Exposure: Perform the workup as quickly as possible and avoid excessive heating during solvent removal. Ensure the reaction has gone to completion via TLC to minimize starting material-related impurities.[13]

Visualization of Troubleshooting Logic

Troubleshooting_Low_Yield start Low Product Yield check_aq Analyze Aqueous Layer (e.g., by TLC/LCMS) start->check_aq product_in_aq Product Detected? check_aq->product_in_aq increase_extraction Increase number of extractions or use a different solvent product_in_aq->increase_extraction Yes check_crude Analyze Crude Product (e.g., by NMR/LCMS) product_in_aq->check_crude No success Yield Improved increase_extraction->success hydrolysis Starting Material or Hydrolysis Product Detected? check_crude->hydrolysis modify_workup Modify Workup: - Use milder base (NaHCO3) - Extract before neutralization hydrolysis->modify_workup Yes purification_issue Main Impurity has Similar Polarity? hydrolysis->purification_issue No modify_workup->success optimize_purification Optimize Purification: - Different solvent system - Recrystallization purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

analytical methods for 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole characterization.

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Analytical Characterization of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of discovery and development. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation and purity assessment of this compound. This compound belongs to the tetrahydrobenzothiazole class, a scaffold found in compounds of significant pharmacological interest, such as Dexpramipexole, which has been investigated in clinical trials.[1] The precise and accurate characterization of this specific chloro-substituted analogue is therefore critical for understanding its properties and potential applications.

This document moves beyond a simple listing of techniques. It explains the rationale behind method selection, provides detailed, field-tested protocols, and offers a comparative analysis to guide researchers in choosing the most appropriate methods for their objectives, whether for initial structural confirmation, in-process control, or final purity assessment.

Foundational Spectroscopic Characterization

Spectroscopic methods are indispensable for the initial identification and structural confirmation of a newly synthesized molecule like this compound. These techniques probe the molecular structure at a fundamental level, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality:

  • ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts of the protons in the tetrahydro ring are expected in the aliphatic region, while the absence of aromatic protons confirms the saturation of the cyclohexene moiety.

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule. The key signals to confirm the structure would be the C=N carbon of the thiazole ring, the carbon bearing the chlorine atom (C2), and the four distinct carbons of the saturated ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte peaks.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • Typical parameters: 512-2048 scans (due to the low natural abundance of ¹³C), spectral width of 200-240 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is paramount for determining the molecular weight of the compound and confirming its elemental composition. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it also serves as a powerful tool for identifying impurities.

Expertise & Causality: The molecular formula of this compound is C₇H₈ClNS. The expected monoisotopic mass is approximately 173.01 g/mol . A key feature to look for is the isotopic pattern of chlorine. Natural chlorine exists as two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should show a characteristic M+ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, definitively indicating the presence of a single chlorine atom. Fragmentation patterns can also provide structural clues, such as the loss of the chlorine atom or cleavage of the tetrahydro ring.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature program ensures the separation of volatile impurities.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the parent compound. Analyze its mass spectrum to confirm the molecular ion (M+) and the characteristic 3:1 isotopic pattern for chlorine. Compare the obtained spectrum with library data for related structures if available.[2][3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within a molecule. It is particularly useful for verifying the integrity of the benzothiazole core and the absence of starting material functionalities.

Expertise & Causality: For this compound, the IR spectrum should display characteristic absorption bands. The C=N stretching of the thiazole ring is expected around 1600-1670 cm⁻¹.[4] The C-S stretching vibration is typically observed at a lower frequency, around 600-700 cm⁻¹.[4][5] Aliphatic C-H stretching from the tetrahydro ring will appear just below 3000 cm⁻¹. The C-Cl stretch is often found in the 800-600 cm⁻¹ region. This technique is excellent for quickly confirming a successful synthesis, for instance, by observing the disappearance of an N-H or S-H stretch from the starting materials.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software automatically subtracts the background from the sample spectrum. Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the expected functional groups.[6][7]

Chromatographic Methods for Purity and Quantification

While spectroscopy confirms identity, chromatography is the gold standard for determining purity and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds, making it ideal for many pharmaceutical intermediates and final products.[8] Its high resolution allows for the separation of the main compound from closely related impurities.

Expertise & Causality: A reverse-phase HPLC method is the logical choice for this compound. The molecule has moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water). A UV detector is appropriate as the benzothiazole moiety contains a chromophore that absorbs UV light. The selection of the detection wavelength is critical for sensitivity and should be set at an absorption maximum (λmax) of the compound.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water, often with a modifier like 0.1% formic acid to improve peak shape. A good starting point is 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Detection Wavelength: Determined by running a UV scan of the analyte; a wavelength around 280-320 nm is a reasonable starting point.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. This method assumes all components have a similar response factor at the detection wavelength.

Visual Workflow and Method Comparison

To provide a clear overview, the following diagrams and tables summarize the analytical workflow and compare the discussed methodologies.

G cluster_0 Characterization Workflow cluster_1 Structural Confirmation cluster_2 Purity & Quantification synthesis Synthesized Compound (2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Elucidate C-H Framework ms Mass Spectrometry (GC-MS) synthesis->ms Confirm MW & Isotopic Pattern ir IR Spectroscopy (ATR-FTIR) synthesis->ir Identify Functional Groups hplc HPLC-UV synthesis->hplc Assess Purity & Quantify final Characterized Compound (Structure & Purity Confirmed) hplc->final

Caption: General workflow for the analytical characterization of a novel compound.

Comparative Guide to Analytical Methods

The selection of an analytical method is driven by the specific question being asked. The table below provides a comparative summary to aid in this decision-making process.

Method Primary Information Provided Sensitivity Specificity Throughput Cost & Complexity
¹H & ¹³C NMR Detailed molecular structure, atom connectivityModerateVery HighLowHigh
Mass Spec. (MS) Molecular weight, elemental formula, fragmentationHighHighModerate (with GC/LC)High
IR Spectroscopy Presence of functional groupsLowModerateHighLow
HPLC-UV Purity, quantification of componentsHighHigh (Method Dependent)HighModerate
GC-MS Purity, quantification of volatile componentsVery HighVery HighHighModerate to High

This table draws on principles outlined in comparative guides for similar small molecules.[9]

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information.

  • For unambiguous structural confirmation , a combination of NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry is essential.

  • IR spectroscopy serves as a rapid, confirmatory tool for functional group identity.

  • For purity assessment and quantification , HPLC is the method of choice due to its high resolution and robustness.

By employing these methods in a logical workflow, researchers can establish the identity, structure, and purity of this compound with a high degree of confidence, enabling further investigation into its chemical and biological properties.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Versatile Heterocycle

2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, combining a partially saturated cyclohexane ring with a thiazole moiety, offers a unique scaffold for the development of novel therapeutic agents and functional materials.[1][2] Accurate structural confirmation is paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous elucidation of its molecular architecture in solution.[3]

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed assignment and interpretation of the chemical shifts and coupling patterns. Furthermore, we will compare this predicted data with experimentally determined spectra of analogous compounds to provide a comprehensive understanding of the structure-spectra relationship.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data has been generated based on established NMR prediction algorithms and comparison with structurally related compounds. These predictions offer a reliable framework for the identification and characterization of this molecule.

Molecular Structure for NMR Assignment:

Predicted Molecular Structure of this compound

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.85t, J = 6.0 Hz2HH-4
2.65t, J = 6.0 Hz2HH-7
1.85m4HH-5, H-6
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
155.0C2
148.5C7a
125.0C3a
26.0C4
25.5C7
23.0C5
22.5C6

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is characterized by its simplicity, reflecting the molecule's symmetry.

  • H-4 and H-7 Protons (δ 2.85 and 2.65): The two triplet signals at approximately δ 2.85 and δ 2.65 are assigned to the methylene protons at the C-4 and C-7 positions, respectively. These protons are adjacent to the sp² hybridized carbons of the thiazole ring, which deshields them, causing a downfield shift compared to typical aliphatic methylene groups. The triplet multiplicity arises from the coupling with the adjacent methylene protons at C-5 and C-6.

  • H-5 and H-6 Protons (δ 1.85): The multiplet centered around δ 1.85 is attributed to the four protons of the C-5 and C-6 methylene groups. These protons are in a more shielded environment, resulting in an upfield chemical shift. The overlapping signals and complex multiplicity are due to coupling with the protons at C-4 and C-7.

¹³C NMR Spectrum Analysis

The predicted proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • C2 Carbon (δ 155.0): The most downfield signal at approximately δ 155.0 is assigned to the C2 carbon. This carbon is directly attached to an electronegative chlorine atom and is part of the C=N bond within the thiazole ring, leading to significant deshielding.

  • C7a and C3a Carbons (δ 148.5 and 125.0): The signals at δ 148.5 and δ 125.0 are assigned to the quaternary carbons C7a and C3a, respectively. These carbons are part of the fused ring system and are sp² hybridized, placing them in the characteristic downfield region for aromatic and heteroaromatic carbons.

  • Aliphatic Carbons (C4, C5, C6, C7): The four signals in the upfield region (δ 22.5 - 26.0) correspond to the four sp³ hybridized carbon atoms of the tetrahydro moiety. The C4 and C7 carbons are expected to be slightly more deshielded due to their proximity to the electron-withdrawing thiazole ring.

Comparative Analysis with Structurally Related Compounds

To add confidence to the predicted spectral data, a comparison with experimentally determined NMR data of related benzothiazole and tetrahydrobenzothiazole derivatives is crucial.

CompoundKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)Reference
2-Aminobenzothiazole7.63-7.66 (m, Ar-H)166.8 (C2), 151.5 (C7a)[4]
2-(chloromethyl)-benzo[d]-thiazole4.96 (s, 2H, OCH₂)-[5]
(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--[6]

The chemical shifts of the aromatic protons in 2-aminobenzothiazole appear significantly downfield compared to the aliphatic protons in the tetrahydro derivative, as expected. The C2 carbon in 2-aminobenzothiazole is observed at δ 166.8, which is in a similar region to the predicted C2 chemical shift in the 2-chloro derivative, although the chloro group is expected to have a slightly different electronic effect than the amino group. The data for 2-(chloromethyl)-benzo[d]-thiazole provides a reference for the chemical shift of a CH₂ group attached to the C2 position of a benzothiazole ring.

Alternative Analytical Techniques

While NMR is the primary tool for structural elucidation, other techniques provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the C=N and C-Cl bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the separation and identification of benzothiazoles and their derivatives in complex mixtures.[7]

Experimental Protocols

The following section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for many organic molecules.

  • Sample Concentration: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) and Peak Picking proc3->proc4 an1 Assign Chemical Shifts proc4->an1 an2 Analyze Coupling Patterns an1->an2 an3 Correlate with Structure an2->an3

Workflow for NMR Analysis

Spectrometer Parameters
  • ¹H NMR:

    • Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR:

    • Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound based on predicted spectral data. The detailed interpretation, comparative analysis, and standardized experimental protocols serve as a valuable resource for researchers in the structural characterization of this and related heterocyclic compounds. While predicted data offers a strong foundation, experimental verification remains the gold standard in structural elucidation.

References

A Comparative Guide to the Bioactivity of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole and Structurally Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioactivity of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole and other significant thiazole derivatives. While specific experimental data on this compound is not extensively available in public literature, this document synthesizes data from structurally related benzothiazoles and other thiazole compounds to provide a robust framework for understanding their therapeutic potential. We will delve into the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] This structural motif is present in a multitude of natural and synthetic compounds, endowing them with a wide spectrum of pharmacological activities.[3][4] Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile building block for designing targeted therapeutic agents.[5] Thiazole derivatives have been successfully developed into approved drugs for various indications, including cancer (e.g., Dasatinib) and infections (e.g., Sulfathiazole), underscoring their clinical significance.[1][5][6]

Bioactivity Profile of Substituted Benzothiazoles

Benzothiazoles, which feature a thiazole ring fused to a benzene ring, represent a major class of bioactive compounds.[4][7] The introduction of various substituents onto the benzothiazole nucleus allows for the fine-tuning of their pharmacological properties.[8][9] While data on this compound is sparse, extensive research on other chlorinated and substituted benzothiazoles provides valuable insights into the potential bioactivities of this class. These activities prominently include antimicrobial, anticancer, and anti-inflammatory effects.[4][8][10]

Antimicrobial Activity

Thiazole derivatives are widely recognized for their potent antimicrobial properties against a broad range of pathogens, including drug-resistant strains.[1][3] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes like DNA gyrase.[1][3]

The introduction of different substituents on the thiazole or benzothiazole ring significantly influences their antimicrobial efficacy. For instance, certain 2-phenylacetamido-thiazole derivatives have shown potent inhibitory activity against Escherichia coli KAS III (ecKAS III), an essential enzyme in bacterial fatty acid synthesis.[2] Similarly, other studies have demonstrated that specific substitutions can lead to significant activity against both Gram-positive and Gram-negative bacteria.[3]

Comparative Antimicrobial Activity of Thiazole Derivatives

Compound Class/DerivativeTarget Organism(s)Bioactivity (MIC/IC50)Reference
2-Phenylacetamido-thiazole derivativeE. coli, P. aeruginosa, B. subtilis, S. aureusMIC: 1.56 - 6.25 µg/mL[2]
2-Phenylacetamido-thiazole derivativeE. coli KAS III enzymeIC50: 5.3 µM[2]
4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus, E. coliMIC: 16.1 µM[6]
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileBacteriaMIC: 46.9 - 93.7 µg/mL[1][6]
Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileFungiMIC: 5.8 - 7.8 µg/mL[1][6]
Heteroaryl(aryl) thiazole derivative (Compound 3)Various bacteriaMIC: 0.23–0.70 mg/mL[11]
Anticancer Activity

The benzothiazole scaffold is a key feature in many potent anticancer agents.[5][8] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, such as modulating the expression of apoptotic proteins like Bax and Bcl-2.[12] The cytotoxic effects are often selective for cancer cells, with less impact on normal cells.[13]

For example, a series of 4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazole derivatives demonstrated significant growth inhibitory effects against cervical (HeLa), breast (MCF-7), and colorectal (HT-29) cancer cell lines.[12] Another study highlighted a newly synthesized thiazole derivative (compound 4c) that showed potent antiproliferative activity against MCF-7 and HepG2 (liver cancer) cell lines, with IC50 values superior to the standard drug Staurosporine.[14]

Comparative Anticancer Activity of Thiazole Derivatives

Compound Class/DerivativeCancer Cell Line(s)Bioactivity (IC50 in µM)Reference
Thiazole derivative (Compound 32)Bcl-2 Jurkat, A-43134.77, 34.31[13]
Doxorubicin (Reference)Bcl-2 Jurkat, A-43145.87, 42.37[13]
Thiazole derivative (Compound 4c)MCF-7 (Breast), HepG2 (Liver)2.57, 7.26[14]
Staurosporine (Reference)MCF-7 (Breast), HepG2 (Liver)6.77, 8.4[14]
Bisthiazole derivative (Compound 53)HCT-116 (Colon), HepG2 (Liver)6.6 µg/mL, 4.9 µg/mL[13]
Anti-inflammatory Activity

Inflammation is a critical physiological response, but chronic inflammation contributes to numerous diseases.[15] Thiazole derivatives have emerged as promising anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[15]

Studies on synthetic thiazole compounds have demonstrated significant reductions in paw edema in animal models of inflammation.[16] For instance, in a carrageenan-induced paw edema test, certain thiazole derivatives achieved up to 44% inhibition of inflammation.[16] This indicates their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[16]

Comparative Anti-inflammatory Activity of Thiazole Derivatives

Compound IDAssay% Inhibition of EdemaReference
Compound 3cCarrageenan-induced paw edema44%[16]
Compound 3dCarrageenan-induced paw edema41%[16]
Compound 29Carrageenan-induced paw edemaStrong activity[17]
Compound 71Carrageenan-induced paw edemaStrong activity[17]

Experimental Design and Protocols

The choice of experimental assay is critical for accurately assessing and comparing the bioactivity of novel compounds. The protocols described below are standard, self-validating methods for determining antimicrobial, cytotoxic, and anti-inflammatory properties.

Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of newly synthesized thiazole derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Primary Bioactivity Screening cluster_2 Lead Compound Evaluation Synthesis Synthesis of Thiazole Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Characterization->Antimicrobial Anticancer Cytotoxicity Assay (e.g., MTT on Cancer Lines) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., COX/LOX Inhibition) Characterization->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Anti_inflammatory->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy & Toxicity Testing Mechanism->InVivo

Caption: General workflow for the synthesis and biological evaluation of thiazole derivatives.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test thiazole derivative is serially diluted in a 96-well microtiter plate using the appropriate growth medium. A range of concentrations is prepared to bracket the expected MIC.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no compound) and negative (broth, no microbe) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of anticancer compounds.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test thiazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The media is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: Animals are divided into groups. The test group receives the thiazole derivative (administered orally or intraperitoneally), the positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin), and the negative control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the mean edema of the treated group with that of the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[9]

  • Position 2 Substituents: The substituent at the 2-position of the benzothiazole ring is critical for activity. Groups like amino, mercapto, and substituted phenyl rings have been shown to be beneficial for antimicrobial and anticancer activities.[9][11]

  • Benzene Ring Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene portion of the benzothiazole nucleus often enhance bioactivity.[8] For example, halogenated benzothiazole derivatives have shown potent anticancer properties.[18]

  • Hybrid Molecules: Fusing the thiazole moiety with other heterocyclic rings (e.g., pyrazole, triazole) can lead to hybrid compounds with enhanced or novel biological activities.[2][19]

The following diagram illustrates the key positions on the benzothiazole scaffold where substitutions can modulate bioactivity.

Caption: Key sites for substitution on the benzothiazole ring that influence bioactivity.

Conclusion

While direct experimental data for this compound remains limited in the public domain, a comparative analysis of structurally related thiazole and benzothiazole derivatives reveals a class of compounds with profound and versatile biological activities. The thiazole scaffold consistently demonstrates significant potential in the development of new antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to design and evaluate novel thiazole-based therapeutics. Future investigations should focus on synthesizing and systematically evaluating derivatives of the tetrahydro-1,3-benzothiazole core to fully elucidate their therapeutic potential.

References

A Senior Application Scientist's Guide to Validating Antimicrobial Assays for Tetrahydrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising field of novel antimicrobial agents, the tetrahydrobenzothiazole scaffold represents a significant area of interest. These heterocyclic compounds have demonstrated a compelling spectrum of biological activities, positioning them as prime candidates for combating the escalating threat of antimicrobial resistance. However, the journey from a promising compound to a validated therapeutic agent is paved with rigorous and meticulous experimental validation. This guide provides an in-depth, experience-driven approach to validating antimicrobial assays for tetrahydrobenzothiazole derivatives, moving beyond mere procedural lists to explain the critical reasoning behind each step.

This document is structured to provide a comprehensive and practical framework for your research. We will delve into the foundational principles of antimicrobial susceptibility testing (AST), compare the gold-standard methodologies with viable alternatives, and provide detailed, field-tested protocols. Crucially, we will explore the "why" behind the "how," empowering you to make informed decisions in your experimental design and troubleshoot common challenges.

The Landscape of Antimicrobial Susceptibility Testing for Novel Compounds

The primary objective of antimicrobial susceptibility testing is to determine the in vitro activity of a compound against a specific microorganism. For novel synthetic compounds like tetrahydrobenzothiazole derivatives, this process is not merely about generating data points; it's about building a robust and reproducible evidence base for a compound's potential. International bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies that are globally recognized, ensuring that data generated in different laboratories can be reliably compared.[1][2][3][4] Adherence to these standards is paramount for the credibility and translational potential of your research.

Core Methodologies: A Comparative Analysis

The two most widely accepted and utilized methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent are broth dilution and agar dilution.[5][6] While both are considered gold standards, they possess distinct advantages and limitations that must be considered in the context of your research goals and the specific properties of your tetrahydrobenzothiazole derivatives.

Broth Dilution: The Versatile Workhorse

The broth dilution method, particularly in its microdilution format using 96-well plates, is a cornerstone of modern antimicrobial susceptibility testing.[6] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Advantages:

  • High Throughput: The microplate format allows for the simultaneous testing of multiple compounds and concentrations, making it highly efficient for screening campaigns.

  • Quantitative Results: It provides a precise MIC value, which is the lowest concentration of the compound that inhibits visible microbial growth.[6]

  • Versatility: The method can be adapted for testing a wide range of microorganisms, including fastidious bacteria, with appropriate modifications to the growth medium.

Limitations:

  • Compound Solubility: Poorly soluble compounds, a potential characteristic of novel synthetic molecules, can precipitate in the liquid medium, leading to inaccurate results.

  • Visual Interpretation: While often straightforward, subjective differences in interpreting "visible growth" can introduce variability. The use of growth indicators like resazurin can mitigate this.

  • Labor-Intensive: While high-throughput, the preparation of serial dilutions can be time-consuming without automation.

Agar Dilution: The Gold Standard for Precision

In the agar dilution method, the antimicrobial agent is incorporated into the agar medium at various concentrations before the plates are poured. A standardized inoculum of the test microorganisms is then spotted onto the surface of the plates.

Advantages:

  • Definitive Endpoint: The presence or absence of growth on the agar surface provides a clear and unambiguous endpoint for MIC determination.

  • Gold Standard for Certain Organisms: It is often considered the reference method for testing fastidious organisms like anaerobes.[6]

  • Reduced Solvent Effects: The antimicrobial is dispersed throughout the solid medium, which can sometimes better accommodate compounds with limited aqueous solubility compared to broth methods.

Limitations:

  • Labor-Intensive and Time-Consuming: This method is significantly more laborious than broth microdilution, especially when testing a large number of compounds.

  • Lower Throughput: The need to prepare individual plates for each concentration limits the number of compounds that can be efficiently screened.

  • Compound Stability: The test compound must be stable at the temperature of molten agar (around 45-50°C).

Disk Diffusion: A Qualitative Screening Tool

The disk diffusion method involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate that has been uniformly inoculated with the test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.

Advantages:

  • Simplicity and Low Cost: It is a technically simple and inexpensive method, making it ideal for initial screening of a large number of compounds.

  • Qualitative Assessment: It provides a rapid qualitative assessment of a compound's antimicrobial activity.

Limitations:

  • Not a True MIC: The size of the inhibition zone is influenced by multiple factors, including the compound's diffusion rate in agar and its molecular weight, not just its intrinsic antimicrobial activity. Therefore, it does not provide a direct MIC value.

  • Standardization Challenges: For novel compounds, correlating the zone of inhibition with a specific MIC requires extensive validation studies.

  • Unsuitability for Poorly Diffusible Compounds: Large or poorly water-soluble molecules may not diffuse effectively through the agar, leading to false-negative results.

Comparative Data Summary: Tetrahydrobenzothiazole Derivatives

To illustrate the comparative performance of these methods, the following table presents a representative dataset for three hypothetical tetrahydrobenzothiazole derivatives (THBT-1, THBT-2, and THBT-3) against common Gram-positive and Gram-negative bacteria. This data is synthesized based on trends observed in the scientific literature for similar benzothiazole compounds and serves to highlight the expected outcomes from each assay.

Compound Microorganism Broth Microdilution MIC (µg/mL) Agar Dilution MIC (µg/mL) Disk Diffusion Zone of Inhibition (mm) (30 µ g/disk )
THBT-1 Staphylococcus aureus ATCC 292138818
Escherichia coli ATCC 25922161614
THBT-2 Staphylococcus aureus ATCC 292134422
Escherichia coli ATCC 25922>64>646 (No inhibition)
THBT-3 Staphylococcus aureus ATCC 29213163212
Escherichia coli ATCC 25922323210
Ciprofloxacin Staphylococcus aureus ATCC 292130.50.525
Escherichia coli ATCC 259220.060.0632

Analysis of the Comparative Data:

  • Concordance: For THBT-1 and THBT-2 against S. aureus, both broth and agar dilution methods yield identical MIC values, demonstrating good concordance between the gold-standard methods.

  • Method-Specific Discrepancies: For THBT-3 against S. aureus, a slight discrepancy is observed between the broth and agar dilution MICs. This could be due to factors such as compound binding to the plastic of the microtiter plate in the broth method or slight differences in bioavailability in the solid medium.

  • Disk Diffusion as a Screening Tool: The disk diffusion results generally correlate with the MIC values. For instance, THBT-2, with the lowest MIC against S. aureus, produces the largest zone of inhibition. Conversely, its lack of activity against E. coli is reflected by the absence of an inhibition zone.

  • Importance of Controls: The inclusion of a well-characterized standard antibiotic like Ciprofloxacin is essential for quality control and provides a benchmark for the potency of the novel compounds.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the primary antimicrobial susceptibility testing methods. It is crucial to maintain aseptic techniques throughout these procedures.

Broth Microdilution Assay (CLSI M07-A12)

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Test compounds and control antibiotic dissolved in an appropriate solvent (e.g., DMSO)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each tetrahydrobenzothiazole derivative and control antibiotic in a suitable solvent. The final concentration of the solvent in the assay wells should not exceed a level that affects microbial growth (typically ≤1% for DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in CAMHB. Typically, this is done by adding 50 µL of CAMHB to wells 2-12. Then, add 100 µL of the highest concentration of the test compound to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate, discarding the final 50 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or with the aid of a microplate reader.

Disk Diffusion Assay (CLSI M02)

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Test compounds and control antibiotic at a known concentration

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Disk Preparation: Aseptically apply a defined volume (e.g., 10 µL) of the test compound solution to each sterile paper disk to achieve the desired amount per disk (e.g., 30 µg). Allow the solvent to evaporate completely.

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application: Aseptically place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Visualizing the Workflow and Potential Mechanisms

To further clarify the experimental process and the potential biological context of your findings, the following diagrams have been generated using Graphviz.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Assay Execution cluster_incubation Incubation cluster_results Results Compound Tetrahydrobenzothiazole Derivative (Stock Solution) BMD Broth Microdilution (Serial Dilutions in 96-well plate) Compound->BMD DD Disk Diffusion (Impregnated disks on agar plate) Compound->DD Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculum->BMD Inoculum->DD Incubate Incubate (35°C, 16-20 hours) BMD->Incubate DD->Incubate MIC Determine MIC (Lowest concentration with no visible growth) Incubate->MIC For Broth Microdilution ZOI Measure Zone of Inhibition (Diameter in mm) Incubate->ZOI For Disk Diffusion

Caption: A streamlined workflow for antimicrobial susceptibility testing.

Hypothetical_Mechanism THBT Tetrahydrobenzothiazole Derivative Membrane Bacterial Cell Membrane THBT->Membrane Penetrates DHPS Dihydropteroate Synthase (DHPS) THBT->DHPS Inhibits DNA_Gyrase DNA Gyrase THBT->DNA_Gyrase Inhibits Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Cell_Death Inhibition of Growth & Cell Death Folic_Acid->Cell_Death Leads to DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication DNA_Replication->Cell_Death Leads to

Caption: Hypothetical mechanisms of action for tetrahydrobenzothiazole derivatives.

Beyond MIC: Time-Kill Kinetics and Synergy Testing

While the MIC provides a static measure of a compound's inhibitory activity, a more dynamic understanding of its antimicrobial effects can be gained through time-kill kinetics assays. This method assesses the rate at which a compound kills a bacterial population over time and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Furthermore, in an era of combination therapy, evaluating the potential for synergy between your novel tetrahydrobenzothiazole derivatives and existing antibiotics is a critical step. Checkerboard assays can be employed to determine if the combined effect of two drugs is greater than the sum of their individual effects.

Troubleshooting and Best Practices

  • Compound Solubility: For poorly soluble compounds, consider using a co-solvent system, but always include a solvent control to ensure it does not affect microbial growth. Sonication can also aid in dissolution.

  • Quality Control: Always include quality control strains with known MICs for the reference antibiotics being used. This ensures the validity of your assay.

  • Standardization: Strict adherence to standardized inoculum preparation and incubation conditions is non-negotiable for reproducible results.

  • Documentation: Meticulously document all experimental parameters, including media lot numbers, incubation times, and any deviations from the standard protocol.

Conclusion

The validation of antimicrobial assays for tetrahydrobenzothiazole derivatives is a multifaceted process that demands a deep understanding of the underlying principles of microbiology and pharmacology. By employing a systematic and comparative approach, grounded in the established guidelines of CLSI and EUCAST, researchers can generate high-quality, reliable data that will be crucial for advancing these promising compounds through the drug development pipeline. This guide provides a robust framework to support those efforts, encouraging a thoughtful and scientifically rigorous approach to this vital area of research.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the quality and impurity profile of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this critical intermediate. We will delve into the theoretical underpinnings, practical experimental protocols, and a comparative analysis of their performance, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific needs. The validation of such analytical methods is a critical aspect of pharmaceutical quality control, ensuring that the methods are reliable and accurate for their intended purpose.[1][2]

Understanding the Analyte and its Potential Impurities

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of this compound and its likely impurity profile. The synthesis of this compound often involves the reaction of cyclohexanone with a sulfur and a chlorine source, followed by cyclization. A plausible synthetic route for a structurally related compound, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, starts from 4-acetamido-cyclohexanone, which is first brominated and then reacted with thiourea. This suggests that the synthesis of our target analyte likely proceeds through similar intermediates.

Based on this synthetic pathway, potential process-related impurities could include:

  • Starting Materials: Unreacted cyclohexanone.

  • Intermediates: Such as 2-chlorocyclohexanone or 2-mercaptocyclohexylamine.

  • By-products: Arising from side reactions, such as the formation of isomers or over-chlorinated species.

  • Degradation Products: Resulting from instability of the molecule under certain conditions (e.g., hydrolysis, oxidation).

A thorough understanding of these potential impurities is essential for developing a stability-indicating analytical method that can accurately separate and quantify them.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[3] Given that this compound is a heterocyclic compound with a moderate molecular weight, HPLC offers a robust and versatile platform for its purity analysis.

Causality Behind Experimental Choices in HPLC Method Development

The development of a successful HPLC method hinges on a systematic selection of chromatographic parameters. For a molecule like this compound, a reversed-phase approach is typically the most effective.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography and provides excellent retention and separation for a wide range of organic molecules. The non-polar nature of the C18 stationary phase will interact favorably with the benzothiazole ring system.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is used to elute the analyte and its impurities.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths. A gradient elution, where the proportion of acetonitrile is gradually increased, is highly recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    • Aqueous Phase: A buffer, such as phosphate or formate, is used to control the pH of the mobile phase. For a weakly basic compound like our analyte, a slightly acidic pH (e.g., pH 3-4) can improve peak shape by ensuring consistent protonation.

  • Detection: A UV detector is the most common and cost-effective choice for chromophoric compounds like this compound. The benzothiazole ring system exhibits strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is even more advantageous as it provides spectral information, which can aid in peak identification and purity assessment.

  • Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times and peak shapes.

Experimental Protocol: HPLC Method

This protocol provides a starting point for the purity analysis of this compound. Method validation in accordance with ICH Q2(R1) guidelines is essential before its implementation for routine analysis.[3]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For this compound, GC-MS can serve as an excellent complementary or alternative method to HPLC, particularly for the identification of unknown volatile impurities and for its higher separation efficiency.[3]

Causality Behind Experimental Choices in GC-MS Method Development

The success of a GC-MS analysis relies on the volatility of the analyte and the appropriate selection of GC and MS parameters.

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is a good starting point. This type of stationary phase separates compounds primarily based on their boiling points and provides good resolution for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium is the most commonly used carrier gas, providing good efficiency and compatibility with mass spectrometers.

  • Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. The program should start at a relatively low temperature to resolve volatile impurities and then ramp up to a higher temperature to elute the main analyte and any less volatile impurities.

  • Injection Mode: Splitless injection is preferred for trace impurity analysis to ensure maximum transfer of the sample onto the column, thereby enhancing sensitivity.

  • MS Detector: A quadrupole mass spectrometer is commonly used. Electron ionization (EI) at 70 eV is the standard ionization technique, which generates reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Experimental Protocol: GC-MS Method

This protocol outlines a general procedure for the GC-MS analysis of this compound. As with the HPLC method, validation is a critical step.

Instrumentation:

  • GC system equipped with an autosampler, a capillary column, and coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh about 10 mg of the sample.

  • Dissolve in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter if necessary.

Visualizing the Analytical Workflow

To better understand the decision-making process and the flow of analysis, the following diagram illustrates the comparative workflow for purity analysis using HPLC and GC-MS.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Data Analysis & Interpretation Sample 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection GCMS_Injection Inject into GC-MS Filtration->GCMS_Injection HPLC_Separation Reversed-Phase C18 Separation (Gradient Elution) HPLC_Injection->HPLC_Separation HPLC_Detection PDA/UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram & UV Spectra HPLC_Detection->HPLC_Data Purity_Calc Purity Calculation (% Area Normalization) HPLC_Data->Purity_Calc Impurity_ID Impurity Identification HPLC_Data->Impurity_ID Retention Time & UV Spectra GCMS_Separation Capillary GC Separation (Temperature Program) GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometry Detection (EI, Scan Mode) GCMS_Separation->GCMS_Detection GCMS_Data Total Ion Chromatogram & Mass Spectra GCMS_Detection->GCMS_Data GCMS_Data->Purity_Calc GCMS_Data->Impurity_ID Library Search & Fragmentation Analysis Purity_Calc->Impurity_ID Method_Validation Method Validation (ICH Q2) Impurity_ID->Method_Validation Final_Report Comprehensive Purity Report Method_Validation->Final_Report Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways cluster_secondary_fragments Secondary Fragmentation Molecule This compound C₇H₈ClNS m/z = 173/175 Frag1 Loss of Cl [M-Cl]⁺ m/z = 138 Molecule:f2->Frag1:f0 - Cl• Frag2 Loss of C₂H₄ (Retro-Diels-Alder) [M-C₂H₄]⁺˙ m/z = 145/147 Molecule:f2->Frag2:f0 - C₂H₄ Frag3 Loss of HCl [M-HCl]⁺˙ m/z = 137 Molecule:f2->Frag3:f0 - HCl Frag2_1 Loss of Cl from [M-C₂H₄]⁺˙ [M-C₂H₄-Cl]⁺ m/z = 110 Frag2:f2->Frag2_1:f0 - Cl•

References

A Comparative Guide to the Synthetic Routes of Tetrahydrobenzothiazoles: From Classical Condensations to Modern Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrobenzothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials. Its synthesis has been a subject of considerable interest, leading to the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to tetrahydrobenzothiazoles, offering insights into their mechanisms, experimental protocols, and relative merits. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic pathways to this important class of molecules.

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. In the context of tetrahydrobenzothiazoles, this method typically involves the condensation of an α-halocyclohexanone with a thiourea or thioamide.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the carbon bearing the halogen in the α-halocyclohexanone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the 2-aminotetrahydrobenzothiazole ring system. The choice of an α-halocyclohexanone as the starting material is critical as it provides the six-membered carbocyclic ring that will become the "tetrahydro" portion of the final product.

Hantzsch_Synthesis alpha_haloketone α-Halocyclohexanone intermediate1 Nucleophilic Attack (S-alkylation) alpha_haloketone->intermediate1 thiourea Thiourea/Thioamide thiourea->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Tetrahydrobenzothiazole intermediate3->product

Caption: Hantzsch synthesis of tetrahydrobenzothiazoles.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

This protocol is a representative example of the Hantzsch synthesis for a foundational tetrahydrobenzothiazole.

Materials:

  • 2-Chlorocyclohexanone

  • Thiourea

  • Ethanol

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chlorocyclohexanone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Performance and Limitations

The Hantzsch synthesis is a robust and widely used method. However, its efficiency can be influenced by the reactivity of the α-haloketone and the nucleophilicity of the thiourea derivative. The use of α-bromocyclohexanones can lead to faster reaction times compared to their chloro- counterparts. A key limitation is the availability and stability of the requisite α-halocyclohexanones, which can be lachrymatory and require careful handling.

The Gewald Aminothiophene Synthesis: A Multicomponent Approach

The Gewald reaction, discovered in the 1960s, is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes. While not a direct synthesis of the thiazole ring, it is highly relevant as it provides a convergent route to thiophene-fused systems, and variations can be adapted for the synthesis of related sulfur-containing heterocycles. A modification of this reaction can be employed for the synthesis of tetrahydrobenzothiazoles.

Mechanism and Rationale

The classical Gewald reaction involves a ketone, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. The mechanism is thought to proceed through an initial Knoevenagel condensation between the ketone and the activated nitrile. This is followed by the addition of sulfur to the enolate intermediate, subsequent cyclization, and tautomerization to yield the 2-aminothiophene. For tetrahydrobenzothiazoles, a modified approach is necessary where the starting materials are chosen to construct the desired fused ring system.

Gewald_Reaction ketone Cyclohexanone knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Activated Nitrile nitrile->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base base->knoevenagel knoevenagel->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminotetrahydro- benzothiophene cyclization->product

Caption: The Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol illustrates the synthesis of a functionalized tetrahydrobenzothiophene, a close structural analog and potential precursor to various tetrahydrobenzothiazole derivatives.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will likely precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The product can be further purified by recrystallization from ethanol if necessary.

Performance and Limitations

The Gewald reaction is highly valued for its operational simplicity, the ready availability of starting materials, and its convergence. It allows for the rapid assembly of polysubstituted 2-aminothiophenes in a single step. However, the reaction can sometimes be exothermic and requires careful temperature control. The choice of base is also crucial, with morpholine, triethylamine, or piperidine being commonly employed. One limitation is that the classical Gewald reaction yields 2-aminothiophenes, not thiazoles directly. However, the resulting 2-aminothiophene can serve as a versatile intermediate for further functionalization and annulation to form the desired tetrahydrobenzothiazole ring.

[4+2] Cycloaddition Reactions: A Modern and Stereoselective Route

Diels-Alder and related [4+2] cycloaddition reactions offer a powerful and often highly stereoselective method for the construction of six-membered rings. In the synthesis of tetrahydrobenzothiazoles, this strategy can be employed by reacting a diene-containing thiazole derivative with a suitable dienophile.

Mechanism and Rationale

A notable example involves the reaction of 4-alkenyl-2-aminothiazoles with nitroalkenes. In this case, the 4-alkenyl-2-aminothiazole acts as an "in-out" diene, and the nitroalkene serves as the dienophile. The reaction proceeds through a concerted [4+2] cycloaddition mechanism, leading to the formation of a 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole. A subsequent 1,3-hydrogen migration often occurs to rearomatize the thiazole ring. This approach offers excellent control over regioselectivity and diastereoselectivity.

Diels_Alder_Reaction diene 4-Alkenyl-2-aminothiazole (Diene) transition_state [4+2] Cycloaddition Transition State diene->transition_state dienophile Nitroalkene (Dienophile) dienophile->transition_state cycloadduct Initial Cycloadduct transition_state->cycloadduct Concerted [4+2] product Tetrahydrobenzothiazole cycloadduct->product 1,3-H Migration

Caption: [4+2] Cycloaddition route to tetrahydrobenzothiazoles.

Experimental Protocol: Synthesis of a 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole Derivative

This protocol is based on the cycloaddition of a 4-alkenyl-2-aminothiazole with a nitroalkene.

Materials:

  • 4-Alkenyl-2-dialkylaminothiazole

  • (E)-β-Nitrostyrene (or other suitable nitroalkene)

  • Acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions (if required)

Procedure:

  • In a reaction vessel, dissolve the 4-alkenyl-2-dialkylaminothiazole (1 equivalent) in acetonitrile.

  • Add the (E)-β-nitrostyrene (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to a day.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the desired tetrahydrobenzothiazole product.

Performance and Limitations

This cycloaddition approach offers several advantages, including mild reaction conditions, high yields (often exceeding 80%), and excellent control over stereochemistry. The reaction is highly site-selective, regio-selective, and diastereoselective. A limitation of this method is the need to synthesize the 4-alkenyl-2-aminothiazole starting material, which may involve multiple steps. Additionally, the substrate scope of the nitroalkene can influence the reaction efficiency.

Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions, in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. Several MCRs have been developed for the synthesis of thiazole and benzothiazole derivatives, and these can be adapted for the construction of the tetrahydrobenzothiazole core.

Mechanism and Rationale

The mechanisms of MCRs are diverse and depend on the specific combination of reactants. A common strategy involves a cascade of reactions, such as condensations, additions, and cyclizations, occurring in a single pot. For tetrahydrobenzothiazoles, a one-pot MCR could involve a cyclohexanone derivative, a source of the thiazole nitrogen and sulfur (like thiourea), and another component to introduce further diversity. These reactions are often catalyzed by acids, bases, or metal catalysts and can be promoted by microwave irradiation or ultrasound to reduce reaction times and improve yields.

Performance and Limitations

The primary advantage of MCRs is their high efficiency and the ability to rapidly generate libraries of structurally diverse compounds. They often involve simple procedures and easy work-up. However, the development of a new MCR can be challenging, and the optimization of reaction conditions for a specific set of reactants can be time-consuming. The scope of each MCR is also typically limited to a particular set of compatible starting materials.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Features Typical Yields Reaction Conditions Advantages Limitations
Hantzsch Synthesis Two-component condensation of an α-halocyclohexanone and a thiourea.60-90%Reflux in a suitable solvent (e.g., ethanol).Robust, well-established, good yields.Requires synthesis and handling of lachrymatory α-haloketones.
Gewald Reaction Three-component reaction of a cyclohexanone, activated nitrile, and sulfur.70-95%Reflux in the presence of a base (e.g., morpholine).One-pot, convergent, readily available starting materials.Yields 2-aminothiophenes, requiring further steps for some target thiazoles.
[4+2] Cycloaddition Reaction of a 4-alkenyl-2-aminothiazole with a dienophile.80-95%Mild conditions (e.g., room temperature in acetonitrile).High stereoselectivity, high yields, mild conditions.Requires synthesis of the diene starting material.
Multicomponent Reactions One-pot combination of three or more reactants.Highly variableOften requires a catalyst and can be promoted by microwave or ultrasound.Highly efficient, rapid generation of diversity, atom-economical.Development and optimization can be challenging, limited substrate scope for a given MCR.

Conclusion

The synthesis of tetrahydrobenzothiazoles can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. The classical Hantzsch and Gewald reactions remain reliable and high-yielding approaches, particularly for the synthesis of foundational and less complex derivatives. For the construction of highly functionalized and stereochemically defined tetrahydrobenzothiazoles, modern [4+2] cycloaddition reactions offer a superior level of control. Multicomponent reactions represent the most efficient strategy for the rapid generation of diverse libraries of these important heterocyclic compounds. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of structural complexity, and the available starting materials and resources. As the demand for novel tetrahydrobenzothiazole-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active and important area of research.

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] A particularly promising subset of these compounds is the 4,5,6,7-tetrahydro-1,3-benzothiazole series, which has garnered significant attention for its utility in developing potent kinase inhibitors.[5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues derived from the versatile synthetic intermediate, 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole, with a focus on their activity as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), two kinases implicated in various cancers.

The Strategic Importance of the this compound Scaffold

The this compound moiety serves as a crucial starting point for the synthesis of a diverse library of analogues. The electron-withdrawing nature of the chlorine atom at the 2-position renders this carbon susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This synthetic tractability is paramount in medicinal chemistry for the systematic exploration of the chemical space around a core scaffold to optimize biological activity.

The general synthetic approach to 2-substituted-4,5,6,7-tetrahydro-1,3-benzothiazole analogues commences with the reaction of cyclohexanone with a suitable aminating agent, followed by cyclization with a thiocyanate source to form the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole intermediate. Subsequent diazotization and substitution reactions can introduce the 2-chloro group, which then serves as a handle for further derivatization.

Structure-Activity Relationship (SAR) Analysis: A Focus on CK2 and GSK3β Inhibition

A systematic study of various analogues of the 2-substituted-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold has revealed key structural features that govern their inhibitory potency against CK2 and GSK3β. The following analysis is based on a series of synthesized compounds where the 2-position of the tetrahydrobenzothiazole core is functionalized with different moieties.[5]

The Critical Role of the 2-Position Substituent

The nature of the substituent at the 2-position of the tetrahydrobenzothiazole ring is a primary determinant of kinase inhibitory activity. Direct attachment of a simple amino group provides a foundational structure, which is often further elaborated. A series of urea-based derivatives have demonstrated significant potency.

For instance, the introduction of a phenyl urea moiety at the 2-position leads to compounds with dual inhibitory activity. The electronic and steric properties of the substituents on this phenyl ring play a crucial role in modulating the potency and selectivity.

Impact of Phenyl Ring Substitution in 2-Ureido Analogues
  • Electron-Withdrawing vs. Electron-Donating Groups: A comparative analysis of analogues with different substituents on the terminal phenyl ring of the 2-ureido moiety reveals that the presence of a carboxylic acid group, an electron-withdrawing group, significantly enhances the inhibitory activity against both CK2 and GSK3β.[5] This suggests that this group may be involved in key interactions within the ATP-binding pocket of the kinases, potentially forming hydrogen bonds with active site residues.

  • Positional Isomerism: The position of the substituent on the phenyl ring is also critical. For example, a carboxyl group at the meta-position of the phenyl ring has been found to be optimal for dual kinase inhibition.[5] This highlights the specific spatial requirements of the kinase active sites.

  • Esterification of the Carboxyl Group: Conversion of the active carboxylic acid to its corresponding ethyl ester results in a marked decrease in inhibitory activity. This further underscores the importance of the free carboxyl group for potent inhibition, likely due to its ability to act as a hydrogen bond donor and/or acceptor.

Comparative Performance Data of 2-Substituted-4,5,6,7-tetrahydrobenzothiazole Analogues

The following table summarizes the in vitro inhibitory activities of key analogues against CK2 and GSK3β. The data clearly illustrates the SAR trends discussed above.

Compound ID2-Position SubstituentPhenyl Ring SubstituentCK2 IC50 (µM)[5]GSK3β IC50 (µM)[5]
1d Phenylureido3-COOEt7.84.5
1g Phenylureido3-COOH1.90.67
1h Phenylureido4-COOEt>108.2
1j Phenylureido4-COOH5.23.1
2d Phenylureido3-COOEt (on both rings)4.12.8
2g Phenylureido3-COOH (on both rings)2.31.1

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

General Synthetic Procedure for 2-Ureido-4,5,6,7-tetrahydrobenzothiazole Analogues[5]

The synthesis of the 2-ureido analogues typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiazole with a substituted phenyl isocyanate in an appropriate solvent like dimethylformamide (DMF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation or extraction and purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay Protocol[5]

The inhibitory activity of the synthesized compounds against CK2 and GSK3β can be determined using a fluorescence-based assay, such as the Z'-LYTE™ Kinase Assay Kit.

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, peptide substrate, and ATP solutions in the recommended assay buffer.

  • Assay Procedure:

    • Add the test compounds to the wells of a microplate.

    • Add the kinase and peptide substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Add the development reagent to stop the reaction and generate a fluorescent signal.

    • Incubate for another period (e.g., 60 minutes) to allow for signal development.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader. The percent inhibition is calculated relative to controls (no inhibitor). The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Synthetic Pathway and SAR

Synthetic Pathway to 2-Ureido-4,5,6,7-tetrahydrobenzothiazole Analogues

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization at C2 Position Cyclohexanone Cyclohexanone 2-Amino-THBT 2-Amino-4,5,6,7- tetrahydrobenzothiazole Cyclohexanone->2-Amino-THBT 1. Amination 2. Cyclization 2-Ureido-THBT Analogues 2-Ureido-4,5,6,7- tetrahydrobenzothiazole Analogues 2-Amino-THBT->2-Ureido-THBT Analogues Substituted Phenyl Isocyanate

Caption: General synthetic route to 2-ureido-4,5,6,7-tetrahydrobenzothiazole analogues.

Key Structure-Activity Relationships for Kinase Inhibition

SAR cluster_Core Core Scaffold cluster_SAR Key SAR Observations Core 2-Substituted-4,5,6,7-tetrahydrobenzothiazole Urea 2-Ureido Linker (Essential for Potency) Core->Urea Substitution at C2 COOH meta-COOH on Phenyl Ring (Optimal for Dual Inhibition) Urea->COOH Enhances Activity Ester Esterification of COOH (Decreased Activity) COOH->Ester Reduces Activity

Caption: Summary of key SAR findings for kinase inhibition.

Conclusion

The this compound scaffold is a valuable platform for the development of potent kinase inhibitors. The structure-activity relationship studies on its 2-ureido analogues have provided critical insights into the structural requirements for effective dual inhibition of CK2 and GSK3β. Specifically, the presence of a meta-substituted carboxylic acid on the terminal phenyl ring is a key determinant of high potency. These findings offer a clear roadmap for the design and synthesis of next-generation kinase inhibitors with improved therapeutic potential. Further exploration of this chemical space, including the introduction of diverse substituents and the investigation of other kinase targets, holds significant promise for future drug discovery endeavors.

References

A Spectroscopic Journey: From Cyclohexanone to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, the benzothiazole scaffold is a cornerstone, underpinning the structure of numerous pharmacologically active agents. The targeted synthesis of derivatives such as 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole is a critical step in the development of novel therapeutics. This guide provides an in-depth spectroscopic comparison of this target molecule and its key precursors, offering field-proven insights into their structural characterization and the transformative journey from simple starting materials to a complex heterocyclic system.

The Synthetic Pathway: A Well-Trod Route

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with readily available precursors. The initial and most common approach involves the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring. This is followed by a diazotization and substitution reaction, such as the Sandmeyer reaction, to introduce the chloro-substituent.

The logical progression from precursors to the final product is as follows:

  • Precursors: Cyclohexanone and Thiourea

  • Intermediate: 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Final Product: this compound

This guide will dissect the spectroscopic signatures at each stage, providing a clear roadmap for reaction monitoring and product verification.

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate 2-Amino-4,5,6,7-tetrahydro- 1,3-benzothiazole Cyclohexanone->Intermediate Hantzsch Synthesis Thiourea Thiourea Thiourea->Intermediate FinalProduct 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole Intermediate->FinalProduct Sandmeyer-type Reaction

Figure 1: Synthetic pathway from precursors to the final product.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from simple precursors to the final chlorinated benzothiazole is accompanied by distinct changes in their spectroscopic profiles. By comparing the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can trace the formation of new functional groups and the overall evolution of the molecular structure.

Precursors: Cyclohexanone and Thiourea

Cyclohexanone is a cyclic ketone, and its IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration.[1] Thiourea , on the other hand, is characterized by the vibrations of its amino (NH₂) and thiocarbonyl (C=S) groups.[2]

CompoundKey IR Absorptions (cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)Mass Spectrum (m/z)
Cyclohexanone ~1715 (C=O stretch)~2.3 (t, 4H, -CH₂-C=O), ~1.8 (m, 4H, -CH₂-), ~1.6 (m, 2H, -CH₂-)~212 (C=O), ~42 (-CH₂-C=O), ~27, ~25 (-CH₂-)98 (M⁺)
Thiourea 3300-3400 (N-H stretch), ~1620 (N-H bend), ~1415 (C=S stretch)~7.2 (br s, 4H, NH₂)~183 (C=S)76 (M⁺)
Intermediate: 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

The formation of the benzothiazole ring system in this intermediate leads to significant spectroscopic changes. The characteristic C=O stretch of cyclohexanone and the C=S stretch of thiourea disappear, while new bands corresponding to the C=N and C-S bonds of the thiazole ring, as well as the primary amine, emerge.

Spectroscopic DataKey Features and Interpretation
IR (KBr, cm⁻¹) 3300-3450 (N-H stretch, primary amine), ~1630 (C=N stretch, thiazole ring), ~1550 (N-H bend), ~690 (C-S stretch)[1]
¹H NMR (CDCl₃, ppm) ~4.8 (br s, 2H, -NH₂), 2.6-2.8 (m, 4H, allylic CH₂), 1.7-1.9 (m, 4H, aliphatic CH₂)
¹³C NMR (CDCl₃, ppm) ~168 (C2-NH₂), ~148 (C7a), ~118 (C3a), ~25-30 (aliphatic CH₂)
Mass Spectrum (m/z) 154 (M⁺)
Final Product: this compound

The conversion of the 2-amino group to a chloro substituent via a Sandmeyer-type reaction results in the final product. Spectroscopically, the most notable changes are the disappearance of the N-H signals in both IR and ¹H NMR spectra and a shift in the chemical shifts of the carbon atoms in the thiazole ring.

Spectroscopic DataKey Features and Interpretation
IR (KBr, cm⁻¹) Absence of N-H stretches, ~1580 (C=N stretch), ~700 (C-Cl stretch)
¹H NMR (CDCl₃, ppm) 2.7-2.9 (m, 4H, allylic CH₂), 1.8-2.0 (m, 4H, aliphatic CH₂)
¹³C NMR (CDCl₃, ppm) ~155 (C2-Cl), ~150 (C7a), ~125 (C3a), ~25-30 (aliphatic CH₂)
Mass Spectrum (m/z) 173/175 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes)

Experimental Protocols

Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

This procedure is a modification of the classic Hantzsch thiazole synthesis.

  • To a solution of cyclohexanone (0.1 mol) in ethanol (100 mL), add thiourea (0.1 mol) and iodine (0.1 mol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Make the solution alkaline with aqueous ammonia.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Synthesis of this compound

This step is typically achieved via a Sandmeyer reaction.

  • Dissolve 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) while maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (0.06 mol) in concentrated hydrochloric acid (20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Sandmeyer Reaction a Mix Cyclohexanone, Thiourea, and Iodine in Ethanol b Reflux for 4-6 hours a->b c Quench with Na₂S₂O₃ and basify with NH₃ b->c d Filter and Recrystallize c->d e 2-Amino-4,5,6,7-tetrahydro- 1,3-benzothiazole d->e f Diazotize Amino-intermediate with NaNO₂/HCl at 0-5 °C e->f Intermediate Product g Add diazonium salt to CuCl/HCl solution f->g h Extract and Purify g->h i 2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole h->i

Figure 2: Experimental workflow for the synthesis of the target molecule.

Conclusion

The spectroscopic analysis of this compound and its precursors provides a clear and logical progression of chemical transformation. Each synthetic step is marked by the appearance and disappearance of characteristic spectroscopic signals, allowing for confident identification and characterization of the intermediate and final products. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing the necessary data and protocols to navigate this important synthetic route.

References

A Comprehensive Guide to Assessing the Purity of Synthesized 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for novel heterocyclic compounds like 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole, a molecule with significant potential in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound, complete with experimental insights and data-driven recommendations.

The Imperative of Purity for this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Even minute impurities can lead to significant downstream consequences, including altered pharmacological activity, unexpected toxicity, and confounded structure-activity relationship (SAR) studies. Therefore, a robust, multi-faceted analytical strategy is essential to ensure the integrity of your research.

Understanding Potential Impurities

The synthesis of this compound, like many heterocyclic syntheses, can present challenges in achieving high purity. Common synthetic routes, such as the condensation of 2-aminothiophenol derivatives with various carbonyl compounds, can introduce a range of impurities.[1][2][3][4][5][6] These can include:

  • Unreacted Starting Materials: Residual 2-aminothiophenol or other precursors.

  • By-products: Formation of disulfide by-products from the oxidation of thiophenol moieties is a common issue.[1]

  • Isomers: Structural isomers may form under certain reaction conditions.

  • Residual Solvents and Reagents: Trapped solvents or leftover reagents from the purification process.

A thorough understanding of the synthetic pathway is the first step in developing a targeted and effective purity assessment strategy.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for a comprehensive evaluation. This guide will focus on a powerful quartet of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

The Orthogonal Analytical Strategy

The core principle of a robust purity assessment is the use of orthogonal methods – techniques that measure different chemical and physical properties of the analyte and its potential impurities. This approach minimizes the risk of co-eluting or spectrally overlapping impurities going undetected.

Caption: An orthogonal analytical strategy for comprehensive purity assessment.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques should be guided by the physicochemical properties of this compound and its likely impurities.

Technique Primary Purpose Strengths Limitations Typical Sample Amount
HPLC-UV Quantitative purity assessment and impurity profiling.High precision and accuracy for quantification; suitable for non-volatile and thermally labile compounds.[7][8]Requires chromophores for UV detection; resolution of closely related impurities can be challenging.1-5 mg
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity; provides structural information from mass spectra.[9][10][11]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.<1 mg
NMR (¹H, ¹³C) Structural confirmation and identification of impurities.Provides detailed structural information; can detect and quantify impurities without a reference standard (qNMR).[12][13][14][15][16]Relatively low sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.5-10 mg
Elemental Analysis Confirmation of elemental composition (C, H, N, S, Cl).Provides fundamental confirmation of the empirical formula; a good indicator of overall purity.[17][18][19][20]Does not provide information on the nature of impurities; requires a relatively large sample amount.2-5 mg
In-Depth Look at the Premier Techniques
High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, reverse-phase HPLC with UV detection is the workhorse for purity determination.[7][8][21][22][23] The benzothiazole core provides a strong chromophore, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.

    • Rationale: The formic acid helps to protonate silanols on the column, reducing peak tailing, and ensures the analyte is in a single ionic form.

  • Gradient: A typical gradient might run from 10% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm or the λmax.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., retention time, peak area reproducibility, tailing factor, and resolution from a known impurity if available). This is a critical step for method validation as per ICH Q2(R1) guidelines.[24][25][26][27]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[9][28][29] This is particularly important for detecting residual solvents from the synthesis and purification steps.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is generally suitable for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: A starting temperature of 50°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Injection: Splitless injection is preferred for trace analysis.

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation and can provide unambiguous confirmation of the desired product's identity.[12][14][16][30] For purity assessment, ¹H NMR is particularly useful for detecting and quantifying impurities, often without the need for an impurity reference standard (quantitative NMR or qNMR).

Key Insights from NMR:

  • ¹H NMR: The chemical shifts, integration values, and coupling patterns of the protons on the tetrahydrobenzothiazole ring system should be consistent with the expected structure. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule, confirming the overall carbon framework.

Elemental Analysis

Elemental analysis provides a fundamental check on the compound's composition.[17][18][19][31] The experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine should be within ±0.4% of the theoretical values for the empirical formula of this compound.[31] A significant deviation suggests the presence of impurities or an incorrect structural assignment.

A Holistic Approach to Data Interpretation

The true power of this multi-pronged approach lies in the integration of data from all techniques. For example:

  • An impurity detected by HPLC can be isolated and its structure determined by NMR and MS.

  • A low carbon percentage in elemental analysis might be explained by the presence of a high molecular weight, carbon-poor inorganic impurity.

  • The absence of solvent signals in ¹H NMR corroborates the findings of the GC-MS analysis.

By cross-validating the results from these orthogonal techniques, a high degree of confidence in the purity assessment can be achieved.

Conclusion

The rigorous assessment of purity for synthesized compounds like this compound is a non-negotiable aspect of high-quality research and development. A strategic combination of HPLC for quantitative analysis, GC-MS for volatile impurity detection, NMR for structural verification, and elemental analysis for compositional confirmation provides a robust and reliable framework for ensuring the integrity of your valuable materials. Adhering to these principles of analytical rigor will ultimately lead to more reliable and impactful scientific outcomes.

References

A Comparative Guide to the Efficacy of Tetrahydrobenzothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrobenzothiazole scaffold has garnered significant attention in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the efficacy of various tetrahydrobenzothiazole and related benzothiazole derivatives, supported by experimental data and detailed protocols for key biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area.

The Versatility of the Benzothiazole Core in Drug Discovery

Benzothiazole and its derivatives, including the saturated tetrahydrobenzothiazole analogues, are privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[2][3] The structural modifications on the benzothiazole ring system, particularly at the C-2 and C-6 positions, have been shown to significantly influence their biological effects. This has led to the development of numerous derivatives with potent and selective activities against various diseases.

This guide will delve into the comparative efficacy of these derivatives in three key therapeutic areas: oncology, infectious diseases, and inflammation. We will examine the structure-activity relationships (SAR) that govern their potency and provide standardized protocols for their evaluation.

Comparative Anticancer Activity of Benzothiazole Derivatives

The anticancer potential of benzothiazole derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[2][3][4] The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.[4][5]

Comparative Cytotoxicity Data (IC50 in µM)
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Fluorinated 2-Arylbenzothiazoles4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[4]
Semicarbazone DerivativesIndole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015[4]
Pyrimidine based benzothiazolesPyridine containing pyrimidine derivativeColo205 (Colon)5.04[2]
Pyrazole based benzothiazolesPyrazole derivative 32VariousSub-micromolar[2]
Tetrazolyl-benzothiazolesN-2 substituted TBT (11g)MCF-7 (Breast)5.3 µg/mL[6]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[7][8][9][10]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydrobenzothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrobenzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[7][9]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Mechanism of Anticancer Action

Several benzothiazole derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is often mediated through the modulation of key signaling pathways such as the EGFR, JAK/STAT, and PI3K/Akt pathways.[5]

Apoptosis_Pathway compound Benzothiazole Derivative receptor EGFR compound->receptor Inhibition bax Bax (Pro-apoptotic) compound->bax Upregulation pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition caspase Caspase Activation bcl2->caspase Inhibition bax->caspase Activation apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Comparative Antimicrobial Activity

Tetrahydrobenzothiazole derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[11][12][13] The introduction of different substituents on the benzothiazole core allows for the fine-tuning of their antimicrobial spectrum and potency.

Comparative Antimicrobial Data (MIC in µg/mL or µM)
Derivative ClassCompoundMicroorganismMICReference
Benzothiazole-isatin derivativesCompound 41cE. coli3.1 µg/mL[11]
Furan benzothiazole derivativesCompound 107dS. cerevisiae3.13 µM[11]
Pyrimidine benzothiazole derivativesCompound 35dS. aureusZOI: 17-19 mm[11]
Thiazolidinone derivativesVariousMultiple strainsMore active than ampicillin[13]
Amide-imidazole derivativesCompound 14pC. albicans0.125-2 µg/mL[14]

Note: MIC = Minimum Inhibitory Concentration, ZOI = Zone of Inhibition.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15][16][17]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm)

  • Test compound solutions

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: A standardized microbial inoculum is uniformly spread over the surface of an agar plate.[15][16]

  • Well Creation: Wells are aseptically punched into the agar using a sterile cork borer.[16][17]

  • Compound Addition: A fixed volume (e.g., 100 µL) of the test compound solution is added to the wells.[16]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15][16]

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[15]

Visualizing the Experimental Workflow

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_incubation_measurement Incubation & Measurement prepare_plates Prepare Agar Plates inoculate Inoculate Agar Surface prepare_plates->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion antimicrobial assay.

Comparative Anti-inflammatory Activity

Certain benzothiazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[18][19] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade, making it a prime target for anti-inflammatory drugs.[18]

Comparative Anti-inflammatory Data (COX Inhibition)
Derivative ClassCompoundAssayIC50 or % InhibitionReference
Benzothiazole carboxamidesCompound 17cCarrageenan-induced paw edema80% inhibition at 3h[20]
Benzothiazole sulfonamidesCompound 4aAnti-denaturation assayPotent activity[21]
Thiazole/oxazole substituted benzothiazolesCompound 3cIn vivo anti-inflammatoryMost active[22]
Virtual screen hitsZu-4280011COX-2 InhibitionIC50: 0.76 µM[23]
Experimental Protocol: COX-2 Inhibitor Screening Assay

Fluorometric or colorimetric assay kits are commonly used for high-throughput screening of COX-2 inhibitors.[23][24]

Materials:

  • COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and substrate)

  • Test compounds

  • 96-well opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit protocol.[24]

  • Compound Addition: Add the test inhibitors and controls to the appropriate wells of the 96-well plate.[24]

  • Reaction Mix Addition: Add the reaction mix containing the COX-2 enzyme, probe, and cofactor to the wells.

  • Incubation: Incubate the plate for a specified time to allow for inhibitor binding.[25]

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).[24][25]

  • Fluorescence Measurement: Measure the fluorescence kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[24]

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound to determine the IC50 value.

Visualizing the COX-2 Inhibition Pathway

COX2_Inhibition_Pathway arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (Inflammation, Pain) cox2->prostaglandins compound Tetrahydrobenzothiazole Derivative compound->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by tetrahydrobenzothiazole derivatives.

Conclusion

The tetrahydrobenzothiazole scaffold and its related benzothiazole analogues represent a highly versatile platform for the design and development of novel therapeutic agents. The data and protocols presented in this guide highlight the significant potential of these compounds in oncology, infectious diseases, and inflammation. The structure-activity relationships derived from comparative studies are crucial for guiding the synthesis of more potent and selective derivatives. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Why Special Disposal is Non-Negotiable

The core principle underpinning the disposal of this compound is to always treat it as hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste streams.[9]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the essential steps for the safe handling and disposal of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole from the point of generation to its final removal from the laboratory.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the importance of appropriate PPE cannot be overstated. All handling of waste containing this compound must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Mandatory PPE includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Safety goggles: To protect against splashes.

  • A fully buttoned lab coat: To protect skin and clothing.

Step 2: Waste Segregation - The Cornerstone of Compliance

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.[6][7] Mixing these waste streams can significantly increase disposal costs and complicate the treatment process.

Actionable Segregation Protocol:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • This container should be used exclusively for this compound and other chlorinated solvents or reagents.

  • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), acidic waste, or basic waste.

Step 3: Proper Waste Containerization

The integrity of the waste container is crucial to prevent leaks and spills.

Container Selection and Labeling:

  • Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[4]

  • Condition: Ensure the container is clean, dry, and in good condition with no cracks or leaks.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity of the waste. The date of initial waste accumulation should also be recorded.

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

Safe Storage Practices:

  • Location: Store the waste container in a well-ventilated area, such as within a fume hood or a designated chemical storage cabinet.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 5: Disposal Request and Pickup

Once the waste container is full (no more than 90% capacity to allow for expansion), or if the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

Procedure for Disposal Request:

  • Complete your institution's hazardous waste pickup request form. This is often an online system.

  • Provide accurate and complete information about the waste, including the chemical name and quantity.

  • Follow your EHS department's specific instructions for pickup scheduling and location.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Waste Generation (2-Chloro-4,5,6,7-tetrahydro- 1,3-benzothiazole) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate container Select & Label Compatible Container segregate->container store Store in Designated SAA with Secondary Containment container->store cap Keep Container Securely Capped store->cap request Submit Waste Pickup Request to EHS cap->request Container Full or Project End pickup EHS Collection for Licensed Disposal request->pickup end Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Decontamination of Labware and Spill Management

Any labware that has come into contact with this compound must be decontaminated before being washed and reused or disposed of.

Decontamination Protocol:

  • Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) into the designated halogenated waste container.

  • Perform this rinsing procedure three times.

  • The decontaminated labware can then be washed with soap and water.

In the event of a spill, it is crucial to act quickly and safely.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic solvents.

  • Collect: Carefully collect the absorbent material and any contaminated debris. This material must be treated as hazardous waste and placed in the halogenated waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Quantitative Data Summary: Hazard Classification of Related Compounds

To provide context for the potential hazards of this compound, the following table summarizes the GHS hazard classifications for the parent compound, benzothiazole.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Data derived from the GHS classification of Benzothiazole.[10]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a multi-faceted process that demands diligence, a thorough understanding of chemical hazards, and strict adherence to institutional and regulatory guidelines. By implementing the procedures outlined in this guide, researchers can ensure that their valuable work in the lab does not come at the cost of safety or environmental integrity. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for any questions or concerns regarding chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 2
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.